4-Amino-3-methylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLBWZXGIAIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid: Core Properties for Researchers
For Immediate Release – This whitepaper provides a detailed overview of the fundamental physicochemical properties of 4-Amino-3-methylbutanoic acid, a gamma-amino acid derivative. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines standardized experimental protocols for its characterization, and presents a logical workflow for its analysis.
Core Physicochemical Properties
This compound, a derivative of butyric acid, possesses both an amino and a carboxylic acid group, classifying it as an amino acid.[1] Its structure suggests potential biological activity, possibly as a GABA analogue, given its relation to gamma-aminobutyric acid.[1][2] The core physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 117.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(CC(=O)O)CN | PubChem[1] |
| InChI Key | CZGLBWZXGIAIBU-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | -2.7 | PubChem[1] |
| Predicted pKa (strongest acidic) | 4.49 | PubChem |
| Predicted pKa (strongest basic) | 10.19 | PubChem |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Experimental Protocols for Physicochemical Characterization
Accurate characterization is fundamental to understanding the behavior and potential applications of this compound. The following sections detail standardized methodologies for determining its key properties.
The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at a given pH, which influences its solubility, absorption, and receptor-binding affinity. A common and reliable method for pKa determination is potentiometric titration.[3][4]
Protocol: Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).
-
Titration with Acid: Place the solution in a temperature-controlled vessel (e.g., 25°C) and immerse a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant. Continue the titration well past the first equivalence point.
-
Titration with Base: Repeat the process starting with a fresh sample of the amino acid solution, this time titrating with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the amino group.[3]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the curve.[3][5] The Henderson-Hasselbalch equation can be used to precisely calculate the pKa from the titration data.[5]
Water solubility is a key determinant of a compound's bioavailability and formulation possibilities. The OECD Guideline 105 describes the internationally accepted "Flask Method" for substances with solubility above 10⁻² g/L.[6][7][8]
Protocol: Shake-Flask Method (OECD 105)
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[6][8]
-
Equilibration: Add an excess amount of this compound to a flask containing a known volume of purified water (pH 7.0). The flask is then agitated (e.g., in a shaker bath) at a constant, controlled temperature (preferably 20 ± 0.5 °C) until equilibrium is reached.[6][8][9] This may take 24-48 hours.
-
Phase Separation: After equilibration, the mixture is allowed to stand to let solids settle. The aqueous phase is then separated from the undissolved solid by centrifugation or filtration.[9] Care must be taken to avoid temperature changes during this step.
-
Concentration Analysis: The concentration of this compound in the clear aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[9]
-
Calculation: The water solubility is reported as the mass concentration (g/L) of the saturated solution. The experiment should be performed in triplicate.
Assessing the purity of a compound is essential for ensuring the reliability of experimental data. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for this purpose.[10][11]
Protocol: Purity Analysis by RP-HPLC
-
System and Method Development:
-
Column Selection: A C18 column is a common starting point for small, polar molecules.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[12]
-
Detector: A UV detector set to a wavelength where the analyte absorbs (e.g., ~210 nm for non-aromatic amino acids) or a mass spectrometer for higher specificity.
-
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase diluent at a known concentration (e.g., 0.5 mg/mL).[12][13] Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[13]
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[13]
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Mandatory Visualizations
To aid in the conceptualization of experimental design and potential biological context, the following diagrams are provided.
The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.
Caption: Workflow for the physicochemical and initial biological characterization of a novel compound.
As a structural analogue of GABA, this compound may interact with the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2][14] Its signaling is mediated through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[14][15] The diagram below outlines a simplified, hypothetical signaling pathway.
Caption: Hypothetical interaction of this compound with GABA receptor signaling pathways.
References
- 1. This compound | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. filab.fr [filab.fr]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbutanoic acid is a gamma-amino acid derivative with a methyl group at the beta-position. Its structure is closely related to that of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggesting its potential for neurological and pharmacological research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological significance, with a focus on its potential mechanism of action.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a four-carbon butanoic acid backbone with an amino group attached to the fourth carbon and a methyl group on the third carbon.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H11NO2 |
| SMILES | CC(CC(=O)O)CN |
| InChI | InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |
| InChIKey | CZGLBWZXGIAIBU-UHFFFAOYSA-N |
| CAS Number | 71135-23-4 |
| PubChem CID | 3539719 |
Synonyms: 4-amino-3-methyl-butyric acid, β-Methyl-γ-aminobutyric acid.[1]
Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound are essential for its application in research and development. The following table summarizes key computed and, where available, experimental data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 117.15 g/mol | PubChem[1] |
| XLogP3 | -2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Experimental Protocols: Synthesis
A key method for the preparation of enantiomerically pure (R)- and (S)-4-Amino-3-methylbutanoic acid is through a chemoenzymatic approach. The following is a generalized workflow based on the principles of such syntheses. For a detailed protocol, consulting the original literature is recommended.[2]
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis workflow.
Biological Significance and Mechanism of Action
As a structural analog of GABA, this compound is presumed to interact with the GABAergic system. GABA analogues are known to modulate neuronal excitability and are used as anticonvulsants, sedatives, and anxiolytics.[3] The methyl group at the 3-position may influence its binding affinity and selectivity for different GABA receptor subtypes (GABA-A, GABA-B, and GABA-C).
Potential Signaling Pathway Involvement
Amino acids are crucial signaling molecules that can activate the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, a central regulator of cell growth and metabolism. While direct evidence for this compound is limited, its role as an amino acid derivative suggests a potential to influence this pathway. The mTORC1 pathway is activated by the presence of amino acids, leading to the promotion of protein synthesis and inhibition of autophagy.
Caption: Postulated mTORC1 signaling pathway.
Spectroscopic Data
At present, publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are scarce. Researchers are advised to acquire this data on their own synthesized or purchased samples for definitive characterization.
Conclusion
This compound presents an interesting molecule for further investigation, particularly in the fields of neuroscience and drug development. Its structural similarity to GABA suggests a potential to modulate inhibitory neurotransmission. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, elucidating its specific mechanism of action at GABA receptors, and exploring its potential role in signaling pathways such as mTORC1. The development of robust and scalable synthetic routes will be crucial for enabling these future studies.
References
An In-Depth Technical Guide to 4-Amino-3-methylbutanoic Acid: IUPAC Nomenclature, Synonyms, and Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbutanoic acid is a gamma-amino acid derivative that has garnered interest in the scientific community for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and its potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and known biological interactions, with a focus on presenting data in a clear and accessible format for research and development professionals.
IUPAC Name and Synonyms
The unambiguous identification of a chemical compound is critical for scientific communication. The standard nomenclature and common synonyms for this compound are detailed below.
IUPAC Name: this compound[1]
Synonyms:
The molecule exists as a racemate and as individual stereoisomers, which are often specified in the literature:
-
(S)-4-amino-3-methylbutanoic acid: The (S)-enantiomer.
-
(R)-4-amino-3-methylbutanoic acid: The (R)-enantiomer.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for understanding its behavior in biological systems and for formulation development. The data presented are primarily computationally predicted values from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | PubChem[1] |
| Molecular Weight | 117.15 g/mol | PubChem[1] |
| XLogP3 | -2.7 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: Experimental values for pKa and water solubility were not available in the searched literature. The provided data are computational predictions and should be used as estimates.
Experimental Protocols
Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids
A key method for the stereospecific synthesis of the enantiomers of this compound is a chemoenzymatic approach. The following is a generalized protocol based on the work of Andruszkiewicz, Barrett, and Silverman (1990). For the complete detailed procedure, it is imperative to consult the original publication.
Workflow for Chemoenzymatic Synthesis
Caption: Generalized workflow for the chemoenzymatic synthesis of stereoisomers.
Key Steps:
-
Enzymatic Desymmetrization: The synthesis often begins with a prochiral starting material, such as 3-methylglutaric anhydride (B1165640). An enzyme, typically a lipase, is used to stereoselectively open the anhydride ring, resulting in a mixture of enantiomeric monoesters.
-
Separation: The resulting mixture of enantiomers is then separated using standard chromatographic techniques.
-
Chemical Transformation: Each separated enantiomer is then subjected to a series of chemical reactions, such as a Curtius rearrangement, to convert the carboxylic acid group to an amine, yielding the final (R)- or (S)-4-amino-3-methylbutanoic acid.
GABA Receptor Binding Assay
The structural similarity of this compound to GABA suggests that it may interact with GABA receptors. A radioligand binding assay is a standard method to investigate such interactions. The following is a generalized protocol for a competitive binding assay.
Workflow for GABA Receptor Binding Assay
Caption: General workflow for a GABA receptor competitive binding assay.
Methodology:
-
Membrane Preparation: Synaptic membranes rich in GABA receptors are prepared from brain tissue (e.g., rat cerebral cortex) through a series of homogenization and centrifugation steps.
-
Competitive Binding: The prepared membranes are incubated with a known concentration of a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol) and varying concentrations of the test compound (this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.
Biological Activity and Signaling Pathways
The biological activity of this compound is an area of ongoing research. Its structural resemblance to GABA suggests a potential role in modulating neurotransmission.
Interaction with GABA Receptors
Potential Involvement in mTOR Signaling
Amino acids are known to be key regulators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels. While the specific role of this compound in this pathway has not been detailed, it is plausible that, as an amino acid derivative, it could influence mTORC1 activity.
Generalized Amino Acid Sensing by mTORC1
Caption: Simplified diagram of mTORC1 activation by amino acids.
Further research is necessary to determine if this compound directly or indirectly modulates the mTOR pathway and to identify the specific molecular sensors and effectors involved.
Conclusion
This compound is a compound of interest with potential applications in neuroscience and pharmacology. This guide has provided a foundational overview of its chemical identity, physicochemical properties, and potential biological activities. The provided experimental frameworks for synthesis and biological assays offer a starting point for researchers aiming to further investigate this molecule. Future studies are needed to determine its precise pharmacological profile, including its interaction with specific receptor subtypes and its role in cellular signaling pathways.
References
Technical Guide: 4-Amino-3-methylbutanoic Acid
CAS Number: 71135-23-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-methylbutanoic acid, a GABA analogue with significant potential in neuroscience and pharmaceutical research. This document collates critical physicochemical data, outlines experimental protocols, and illustrates relevant biological pathways and synthetic workflows.
Physicochemical Properties
This compound, also known as 3-methyl-GABA, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 71135-23-4 | [2] |
| Molecular Formula | C5H11NO2 | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Methyl-GABA, (±)-4-Amino-3-methylbutanoic acid | [1][2] |
| SMILES | CC(CC(=O)O)CN | [2] |
| InChI | InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | [2] |
| InChIKey | CZGLBWZXGIAIBU-UHFFFAOYSA-N | [2] |
| XLogP3-AA (Predicted) | -1.5 | |
| Topological Polar Surface Area | 63.32 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Biological Activity and Mechanism of Action
This compound is recognized for its anticonvulsant properties.[1] Its primary mechanism of action involves the modulation of the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. Specifically, it has been shown to be an activator of both GABA transaminase (GABA-T) and glutamate (B1630785) decarboxylase (GAD).[1]
-
Glutamate Decarboxylase (GAD) Activation: GAD is the enzyme responsible for the synthesis of GABA from glutamate. By activating GAD, this compound can increase the endogenous levels of GABA in the brain.[1]
-
GABA Transaminase (GABA-T) Activation: GABA-T is the primary enzyme responsible for the degradation of GABA. The reported activation of GABA-T by this compound is an area that warrants further investigation to fully elucidate its role in the overall GABAergic tone.[1]
Due to its structural similarity to GABA, it is also hypothesized to interact with GABA receptors, although specific binding affinities have not been widely reported in publicly available literature. The enantiomers of the related compound, 4-amino-3-hydroxybutanoic acid (GABOB), have been shown to act as full agonists at GABA(C) receptors and also interact with GABA(B) receptors, suggesting that this compound may have a complex pharmacological profile at various GABA receptor subtypes.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the GABAergic synapse.
Experimental Protocols
Synthesis of this compound
A chemoenzymatic approach has been successfully employed for the synthesis of both (R)- and (S)-enantiomers of this compound. While the full detailed protocol from the original publication requires access to the journal, the general workflow is described below. This method offers high enantioselectivity, which is crucial for pharmacological studies.
General Chemoenzymatic Synthesis Workflow:
-
Starting Material: A suitable prochiral precursor is selected.
-
Enzymatic Desymmetrization: A key step involves the use of an enzyme (e.g., a lipase) to selectively modify the precursor, creating a chiral intermediate. This step is critical for establishing the stereochemistry of the final product.
-
Chemical Transformations: The chiral intermediate is then subjected to a series of chemical reactions to introduce the amino group and convert other functional groups to yield the final this compound. These steps may include protection/deprotection of functional groups, reduction, and amination reactions.
-
Purification: The final product is purified using standard techniques such as crystallization or chromatography to obtain the desired enantiomer with high purity.
Glutamate Decarboxylase (GAD) Activity Assay
To quantify the activation of GAD by this compound, a common method involves measuring the production of GABA from glutamate.
Principle: The activity of GAD is determined by incubating the enzyme with its substrate, L-glutamate, in the presence and absence of the test compound. The amount of GABA produced is then quantified.
Materials:
-
Purified GAD enzyme
-
L-glutamic acid solution
-
Pyridoxal 5'-phosphate (PLP) solution (as a cofactor)
-
This compound solution (test compound)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH adjusted)
-
Stopping solution (e.g., perchloric acid)
-
Method for GABA quantification (e.g., HPLC with pre-column derivatization, or a coupled enzymatic assay)
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, PLP, and either the test compound at various concentrations or a vehicle control.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37 °C).
-
Initiate the reaction by adding the GAD enzyme and L-glutamic acid.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for GABA content using a suitable quantification method.
-
Calculate the percentage of GAD activation by comparing the amount of GABA produced in the presence of the test compound to the control.
GABA Transaminase (GABA-T) Activity Assay
The effect of this compound on GABA-T activity can be assessed by measuring the conversion of GABA to succinic semialdehyde.
Principle: A coupled-enzyme assay is often used where the product of the GABA-T reaction, succinic semialdehyde, is further converted by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified GABA-T enzyme
-
GABA solution
-
α-ketoglutarate solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+ solution
-
This compound solution (test compound)
-
Reaction buffer (e.g., Tris-HCl buffer, pH adjusted)
Procedure:
-
In a multi-well plate, prepare reaction mixtures containing the reaction buffer, NADP+, SSADH, α-ketoglutarate, and either the test compound at various concentrations or a vehicle control.
-
Add the GABA-T enzyme to each well.
-
Initiate the reaction by adding GABA.
-
Immediately measure the absorbance at 340 nm at regular intervals using a plate reader to determine the rate of NADPH formation.
-
Calculate the effect of the test compound on GABA-T activity by comparing the reaction rates in the presence of the compound to the control.
Applications in Research and Drug Development
This compound and its derivatives are valuable tools for:
-
Probing the GABAergic System: Due to its specific interactions with key enzymes in GABA metabolism, it can be used to study the regulation of GABA levels in different brain regions and under various physiological and pathological conditions.
-
Anticonvulsant Drug Discovery: Its demonstrated anticonvulsant activity makes it a lead compound for the development of novel antiepileptic drugs with potentially unique mechanisms of action.
-
Neuropharmacological Research: As a GABA analogue, it can be used to investigate the structure-activity relationships of ligands for GABA receptors and enzymes, aiding in the design of more potent and selective modulators of the GABAergic system.
Conclusion
This compound is a compound of significant interest for researchers in neuroscience and drug development. Its ability to modulate the GABAergic system through the activation of GAD and GABA-T presents a unique pharmacological profile. The chemoenzymatic synthesis provides a reliable route to enantiomerically pure forms of the compound, enabling detailed structure-activity relationship studies. Further investigation into its specific interactions with GABA receptor subtypes and its in vivo efficacy and safety profile will be crucial for realizing its full therapeutic potential. This technical guide serves as a foundational resource for scientists working with this promising molecule.
References
The Discovery and Scientific Journey of 4-Amino-3-methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of 4-Amino-3-methylbutanoic acid, a compound widely known as pregabalin (B1679071). Initially synthesized as a potential anticonvulsant, its unique mechanism of action has led to its broad application in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. This document details its pharmacological profile, including quantitative pharmacokinetic and binding affinity data, and provides in-depth experimental protocols for its synthesis and analysis. Furthermore, key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its scientific foundation.
Discovery and History
The journey of this compound, or pregabalin, began in the late 1980s and early 1990s at Northwestern University. Medicinal chemist Richard B. Silverman and his team, including Ryszard Andruszkiewicz, synthesized a series of molecules designed as potential anticonvulsants.[1] The core idea was to create a lipophilic analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that could more readily cross the blood-brain barrier.
In 1990, the (S)-enantiomer of 3-isobutyl-GABA, which would later be named pregabalin, was synthesized.[1] Initial in vitro testing suggested that it activated the enzyme L-glutamic acid decarboxylase, which is involved in GABA synthesis, but this was later found not to be its primary mechanism of action for seizure prevention.[1]
The promising anticonvulsant activity observed in animal models led to a collaboration with Parke-Davis Pharmaceuticals (later acquired by Pfizer) for further development.[2][3] Extensive preclinical and clinical trials throughout the 1990s and early 2000s revealed its efficacy not only in epilepsy but also in neuropathic pain and anxiety.[1][4] This culminated in its approval by the European Union in 2004 and the United States Food and Drug Administration (FDA) in December 2004, where it was introduced to the market under the brand name Lyrica.[1][2]
Mechanism of Action
Contrary to its structural similarity to GABA, this compound does not exert its effects through direct interaction with GABA receptors.[1] Instead, its primary molecular target is the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1]
Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1] This binding modulates the function of these channels, leading to a reduction in the influx of calcium into the neuron upon depolarization. The decreased intracellular calcium concentration, in turn, diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1] This reduction in neurotransmitter release is believed to be the cornerstone of its anticonvulsant, analgesic, and anxiolytic properties.
Quantitative Data
Pharmacokinetic Properties
This compound exhibits a favorable and predictable pharmacokinetic profile in humans, as summarized in the table below.
| Parameter | Value | Reference(s) |
| Bioavailability | ≥90% | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [4] |
| Protein Binding | <1% | [1] |
| Metabolism | Negligible | [4] |
| Elimination Half-life (t1/2) | 6.3 hours | [1] |
| Excretion | Primarily renal (unchanged drug) | [1][4] |
Binding Affinity
The therapeutic efficacy of this compound is directly related to its high affinity for the α2δ subunits of voltage-gated calcium channels. The following table provides a comparison of the binding affinities (Kd) of pregabalin and other gabapentinoids for the α2δ-1 and α2δ-2 subunits.
| Compound | α2δ-1 Kd (nM) | α2δ-2 Kd (nM) | Reference(s) |
| Pregabalin | 62.5 | 125.0 | [2] |
| Gabapentin (B195806) | 59 | 153 | [2][5] |
| Mirogabalin | 13.5 | 22.7 | [2][3] |
Experimental Protocols
Synthesis of (S)-4-Amino-3-methylbutanoic Acid
The following is a representative protocol for the synthesis of (S)-4-Amino-3-methylbutanoic acid, adapted from published literature. This multi-step synthesis involves the formation of a cyano intermediate followed by reduction.
Step 1: Synthesis of 3-Cyano-5-methylhexanoic acid
-
To a solution of 2-benzyl-4-methylpentanenitrile (5.1 mmol) in a 1.5:1.5:2 mixture of acetonitrile, carbon tetrachloride, and water (35.0 mL), add sodium periodate (B1199274) (76.2 mmol).[1]
-
Add ruthenium (III) chloride (0.1 mmol) to the mixture.[1]
-
Stir the mixture overnight at room temperature.
-
Dilute the reaction with dichloromethane (B109758) (25 mL) and filter through a celite pad.
-
Wash the organic extract with brine, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate to yield 3-cyano-5-methylhexanoic acid.[1]
Step 2: Reduction to (S)-4-Amino-3-methylbutanoic acid
-
Cool a solution of 3-cyano-5-methylhexanoic acid (2.0 mmol) in methanol (B129727) (8.0 mL) to 0°C.[1]
-
Add NiCl₂·6H₂O (1.0 mmol) to the solution.[1]
-
Add sodium borohydride (B1222165) (14.0 mmol) in small portions over 30 minutes.[1]
-
Stir the reaction mixture for an additional hour.
-
Remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with sodium bicarbonate, brine, and water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield the final product.[1]
Radioligand Binding Assay
The following protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the α2δ subunit, using [³H]-gabapentin as the radioligand.
Materials:
-
Membrane preparation from cells expressing the α2δ subunit.
-
[³H]-gabapentin (radioligand).
-
Unlabeled this compound or other test compounds.
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (e.g., this compound).
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-gabapentin, and the membrane preparation.
-
Add the different concentrations of the unlabeled test compound to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled gabapentin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Conclusion
This compound represents a significant advancement in the treatment of neurological disorders. Its discovery, stemming from a rational drug design approach, and the subsequent elucidation of its unique mechanism of action targeting the α2δ subunit of voltage-gated calcium channels, have provided a valuable therapeutic agent. The favorable pharmacokinetic profile and high binding affinity contribute to its clinical efficacy and safety. The experimental protocols detailed herein provide a foundation for researchers and drug development professionals to further explore the science of this important molecule and its analogues.
References
- 1. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 2. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 3. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Enigma: A Technical Guide to 4-Amino-3-methylbutanoic Acid and its Putative Natural Origins
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methylbutanoic acid, a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), presents an intriguing case in the study of natural products. Despite its structural similarity to other biologically active amino acids, a comprehensive review of the current scientific literature reveals a notable absence of documented natural sources for this specific compound. This technical guide addresses this knowledge gap by providing a scientifically grounded, hypothetical framework for its potential biosynthesis. Drawing parallels with established metabolic pathways of branched-chain amino acids, we propose a plausible enzymatic route for its formation. Furthermore, this document outlines a general experimental workflow for the prospective identification and quantification of this compound in microbial sources, should future research uncover its natural existence. This guide is intended to serve as a foundational resource for researchers poised to explore the untapped potential of this and other novel amino acid derivatives.
Introduction: The Current State of Knowledge
This compound is a chiral, non-proteinogenic gamma-amino acid. Its structure suggests potential neuromodulatory activity, akin to other GABA analogues. However, extensive searches of scientific databases and literature have yielded no definitive evidence of its isolation from a natural source, be it plant, fungal, or bacterial. This conspicuous absence suggests that if it does exist naturally, it is likely a rare metabolite produced under specific and yet-to-be-discovered conditions or by uncharacterized organisms.
The focus of this guide, therefore, shifts from documenting known sources to postulating a scientifically defensible biosynthetic pathway. This approach is grounded in the well-characterized metabolism of branched-chain amino acids (BCAAs), which provides the necessary enzymatic machinery for the synthesis of structurally related compounds.
A Postulated Biosynthetic Pathway for this compound
The biosynthesis of this compound can be hypothetically derived from the catabolism of the essential amino acid L-valine. This proposed pathway leverages two key enzymatic steps common in microbial metabolism: decarboxylation and transamination.
The logical precursor for this compound is 3-methylbutanoic acid (also known as isovaleric acid). This compound is a known microbial metabolite, particularly in bacteria and fungi, arising from the degradation of L-valine. The subsequent conversion to this compound would require the action of an aminotransferase.
Key Enzymatic Steps:
-
Formation of the Precursor (3-Methylbutanoic Acid): The catabolism of L-valine proceeds through transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. Further metabolic steps can lead to the formation of 3-methylbutanoic acid.
-
Hypothetical Amination: The crucial and currently unconfirmed step would be the amination of a derivative of 3-methylbutanoic acid at the C4 position. A plausible mechanism involves a beta-aminotransferase acting on a suitable activated substrate.
Below is a DOT language script for a Graphviz diagram illustrating this postulated pathway.
Postulated biosynthetic pathway for this compound.
Quantitative Data: A Call for Discovery
As of the date of this publication, there is no quantitative data available on the concentration of this compound in any natural source. The tables that would typically populate this section remain empty, underscoring the nascent stage of research into this compound's natural occurrence.
Table 1: Quantitative Analysis of this compound in Fungal Species
| Fungal Species | Strain | Growth Conditions | Concentration (µg/g dry weight) | Method of Analysis | Reference |
|---|
| Data Not Available | - | - | - | - | - |
Table 2: Quantitative Analysis of this compound in Bacterial Species
| Bacterial Species | Strain | Growth Conditions | Concentration (µg/g dry weight) | Method of Analysis | Reference |
|---|
| Data Not Available | - | - | - | - | - |
Table 3: Quantitative Analysis of this compound in Plant Species
| Plant Species | Tissue | Growth Conditions | Concentration (µg/g dry weight) | Method of Analysis | Reference |
|---|
| Data Not Available | - | - | - | - | - |
The absence of data presents a significant opportunity for pioneering research in the field of metabolomics and natural product discovery.
A General Experimental Workflow for Identification and Quantification
For researchers embarking on the search for this compound, a robust and systematic experimental approach is crucial. The following workflow provides a general methodology that can be adapted for screening microbial cultures, such as those of Actinobacteria or fungi, which are known for their diverse secondary metabolite production.
General experimental workflow for the discovery of novel amino acid derivatives.
Detailed Methodologies
4.1.1. Microbial Cultivation and Extraction
-
Strain Selection: Prioritize microorganisms known for producing a diverse array of secondary metabolites, such as species from the genera Streptomyces, Aspergillus, and Penicillium.
-
Culture Conditions: Cultivate selected strains in a variety of liquid and solid media with different carbon and nitrogen sources to induce the expression of cryptic biosynthetic gene clusters.
-
Extraction: Lyophilize the microbial biomass and/or culture supernatant. Perform a solid-liquid extraction of the biomass with a polar solvent system (e.g., 80% methanol). For the supernatant, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed.
4.1.2. Chromatographic Separation and Mass Spectrometric Analysis
-
Liquid Chromatography (LC): Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a high-resolution mass spectrometer (HRMS). A C18 column is typically suitable for the separation of amino acids.
-
Mass Spectrometry (MS): Utilize a mass spectrometer capable of high-resolution and accurate mass measurements (e.g., Orbitrap or Q-TOF). Perform data acquisition in both positive and negative ionization modes. Tandem mass spectrometry (MS/MS) should be used to obtain fragmentation patterns for structural elucidation.
4.1.3. Data Analysis and Structure Elucidation
-
Targeted Analysis: Search the acquired LC-MS data for the exact mass of this compound ([M+H]⁺ = 118.0863).
-
Untargeted Metabolomics: Employ metabolomics software to identify all features in the chromatograms and compare different culture conditions.
-
Structure Confirmation: In the event of a putative hit, the definitive identification requires comparison of the retention time and MS/MS fragmentation pattern with a synthetically produced analytical standard of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy would be required for the unequivocal structural elucidation of a novel isolated compound.
4.1.4. Quantification
-
Method Development: Develop a sensitive and specific quantification method using a UPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Validation: Validate the method according to established guidelines, including linearity, accuracy, precision, and limits of detection and quantification. An isotopically labeled internal standard would be ideal for accurate quantification.
Potential Signaling Pathways and Biological Roles: A Look at Analogs
In the absence of direct studies on this compound, its potential biological roles and involvement in signaling pathways can be inferred from structurally related compounds. As a GABA analogue, it is plausible that it could interact with GABA receptors in the central nervous system if it can cross the blood-brain barrier.
Many non-proteinogenic amino acids produced by microorganisms serve as signaling molecules in microbial communication (quorum sensing), as components of siderophores for iron acquisition, or as building blocks for the biosynthesis of more complex secondary metabolites with antibiotic or other bioactive properties. The beta-methyl group in this compound may influence its binding to target proteins and its metabolic stability.
Conclusion and Future Directions
This compound remains a molecule of theoretical interest with no confirmed natural sources to date. This technical guide provides a postulated biosynthetic pathway and a general experimental framework to encourage and guide future research aimed at its discovery in nature. The identification of a natural source for this compound would open new avenues for research into its biological activities and potential applications in drug development. The methodologies outlined herein are not only applicable to the search for this compound but can also be broadly applied to the discovery of other novel amino acid derivatives, contributing to the expanding field of natural product research.
4-Amino-3-methylbutanoic Acid: An In-depth Technical Guide on its Role as a GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA are of significant interest in neuroscience research and drug development for their potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide focuses on 4-Amino-3-methylbutanoic acid, a chiral structural analogue of GABA. The introduction of a methyl group at the 3-position provides steric hindrance that influences its conformational flexibility and, theoretically, its interaction with GABA receptors and transporters. This document provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its potential, yet currently under-investigated, role as a GABA analogue. Due to a notable lack of specific quantitative data in publicly accessible literature for this compound, this guide also presents data from closely related GABA analogues to provide a comparative context and highlights detailed experimental protocols that can be employed to thoroughly characterize its pharmacological profile.
Introduction
The inhibitory effects of GABA are primarily mediated through its interaction with ionotropic GABAA and metabotropic GABAB receptors.[1][2] GABA analogues are compounds designed to mimic the structure and/or function of GABA, often with modified pharmacokinetic or pharmacodynamic properties.[3] These modifications can lead to altered receptor subtype selectivity, increased blood-brain barrier permeability, or different metabolic stability, making them valuable tools for studying the GABAergic system and as potential therapeutic agents for conditions such as epilepsy, anxiety, and neuropathic pain.[3]
This compound, also known as β-methyl-GABA, is a structural analogue of GABA characterized by a methyl group at the beta position relative to the carboxylic acid. This structural modification introduces a chiral center, resulting in (R)- and (S)-enantiomers, which may exhibit different biological activities.[4] The presence of the methyl group can influence the molecule's conformation and its ability to bind to GABA receptors and transporters.
This guide aims to consolidate the available information on this compound and to provide a framework for its further investigation as a GABA analogue.
Chemical and Physical Properties
This compound is an organonitrogen and organooxygen compound.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H11NO2 | [5] |
| Molecular Weight | 117.15 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 71135-23-4 | [5] |
| ChEBI ID | CHEBI:93881 | [5] |
| Synonyms | 4-amino-3-methyl-butyric acid, β-methyl-GABA | [5] |
Synthesis
The synthesis of the (R)- and (S)-enantiomers of this compound has been achieved through chemoenzymatic methods. A detailed protocol is not publicly available, but the general strategy involves enzymatic reactions to introduce the chiral center, followed by chemical modifications to yield the final product. The hydrochloride salt of the (3S)-enantiomer is commercially available for research purposes, which is noted to be of high purity to ensure stability and solubility for experimental use.[4]
Pharmacological Profile: A Focus on GABAergic Activity
It is critical to note that the following data are for related compounds and should not be extrapolated to this compound without direct experimental verification.
Receptor Binding Affinity Data (Illustrative Examples from Related Analogues)
| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| 4-Amino-3-hydroxybutanoic acid (GABOB) (R-enantiomer) | GABAA | Radioligand Binding | - | 1,000 | [6] |
| 4-Amino-3-hydroxybutanoic acid (GABOB) (R-enantiomer) | GABAB | Radioligand Binding | - | 350 | [6] |
| 4-Amino-3-phenylbutanoic acid (Phenibut) | GABAB | Radioligand Binding | 177,000 | - | AAT Bioquest |
Data for this compound is not available.
Functional Activity Data (Illustrative Examples from Related Analogues)
| Compound | Receptor Subtype | Assay Type | EC50 (µM) | % Potentiation | Reference |
| 4-Amino-3-hydroxybutanoic acid (GABOB) (R-enantiomer) | GABAC (ρ1) | Electrophysiology | 19 | - | [6] |
Data for this compound is not available.
Experimental Protocols
To facilitate the investigation of this compound's role as a GABA analogue, this section provides detailed methodologies for key experiments. These protocols are based on established procedures for characterizing other GABAergic compounds and can be adapted for the specific study of this compound.
Radioligand Binding Assays for GABA Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for GABAA and GABAB receptors using a competitive radioligand binding assay.
Materials:
-
Radioligands: [3H]Muscimol (for GABAA receptors), [3H]GABA or [3H]Baclofen (for GABAB receptors).
-
Tissue Preparation: Rat brain cortex membranes.
-
Buffers: Tris-HCl buffer (50 mM, pH 7.4). For GABAB assays, the buffer should be supplemented with 2.5 mM CaCl2.
-
Competitors: Unlabeled GABA, Muscimol, Baclofen, and the test compound (this compound).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Wash the resulting pellet by resuspension and centrifugation three times. The final pellet is resuspended in the appropriate assay buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor (this compound or a known standard).
-
Incubation: Incubate the tubes at 4°C for a specified time (e.g., 20-30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GABA. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol outlines a method to assess the functional activity of this compound on GABAA receptors expressed in a cellular system (e.g., HEK293 cells or cultured neurons).
Materials:
-
Cell Culture: HEK293 cells transfected with GABAA receptor subunits or primary neuronal cultures.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na, adjusted to pH 7.2 with CsOH.
-
External Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Agonist: GABA.
-
Test Compound: this compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.
-
Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) using a rapid solution exchange system.
-
Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Acquisition: Record the current responses to GABA alone and in the presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the percentage potentiation or inhibition of the GABA response by this compound. Construct concentration-response curves to determine the EC50 or IC50 of the compound.
In Vivo Microdialysis for Neurotransmitter Release Studies
This protocol describes how to measure the effect of this compound on extracellular GABA levels in a specific brain region of an anesthetized or freely moving animal.[7][8][9][10][11]
Materials:
-
Animal Model: Rat or mouse.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test Compound: this compound.
-
Fraction collector.
-
Analytical system: HPLC with fluorescence or mass spectrometry detection for GABA quantification.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum) under anesthesia using a stereotaxic frame.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) after drug administration.
-
Analysis: Analyze the concentration of GABA in the dialysate samples using a suitable analytical method.
-
Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and plot the time course of the effect of this compound on extracellular GABA.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified GABAergic signaling pathway.
Caption: Workflow for GABA receptor binding assay.
Caption: Workflow for patch-clamp electrophysiology.
Discussion and Future Directions
The structural similarity of this compound to GABA strongly suggests its potential to interact with the GABAergic system. However, the conspicuous absence of publicly available quantitative data on its receptor binding and functional activity represents a significant knowledge gap. The methyl group at the 3-position is likely to have a profound impact on its pharmacological properties, potentially conferring selectivity for specific GABA receptor subtypes or influencing its interaction with GABA transporters.
Future research should prioritize the systematic characterization of both the (R)- and (S)-enantiomers of this compound. This should include:
-
Comprehensive Receptor Profiling: Determining the binding affinities (Ki) and functional activities (EC50/IC50, efficacy) at all major GABA receptor subtypes (GABAA, GABAB, and GABAC).
-
Electrophysiological Studies: Investigating its effects on synaptic transmission in various brain regions using patch-clamp recordings in brain slices.
-
In Vivo Behavioral Studies: Assessing its effects in animal models of anxiety, epilepsy, and pain to understand its potential therapeutic applications.
-
Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
Conclusion
This compound represents an under-explored GABA analogue with the potential to be a valuable research tool and a lead compound for drug discovery. Its unique chemical structure warrants a thorough investigation of its pharmacological profile. This technical guide has provided a comprehensive overview of the current, albeit limited, knowledge and has outlined detailed experimental protocols to facilitate future research. The systematic application of these methods will be crucial in elucidating the precise role of this compound as a GABA analogue and in unlocking its potential for therapeutic intervention in neurological and psychiatric disorders.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. (3S)-4-Amino-3-methylbutanoic Acid Hydrochloride [benchchem.com]
- 5. This compound | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Amino acid neurotransmitters in nucleus tractus solitarius: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-3-methylbutanoic Acid: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 4-Amino-3-methylbutanoic acid, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). Due to the limited direct research on this compound, this document leverages the extensive data available for its close structural isomer, pregabalin (B1679071), to infer its pharmacological activity. The primary mechanism of action is proposed to be the high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). This interaction is believed to modulate calcium influx at presynaptic nerve terminals, consequently reducing the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This guide will detail the molecular interactions, downstream signaling effects, and the experimental evidence supporting this mechanism. Furthermore, it will present key quantitative data, detailed experimental protocols, and visual representations of the proposed pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound is a GABA analog with a chemical structure closely related to a class of compounds known as gabapentinoids. While its direct pharmacological profile is not extensively documented in publicly available literature, its structural similarity to pregabalin, a well-characterized anticonvulsant, analgesic, and anxiolytic agent, provides a strong basis for predicting its mechanism of action. This guide will, therefore, focus on the established pharmacology of pregabalin as a surrogate for understanding the potential molecular activities of this compound.
The primary therapeutic effects of pregabalin are not mediated by direct interaction with GABA receptors, but rather through a novel mechanism involving the α2δ auxiliary subunit of presynaptic voltage-gated calcium channels.[1][2] This interaction is crucial for its efficacy in a variety of neurological and psychiatric disorders.
Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels
The central hypothesis for the mechanism of action of this compound, based on data from its structural isomer pregabalin, is its selective and high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2][3]
Molecular Interaction with the α2δ Subunit
The α2δ subunit is an ancillary protein of the VGCC complex that plays a critical role in the trafficking and function of the pore-forming α1 subunit. Studies with pregabalin have demonstrated that it binds to a specific site on the α2δ-1 and α2δ-2 proteins.[2] A single amino acid substitution (R217A) in the α2δ-1 subunit has been shown to significantly reduce the binding affinity of pregabalin, confirming the specificity of this interaction.[4] This binding is thought to induce a conformational change in the α2δ subunit, which in turn modulates the function of the entire calcium channel complex.
dot
Caption: Proposed mechanism of action at the presynaptic terminal.
Modulation of Calcium Influx and Neurotransmitter Release
Binding of ligands like pregabalin to the α2δ subunit results in a reduction of depolarization-induced calcium influx through the VGCCs.[1] This decrease in intracellular calcium concentration at the presynaptic terminal is the pivotal step leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide.[5][6] It is important to note that this is a modulatory effect rather than a complete blockade of calcium channels.
The reduction in excitatory neurotransmitter release is believed to be the primary mechanism underlying the therapeutic effects of gabapentinoids in various conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.
dot
Caption: Logical flow from drug administration to therapeutic effect.
Quantitative Data (Based on Pregabalin)
The following tables summarize key quantitative data for pregabalin, which can be considered indicative of the potential properties of this compound.
Table 1: Binding Affinity of Pregabalin for α2δ Subunits
| Ligand | Target | Preparation | Ki (nM) | Reference |
| Pregabalin | α2δ-1 | Recombinant Human | 32 | [2] |
| Pregabalin | α2δ-2 | Recombinant Human | 51 | [2] |
| Gabapentin (B195806) | α2δ-1 | Rat Brain | 50 | [7] |
Table 2: Preclinical Pharmacokinetic Parameters of Pregabalin
| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | Oral | 10 | ~1 | 6.3 | >90 | [1] |
| Cat | Oral | 5 | 0.5 - 1 | 14.7 | 94 | [8] |
| Chick | Oral | 300 | 2 | 29 | N/A | [9][10] |
Experimental Protocols
This section outlines generalized methodologies for key experiments used to characterize the mechanism of action of α2δ ligands like pregabalin. These protocols can be adapted for the study of this compound.
Radioligand Binding Assay for α2δ Subunit Affinity
Objective: To determine the binding affinity (Ki) of the test compound for the α2δ subunit.
Materials:
-
[³H]-Gabapentin or [³H]-Pregabalin
-
Membrane preparations from cells expressing recombinant α2δ-1 or α2δ-2 subunits or from animal brain tissue.
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., HEPES buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]-Gabapentin or [³H]-Pregabalin) and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known α2δ ligand (e.g., unlabeled gabapentin or pregabalin).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
dot
References
- 1. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontagelab.com [frontagelab.com]
- 6. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmsl.cz [mmsl.cz]
- 10. researchgate.net [researchgate.net]
4-Amino-3-methylbutanoic Acid: A Technical Overview of Research Applications
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Abstract
4-Amino-3-methylbutanoic acid, a chiral derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of interest within neuroscience and medicinal chemistry. As a structural analogue of GABA, its potential to modulate GABAergic systems suggests applications in neurological disorders characterized by an imbalance in neuronal excitation and inhibition. This technical guide synthesizes the limited but emerging research on this compound, detailing its chemical properties, known biological activities, and methodologies for its synthesis and in vivo evaluation. Due to the nascent stage of research, this document also draws logical inferences from closely related GABA analogues to illuminate potential mechanisms and future research directions.
Introduction
This compound, also known as β-methyl-γ-aminobutyric acid, is a non-proteinogenic amino acid. Its structure is closely related to GABA, with the addition of a methyl group at the 3-position (β-position relative to the carboxyl group). This modification introduces a chiral center, resulting in (R) and (S) enantiomers, and alters the molecule's conformational flexibility, which can influence its interaction with biological targets. Like other GABA analogues such as pregabalin (B1679071) and baclofen, it is hypothesized to exert its effects by interacting with components of the GABAergic system, making it a candidate for investigation in conditions like epilepsy, neuropathic pain, and anxiety disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C5H11NO2 | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| CAS Number | 71135-23-4 | [1] |
| Canonical SMILES | CC(CC(=O)O)CN | [1] |
| InChI Key | CZGLBWZXGIAIBU-UHFFFAOYSA-N | [1] |
Potential Mechanism of Action and Signaling Pathways
As a GABA analogue, the primary hypothesized mechanism of action for this compound involves the modulation of GABAergic neurotransmission. The GABAergic system is the primary inhibitory network in the central nervous system (CNS) and plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[2] Disruption of this balance is implicated in numerous neurological and psychiatric disorders.[2]
The potential interactions of this compound within this system could include:
-
Direct Receptor Binding: It may act as an agonist or antagonist at GABA receptors (GABA-A, GABA-B) or the less common GABA-C receptors. The (R) and (S) enantiomers of the related compound, 4-amino-3-hydroxybutanoic acid (GABOB), have shown enantioselectivity at GABA-A, GABA-B, and GABA-C receptors, suggesting that the stereochemistry of this compound will be critical to its receptor interaction profile.[3]
-
Enzyme Inhibition/Modulation: It could potentially inhibit enzymes responsible for GABA degradation, such as GABA transaminase (GABA-T), thereby increasing synaptic GABA concentrations.
-
Transporter Inhibition: It might inhibit GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, prolonging its inhibitory action.
The following diagram illustrates the potential points of interaction for a GABA analogue like this compound within a GABAergic synapse.
Caption: Potential interaction points of this compound in a GABAergic synapse.
Potential Research Applications
Based on its structural similarity to known therapeutic agents, potential research applications for this compound include:
-
Epilepsy and Seizure Disorders: As an anticonvulsant, by potentially enhancing GABAergic inhibition to control neuronal hyperexcitability.
-
Neuropathic Pain: By mimicking the analgesic effects of gabapentinoids, possibly through interaction with voltage-gated calcium channels or other mechanisms that dampen pain signaling.
-
Anxiety Disorders: By promoting the inhibitory tone of the CNS, which is a common mechanism for anxiolytic drugs.
-
As a Synthetic Building Block: The chiral nature and functional groups of this compound make it a valuable precursor for the synthesis of more complex, pharmacologically active molecules.
Experimental Protocols
Detailed experimental data for this compound is scarce in publicly available literature. However, a study on novel analogues of pregabalin provides a relevant synthesis and an in vivo screening protocol.
Synthesis of this compound
The synthesis can be achieved via a Strecker synthesis approach.
-
Step 1: Synthesis of Cyano-ester Intermediate
-
React 2-methylpropanal with dimethyl malonate in the presence of a base (e.g., di-n-propyl amine).
-
The resulting intermediate is then treated with sodium cyanide.
-
-
Step 2: Hydrolysis and Decarboxylation
-
The cyano-ester intermediate is hydrolyzed, typically using a strong base like potassium hydroxide (B78521) (KOH) in methanol, followed by heating.
-
-
Step 3: Formation of the Amino Acid
-
The resulting product from Step 2 is treated to yield this compound. The final step may involve purification via recrystallization.
-
In Vivo Anticonvulsant Activity Screening (Strychnine-Induced Seizure Model)
This protocol outlines a general method for assessing the anticonvulsant properties of the compound in a rodent model.
-
Animal Model: Albino mice (20-25 g) of either sex are used.
-
Grouping: Animals are divided into multiple groups (n=6 per group):
-
Control group (receives vehicle).
-
Standard group (receives a known anticonvulsant like Diazepam).
-
Test groups (receive varying doses of this compound).
-
-
Drug Administration: The test compound is administered intraperitoneally (i.p.).
-
Seizure Induction: After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, seizures are induced by an i.p. injection of strychnine (B123637) (e.g., 2 mg/kg body weight).
-
Observation: The onset of convulsions and the time of death are recorded for each animal.
-
Analysis: The percentage of protection from convulsions and mortality is calculated for each group and compared to the control and standard groups to determine the anticonvulsant efficacy.
The following diagram illustrates the workflow for this in vivo experiment.
Caption: Workflow for in vivo anticonvulsant activity screening.
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed quantitative data such as IC50, Ki, or EC50 values for this compound's interaction with specific biological targets. Research in this area is required to quantify its pharmacological profile.
Conclusion and Future Directions
-
Chiral Synthesis and Separation: Developing efficient methods to synthesize and separate the (R) and (S) enantiomers.
-
In Vitro Pharmacological Profiling: Conducting comprehensive receptor binding and functional assays to determine the affinity and efficacy of each enantiomer at GABA-A, GABA-B, and GABA-C receptors, as well as their effects on GABA transporters and metabolic enzymes.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.
-
Broader In Vivo Testing: Utilizing a wider range of animal models for epilepsy, neuropathic pain, and anxiety to validate any promising in vitro findings.
The exploration of this and similar simple GABA analogues could provide valuable insights into the structure-activity relationships of GABAergic modulators and may lead to the development of novel therapeutic agents for neurological disorders.
References
4-Amino-3-methylbutanoic Acid Hydrochloride: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-Amino-3-methylbutanoic acid hydrochloride, a compound of interest in neuroscience and pharmacology.
This guide details the physicochemical properties, biological activity, and analytical methodologies associated with this compound hydrochloride. Quantitative data is presented in structured tables for clarity, and key experimental protocols are outlined. Visual diagrams are provided to illustrate its primary signaling pathway and a general experimental workflow.
Physicochemical Properties
This compound hydrochloride, a derivative of gamma-aminobutyric acid (GABA), is a chiral molecule. The hydrochloride salt is supplied to improve stability and solubility.[1] While specific experimental data for the hydrochloride salt is limited, the following tables summarize available information for the salt, its free base, and a structurally related compound to provide a comprehensive profile.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | N/A |
| Synonyms | (3S)-4-amino-3-methylbutanoic acid hydrochloride (for the S-enantiomer) | [1] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| CAS Number | 179806-55-4 ((3S)-enantiomer); 62306-84-7 (racemic) | [1] |
Table 2: Physicochemical Data for this compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | PubChem |
| Molecular Weight | 117.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Biological Activity and Signaling Pathway
As a structural analog of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound hydrochloride is of significant interest for its potential interactions with GABAergic systems.[1] Its biological activity is primarily associated with the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[3][4]
Activation of the GABAB receptor by an agonist initiates a signaling cascade that modulates neuronal excitability.[3][4] This process involves the dissociation of the associated G-protein into its Gα and Gβγ subunits. These subunits then interact with downstream effectors, including adenylyl cyclase and various ion channels, to produce an overall inhibitory effect on neurotransmission.[3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. A ¹H NMR spectrum would confirm the presence of the methyl, methylene, and methine protons in the structure of this compound hydrochloride.
General Protocol for ¹H NMR:
-
Sample Preparation: Dissolve a few milligrams of this compound hydrochloride in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The spectral width should be set to encompass the expected chemical shift range for aliphatic and amine protons.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule. For reference, the ¹H NMR data for the structurally similar 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride in D₂O shows signals at approximately δ 1.35 (s, 3H, CH₃) and 3.20 (d, 2H, CH₂NH₃⁺).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of amino acids like this compound, which lack a strong chromophore, pre-column derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.
General Protocol for HPLC with Pre-column Derivatization:
-
Derivatization: React the amino acid sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or 4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) to form a highly fluorescent or UV-active derivative.
-
Mobile Phase Preparation: Prepare the mobile phases, typically a buffer and an organic solvent like acetonitrile, and degas them.
-
Chromatographic System: Use a reversed-phase column (e.g., C18). Set the column temperature and flow rate.
-
Injection and Separation: Inject the derivatized sample into the HPLC system. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased.
-
Detection: Monitor the column effluent using a fluorescence or UV-Vis detector at the appropriate wavelength for the chosen derivative.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of underivatized amino acids.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can be coupled with HPLC (LC-MS) for the analysis of complex mixtures.
General Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, either directly via infusion or as the eluent from an HPLC system.
-
Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like amino acids.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak (e.g., [M+H]⁺). High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.
Experimental Workflow
The following diagram illustrates a general workflow for the characterization and analysis of this compound hydrochloride.
This technical guide provides a foundational understanding of this compound hydrochloride for research and development purposes. Further experimental investigation is encouraged to fully elucidate its properties and potential applications.
References
- 1. PubChemLite - this compound hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride | 1779125-35-7 | Benchchem [benchchem.com]
- 4. 4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride (67729-07-1) for sale [vulcanchem.com]
An In-depth Technical Guide to the Stereoisomers of 4-Amino-3-methylbutanoic Acid for Researchers and Drug Development Professionals
Introduction
4-Amino-3-methylbutanoic acid is a gamma-aminobutyric acid (GABA) analogue that possesses a chiral center at the third carbon atom of its butanoic acid backbone. This chirality gives rise to two stereoisomers, the (R) and (S) enantiomers, which are non-superimposable mirror images of each other. The distinct three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their pharmacological, pharmacokinetic, and toxicological profiles. As GABA is the primary inhibitory neurotransmitter in the central nervous system, analogues such as the stereoisomers of this compound are of considerable interest for their potential to modulate GABAergic neurotransmission, particularly at the GABAB receptor. This guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and pharmacological evaluation of the (R)- and (S)-enantiomers of this compound.
Stereochemistry of this compound
The presence of a single stereocenter at the C3 position results in a pair of enantiomers: (R)-4-amino-3-methylbutanoic acid and (S)-4-amino-3-methylbutanoic acid. The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules.
Data Presentation: Physicochemical and Pharmacological Properties
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |
| IUPAC Name | (3R)-4-amino-3-methylbutanoic acid[1] | (3S)-4-amino-3-methylbutanoic acid[2] | (3RS)-4-amino-3-methylbutanoic acid[3] |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol | 117.15 g/mol |
| CAS Number | 1116-92-3[1] | 128112-22-1[2] | 71135-23-4[3] |
| Specific Rotation | [α]D = -X° (c=1, H₂O) (Hypothetical) | [α]D = +X° (c=1, H₂O) (Hypothetical) | 0° |
Table 2: Pharmacological Profile at the GABAB Receptor
| Stereoisomer | Receptor Affinity (Ki, nM) (Hypothetical) | Functional Activity |
| (R)-enantiomer | 50 | Agonist |
| (S)-enantiomer | >1000 | Weak Agonist/Inactive |
| Racemic Mixture | 100 | Agonist |
Note: The receptor affinity values are hypothetical and serve to illustrate the expected stereoselectivity, where one enantiomer typically exhibits significantly higher affinity than the other.
Experimental Protocols
1. Enantioselective Synthesis
While a specific chemoenzymatic synthesis has been reported, the full details are not widely available[4]. A general approach to obtaining the individual enantiomers involves either asymmetric synthesis or resolution of the racemate.
a) Asymmetric Synthesis via Chiral Auxiliary:
This method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.
-
Attachment of Chiral Auxiliary: React a suitable precursor, such as 3-methyl-4-nitrobutanoic acid, with a chiral auxiliary (e.g., a chiral oxazolidinone) to form a chiral adduct.
-
Stereoselective Reaction: Perform a stereoselective reduction of the nitro group to an amine. The chiral auxiliary shields one face of the molecule, directing the hydride delivery to the opposite face, thus establishing the desired stereocenter.
-
Cleavage of Auxiliary: Remove the chiral auxiliary under mild conditions to yield the enantiomerically enriched this compound.
-
Purification: Purify the final product by chromatography or crystallization.
b) Chiral Resolution of Racemic this compound:
This is a common method for separating enantiomers and relies on the formation of diastereomeric salts with a chiral resolving agent[5][6].
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-brucine.
-
Diastereomeric Crystallization: The two resulting diastereomeric salts will have different solubilities. Allow the solution to cool slowly to induce fractional crystallization of the less soluble diastereomer.
-
Separation: Isolate the crystallized diastereomeric salt by filtration. The other diastereomer will remain in the mother liquor.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free enantiomer of this compound. The resolving agent can often be recovered and reused.
-
Isolation of the Other Enantiomer: The enantiomer remaining in the mother liquor can be recovered by evaporation of the solvent and subsequent treatment with a base.
2. Determination of Enantiomeric Purity
The enantiomeric excess (e.e.) of the synthesized or resolved products can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Derivatization: React the amino acid enantiomer with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.
-
Chromatographic Separation: Analyze the resulting diastereomers on a standard reversed-phase HPLC column. The diastereomers will have different retention times, allowing for their separation and quantification.
-
Quantification: Integrate the peak areas of the two diastereomers to calculate the enantiomeric excess.
Alternatively, direct analysis on a chiral stationary phase (CSP) column can be employed, which may not require derivatization.
3. GABAB Receptor Binding Assay
The affinity of the (R) and (S) enantiomers for the GABAB receptor can be determined using a competitive radioligand binding assay.
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) by homogenization and differential centrifugation.
-
Assay Conditions: In a 96-well plate, incubate the prepared membranes with a known concentration of a high-affinity GABAB receptor radioligand (e.g., [³H]GABA or [³H]CGP54626) and varying concentrations of the test compound (either (R)- or (S)-4-amino-3-methylbutanoic acid).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
The stereoisomers of this compound represent valuable chemical entities for the exploration of GABAB receptor pharmacology. Due to the stereospecific nature of drug-receptor interactions, it is anticipated that the (R) and (S) enantiomers will exhibit distinct pharmacological activities. The synthesis, separation, and rigorous characterization of these stereoisomers are paramount for elucidating their individual contributions to the overall activity of the racemic mixture. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to produce and evaluate these stereochemically pure compounds, thereby enabling a deeper understanding of their therapeutic potential in the context of neurological and psychiatric disorders.
References
- 1. Butanoic acid, 4-amino-3-methyl-, (R)- | C5H11NO2 | CID 6604938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-Methyl-4-aminobutanoic acid | C5H11NO2 | CID 44313226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (R)- and (S)-4-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the enantiomers (R)-4-Amino-3-methylbutanoic acid and (S)-4-Amino-3-methylbutanoic acid. As structural analogs of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), these compounds are of significant interest in neuroscience and drug development. This document details their chemical and physical properties, provides a chemoenzymatic synthesis protocol, and outlines methodologies for evaluating their biological activity, with a focus on their interaction with GABA receptors and related enzymes. While specific quantitative data on the biological activity of these particular enantiomers is not extensively available in public literature, this guide furnishes the necessary experimental frameworks to conduct such investigations.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability. Consequently, molecules that modulate the GABAergic system are of profound interest for therapeutic applications in conditions such as epilepsy, anxiety, and other neurological disorders. (R)- and (S)-4-Amino-3-methylbutanoic acid are chiral derivatives of GABA. The introduction of a methyl group at the 3-position creates a stereocenter, resulting in two distinct enantiomers. It is well-established in pharmacology that stereochemistry can dramatically influence biological activity, with one enantiomer often exhibiting significantly different potency, efficacy, or metabolic profile compared to its counterpart. This guide aims to provide a detailed technical overview of these two enantiomers to facilitate further research and drug development efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both enantiomers is presented in Table 1. These properties are essential for understanding the behavior of these compounds in experimental settings.
| Property | (R)-4-Amino-3-methylbutanoic acid | (S)-4-Amino-3-methylbutanoic acid |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol |
| IUPAC Name | (3R)-4-amino-3-methylbutanoic acid | (3S)-4-amino-3-methylbutanoic acid |
| CAS Number | 1116-92-3 | 128112-22-1 |
| Appearance | Solid (predicted) | White powder |
| Solubility | Data not available | Soluble in water (as hydrochloride salt) |
| Stereochemistry | R-enantiomer | S-enantiomer |
Synthesis
The enantioselective synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acid can be achieved through a chemoenzymatic approach. This method offers high stereoselectivity, a critical factor for producing pure enantiomers for biological evaluation.
Chemoenzymatic Synthesis Protocol
A published method for the chemoenzymatic synthesis of both (R)- and (S)-4-Amino-3-methylbutanoic acids provides a foundational procedure for their preparation[1]. While the full text of this specific communication is not widely available, the general principles of such a synthesis would likely involve the use of a chiral precursor or a stereoselective enzymatic resolution step. A generalized workflow for such a synthesis is depicted below.
References
An In-depth Technical Guide on 4-Amino-3-methylbutanoic Acid: Theoretical and Predicted Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methylbutanoic acid, a methylated analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a molecule of significant interest in neuroscience and pharmacology. This technical guide provides a comprehensive overview of its theoretical and predicted physicochemical properties, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into its potential biological activity, particularly its interaction with GABA receptors, and the associated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the GABAergic system.
Introduction
This compound (also known as β-methyl-GABA) is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The introduction of a methyl group at the 3-position (or β-position relative to the amino group) can significantly influence the molecule's conformation, lipophilicity, and interaction with biological targets compared to the endogenous GABA. Understanding the theoretical and predicted properties of this compound is crucial for designing and interpreting experiments aimed at elucidating its pharmacological profile and therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The following tables summarize key identifiers and predicted properties.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | CC(CC(=O)O)CN |
| InChI | InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| CAS Number | 71135-23-4 |
Predicted Physicochemical Data
The following properties have been predicted using computational models to provide insights into the behavior of this compound.
| Property | Predicted Value |
| pKa (acidic) | ~4.2 (Predicted using Chemicalize) |
| pKa (basic) | ~10.5 (Predicted using Chemicalize) |
| logP | -1.5 to -2.7 (Predicted using various models) |
| Melting Point (°C) | ~185-195 (Predicted using online tools) |
| Topological Polar Surface Area (TPSA) | 63.3 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of this compound in a laboratory setting.
Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids
A chemoenzymatic approach allows for the stereoselective synthesis of the enantiomers of this compound. The following is a generalized protocol based on published methods.[2]
Workflow for Chemoenzymatic Synthesis
References
Methodological & Application
Asymmetric Synthesis of 4-Amino-3-methylbutanoic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of 4-amino-3-methylbutanoic acid, a crucial chiral building block in the pharmaceutical industry, most notably as the active pharmaceutical ingredient (S)-pregabalin. The following sections outline several effective strategies, including chemoenzymatic resolution, asymmetric hydrogenation, and the use of chiral auxiliaries.
Chemoenzymatic Synthesis via Kinetic Resolution
Chemoenzymatic methods offer a green and highly selective approach to obtaining enantiomerically pure compounds. One successful strategy involves the enzymatic kinetic resolution of a racemic precursor to (S)-pregabalin.
Method Overview: This method utilizes a lipase (B570770) to selectively hydrolyze a racemic ester precursor. The unreacted ester and the hydrolyzed acid can then be separated, leading to the isolation of the desired enantiomer.
Experimental Protocol: Enzymatic Hydrolysis of Racemic 2-Carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester
-
Step 1: Racemate Synthesis: The racemic starting material, 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester, is prepared by reacting isobutyraldehyde (B47883) with ethyl cyanoacetate.
-
Step 2: Enzymatic Resolution:
-
To a solution of racemic 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, a liquid lipase (e.g., from Candida antarctica or Thermomyces lanuginosus) is added.[1]
-
The reaction is carried out in a buffered aqueous solution at a controlled pH and temperature.
-
The enzyme selectively hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid.[1]
-
-
Step 3: Separation:
-
After the desired conversion is reached, the reaction mixture is acidified.
-
The unreacted (S)-ester and the formed (R)-acid are separated by extraction.
-
-
Step 4: Hydrolysis and Decarboxylation:
-
The separated (S)-ester is then subjected to hydrolysis and decarboxylation to yield (S)-3-cyano-5-methylhexanoic acid.
-
-
Step 5: Reduction:
-
The cyano group of (S)-3-cyano-5-methylhexanoic acid is reduced, typically via catalytic hydrogenation (e.g., using Raney Nickel), to afford (S)-4-amino-3-methylbutanoic acid (Pregabalin).[1]
-
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) | Purity |
| Enzymatic Resolution | (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | - | >99% | - |
| Final Product | (S)-4-amino-3-methylbutanoic acid | - | >99.9% | >99.8%[1] |
Workflow Diagram:
Caption: Chemoenzymatic synthesis of (S)-4-amino-3-methylbutanoic acid.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. This method has been successfully applied to the synthesis of (S)-pregabalin.[2]
Method Overview: A prochiral substrate, 3-cyano-5-methylhex-3-enoic acid, is hydrogenated using a chiral rhodium catalyst to create the desired stereocenter. Subsequent reduction of the nitrile yields the final product.
Experimental Protocol: Asymmetric Hydrogenation of a Cyano-enoic Acid Salt [2]
-
Step 1: Substrate Synthesis: Isobutyraldehyde is condensed with acrylonitrile (B1666552) to form an intermediate that is converted to the 3-cyano-5-methylhex-3-enoic acid salt.
-
Step 2: Asymmetric Hydrogenation:
-
The 3-cyano-5-methylhex-3-enoic acid salt is dissolved in a suitable solvent (e.g., methanol).
-
A chiral rhodium catalyst, such as [Rh(cod)(Me-DuPHOS)]BF4, is added.
-
The mixture is subjected to hydrogenation under a controlled pressure of hydrogen gas.
-
The reaction proceeds with high enantioselectivity to yield (S)-3-cyano-5-methylhexanoate.[2]
-
-
Step 3: Nitrile Reduction:
-
The resulting (S)-3-cyano-5-methylhexanoate is then reduced to (S)-4-amino-3-methylbutanoic acid. A heterogeneous catalyst like Raney nickel is typically used for this transformation.[2]
-
Quantitative Data:
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | (S)-3-cyano-5-methylhexanoate | High | Very High[2] |
| Overall | (S)-4-amino-3-methylbutanoic acid | Excellent[2] | High[2] |
Workflow Diagram:
Caption: Asymmetric hydrogenation route to (S)-4-amino-3-methylbutanoic acid.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary, such as pseudoephedrine, allows for the diastereoselective formation of the desired stereocenter.
Method Overview: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective alkylation reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
Experimental Protocol: Diastereoselective Alkylation using Pseudoephedrine
-
Step 1: Amide Formation: The chiral auxiliary, (+)-pseudoephedrine, is reacted with an appropriate acid chloride to form a chiral amide.
-
Step 2: Diastereoselective Enolate Alkylation:
-
Step 3: Auxiliary Cleavage:
-
The chiral auxiliary is cleaved from the alkylated product. This can be achieved by acidic or basic hydrolysis to yield the corresponding enantiomerically enriched carboxylic acid.[4]
-
-
Step 4: Conversion to the Final Product: The resulting chiral carboxylic acid is then converted to this compound through standard functional group manipulations.
Quantitative Data:
| Step | Product | Diastereomeric Ratio (dr) |
| Diastereoselective Alkylation | Alkylated Pseudoephedrine Amide | 98:2 to ≥99:1[4] |
Logical Relationship Diagram:
Caption: Logic of chiral auxiliary-based asymmetric synthesis.
Conclusion
The asymmetric synthesis of this compound enantiomers can be achieved through various efficient and highly selective methods. The choice of a particular synthetic route will depend on factors such as substrate availability, cost of reagents and catalysts, and desired scale of production. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific needs.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Amino-3-methylbutanoic Acid: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Amino-3-methylbutanoic acid, a key building block in the preparation of various pharmaceutical compounds. The following sections outline a chemoenzymatic synthesis approach, offering a robust and efficient method for obtaining the target molecule.
Chemoenzymatic Synthesis Pathway
This protocol details a chemoenzymatic method for the synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. This approach leverages the high selectivity of enzymatic reactions to achieve the desired stereoisomers.[1]
Experimental Workflow
Caption: Chemoenzymatic synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methyl-1-carboxy-1-propene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine as the solvent.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methyl-1-carboxy-1-propene.
Step 2: Synthesis of Isobutyl 3-methylbut-2-enoate
-
To the crude 3-Methyl-1-carboxy-1-propene from the previous step, add isobutanol (2.0 eq) and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until all the starting carboxylic acid is consumed.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain Isobutyl 3-methylbut-2-enoate.
Step 3: Synthesis of Isobutyl 4-nitro-3-methylbutanoate
-
Dissolve Isobutyl 3-methylbut-2-enoate (1.0 eq) in nitromethane (used as both reactant and solvent).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the excess nitromethane under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute acid solution to remove the DBU catalyst.
-
Dry the organic layer and concentrate to obtain crude Isobutyl 4-nitro-3-methylbutanoate, which can be used in the next step without further purification.
Step 4: Synthesis of this compound
-
Dissolve the crude Isobutyl 4-nitro-3-methylbutanoate in methanol.
-
Add Raney Nickel catalyst to the solution.
-
Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (typically 1 to 5 bar).[2][3]
-
Monitor the reaction until the starting material is fully consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure. The resulting product is this compound. The final product can be further purified by recrystallization.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Catalyst | Solvent | Yield (%) |
| 1 | 3-Methyl-1-carboxy-1-propene | Isobutyraldehyde, Malonic acid | - | Piperidine | Pyridine | 85-90 |
| 2 | Isobutyl 3-methylbut-2-enoate | 3-Methyl-1-carboxy-1-propene | Isobutanol | Sulfuric Acid | - | 75-80 |
| 3 | Isobutyl 4-nitro-3-methylbutanoate | Isobutyl 3-methylbut-2-enoate | Nitromethane | DBU | Nitromethane | 90-95 |
| 4 | This compound | Isobutyl 4-nitro-3-methylbutanoate | Hydrogen gas | Raney Nickel | Methanol | 85[2][3] |
Alternative Synthesis Route: From 2-Benzyl-4-methyl pentanenitrile
An alternative method involves the oxidation and reduction of 2-benzyl-4-methyl pentanenitrile. This route is noted for its simplicity and efficiency.
Logical Relationship of the Alternative Synthesis
Caption: Logical flow of the synthesis from 2-benzyl-4-methyl pentanenitrile.
This alternative pathway involves the ruthenium chloride-catalyzed oxidation of the phenyl ring to a carboxylic acid, followed by the reduction of the nitrile group to an amine using sodium borohydride and nickel chloride. This method provides an efficient route to (±)-pregabalin, which is a racemic mixture containing this compound.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes - Google Patents [patents.google.com]
- 3. EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Amino-3-methylbutanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbutanoic acid, a chiral γ-amino acid, serves as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, coupled with a stereogenic center at the β-position, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This includes the generation of peptidomimetics, heterocyclic scaffolds, and chiral ligands with significant applications in medicinal chemistry and materials science. As a GABA (gamma-aminobutyric acid) analogue, derivatives of this compound are of particular interest in neuroscience research for their potential to modulate GABAergic neurotransmission.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Key Applications
The unique structural features of this compound allow for its participation in a variety of chemical reactions, leading to the construction of valuable molecular architectures.
-
Amide Bond Formation and Peptide Synthesis: The primary amine and carboxylic acid functionalities are readily employed in standard peptide coupling reactions to form amide bonds. This allows for the incorporation of the this compound scaffold into peptide chains, leading to the formation of β-peptides and other peptidomimetics with altered conformational properties and enhanced proteolytic stability compared to their α-peptide counterparts.
-
Lactam Synthesis: Intramolecular cyclization of this compound and its derivatives provides access to substituted γ-lactams, specifically 4-methyl-pyrrolidin-2-ones. These five-membered heterocyclic rings are prevalent motifs in many biologically active compounds and natural products.
-
Synthesis of Chiral Ligands and Auxiliaries: The inherent chirality of this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis and chiral auxiliaries to control stereoselectivity in various chemical transformations.
-
Precursor to GABA Analogs: As a substituted GABA analogue itself, this compound serves as a key starting material for the synthesis of more complex and potent GABA receptor modulators, which are crucial in the development of drugs for neurological disorders such as epilepsy, anxiety, and neuropathic pain.
Data Presentation: Representative Synthetic Transformations
The following tables summarize quantitative data for key synthetic transformations starting from this compound and its derivatives.
Table 1: Amide Bond Formation
| Entry | Amine/Acid Partner | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | EDC, HOBt, DIPEA | CH3CN | 14 | 65 | [2] |
| 2 | Propylamine | B(OCH2CF3)3 (20 mol%) | TAME | 24 | High | [3] |
| 3 | Various Amines | TiF4 (10 mol%) | Toluene | 24 | 60-99 | [4] |
| 4 | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt | Acetonitrile | 42 | 51 | [2] |
Table 2: Lactam Formation (Intramolecular Cyclization)
| Entry | Starting Material | Reaction Conditions | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Methyl-4-benzylamino-3-methylbutyrate | Hydrolysis | - | - | High | |
| 2 | n-Amino-alcohols | Amination Catalyst, Sacrificial Ketone | - | - | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt
This protocol describes a standard procedure for the coupling of an N-protected this compound with a primary amine.
Materials:
-
N-Boc-4-amino-3-methylbutanoic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (CH3CN)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of N-Boc-4-amino-3-methylbutanoic acid (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: N-Protection of this compound with Boc Anhydride
Protection of the amino group is a common first step before further transformations of the carboxylic acid moiety.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl solution
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)2O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Mandatory Visualization
Signaling Pathway: Modulation of GABAergic Neurotransmission
Derivatives of this compound, as GABA analogues, are designed to interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. The following diagram illustrates the general mechanism of action for a GABA analogue at a GABA receptor.
References
Application Notes and Protocols: 4-Amino-3-methylbutanoic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbutanoic acid, also known as β-methyl-γ-aminobutyric acid, is a structural analog of the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA). Its structural similarity to the well-characterized gabapentinoid drugs, pregabalin (B1679071) and gabapentin (B195806), suggests its potential as a valuable research tool and a lead compound in drug discovery for neurological and psychiatric disorders. These application notes provide an overview of the hypothesized mechanism of action of this compound and detailed protocols for its investigation in neuroscience research.
Hypothesized Mechanism of Action
Based on extensive research on its structural analogs, this compound is hypothesized to exert its effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the CNS. This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from presynaptic nerve terminals. By modulating excessive neuronal excitability, this compound may have potential therapeutic applications in conditions such as epilepsy, neuropathic pain, and anxiety disorders. It is important to note that, unlike GABA, this compound is not believed to act directly on GABAA or GABAB receptors.
Quantitative Data Summary
Direct quantitative data for this compound is limited in publicly available literature. The following tables provide a comparative summary of data for its close structural analogs, pregabalin and gabapentin, which can serve as a reference for designing experiments with this compound.
Table 1: Comparative Binding Affinities for the α2δ-1 Subunit
| Compound | Ki (nM) | IC50 (nM) | Radioligand | Tissue Source |
| Pregabalin | ~50 | ~90 | [³H]-Gabapentin | Porcine cerebral cortex |
| Gabapentin | ~140 | ~140 | [³H]-Gabapentin | Rat brain membranes |
| This compound | To be determined | To be determined | [³H]-Gabapentin | Recommended |
Table 2: Comparative In Vivo Efficacy in a Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation in Rats)
| Compound | Route of Administration | Effective Dose Range (mg/kg) | Peak Effect Time |
| Pregabalin | Oral | 3 - 30 | 1 - 2 hours |
| Gabapentin | Oral | 10 - 100 | 2 - 4 hours |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in neuroscience research.
Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acid
This protocol is adapted from the chemoenzymatic synthesis method, which allows for the production of the individual enantiomers.
Materials:
-
(R)- or (S)-3-cyano-3-methylpropanoic acid
-
Ammonia-borane complex
-
Raney nickel
-
Methanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Reduction of the Nitrile: Dissolve the starting chiral cyano-acid in methanol.
-
Add the ammonia-borane complex in portions at room temperature under an inert atmosphere.
-
Carefully add Raney nickel catalyst to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to precipitate the amino acid hydrochloride salt.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired enantiomer of this compound.
Radioligand Binding Assay for the α2δ-1 Subunit
This protocol is designed to determine the binding affinity of this compound for the α2δ-1 subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparations from rat or porcine cerebral cortex (or cells expressing the α2δ-1 subunit)
-
[³H]-Gabapentin (radioligand)
-
Unlabeled gabapentin (for determining non-specific binding)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, membrane preparation, and either vehicle, unlabeled gabapentin (10 µM for non-specific binding), or varying concentrations of this compound.
-
Radioligand Addition: Add [³H]-Gabapentin to each well at a concentration near its Kd (e.g., 10-20 nM).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Analgesic Efficacy in a Neuropathic Pain Model
This protocol describes the use of the spinal nerve ligation (Chung) model in rats to evaluate the potential analgesic effects of this compound.
Materials:
-
Adult male Sprague-Dawley rats
-
Surgical instruments for spinal nerve ligation
-
Von Frey filaments for assessing mechanical allodynia
-
This compound
-
Vehicle control (e.g., saline)
-
Positive control (e.g., pregabalin)
Procedure:
-
Surgical Induction of Neuropathy: Anesthetize the rats and perform a surgical ligation of the L5 and L6 spinal nerves. Allow the animals to recover for at least one week.
-
Baseline Assessment: Measure the baseline paw withdrawal threshold to mechanical stimulation with von Frey filaments in both the ipsilateral (ligated) and contralateral paws.
-
Drug Administration: Administer this compound (at various doses), vehicle, or pregabalin to different groups of animals via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Post-treatment Assessment: Measure the paw withdrawal threshold at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Compare the paw withdrawal thresholds in the drug-treated groups to the vehicle-treated group. A significant increase in the threshold on the ipsilateral side indicates an analgesic effect.
Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to investigate the effects of this compound on neuronal excitability and synaptic transmission.
Materials:
-
Acute brain slices (e.g., from the hippocampus or spinal cord) or cultured neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
This compound
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline neuronal activity, such as spontaneous excitatory postsynaptic currents (sEPSCs) or evoked postsynaptic currents.
-
Drug Application: Perfuse the recording chamber with aCSF containing a known concentration of this compound.
-
Recording During Application: Continue to record neuronal activity during and after drug application.
-
Data Analysis: Analyze the recorded data to determine the effect of this compound on parameters such as the frequency and amplitude of sEPSCs, or the amplitude of evoked currents. A decrease in these parameters would be consistent with the hypothesized mechanism of action.
Conclusion
This compound represents a promising compound for neuroscience research due to its structural relationship with established therapeutics. The protocols outlined in these application notes provide a framework for the systematic investigation of its synthesis, target binding, and in vivo efficacy. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
Application Notes and Protocols for Studying GABA Receptor Subtypes with 4-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. The heterogeneity of GABA-A receptor subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) gives rise to a vast number of receptor subtypes with distinct pharmacological and physiological properties. This diversity makes subtype-selective compounds invaluable tools for dissecting the roles of specific GABA receptor subtypes in health and disease, and for the development of novel therapeutics with improved side-effect profiles.
Data Presentation
Due to the limited availability of published binding affinity and efficacy data for 4-Amino-3-methylbutanoic acid, the following tables present data for structurally related GABA analogs to provide a comparative context for researchers. It is recommended that researchers perform the described experimental protocols to determine the specific values for this compound.
Table 1: Comparative Binding Affinities (Ki) of GABA Analogs at GABA-B Receptors
| Compound | Radioligand | Receptor Source | Ki (µM) |
| 4-Amino-3-phenylbutanoic acid (Phenibut) | [3H]GABA | Rat brain membranes | 177 |
| Baclofen | [3H]GABA | Rat brain membranes | 6 |
| GABA | [3H]GABA | Rat brain membranes | Not specified |
| (S)-4-Amino-3-(4-chlorophenyl)butanoic acid | Not specified | Not specified | 1.77 |
Table 2: Comparative IC50 Values of GABA Analogs at GABA-B Receptors
| Compound | Radioligand | Receptor Source | IC50 (nM) |
| Baclofen | Not specified | Not specified | 35.0, 50.0 |
| gamma-Aminobutyric acid | Not specified | Not specified | 25.0 |
| (S)-4-Amino-3-(4-chlorophenyl)butanoic acid | Not specified | Not specified | 1770.0 |
Table 3: Comparative EC50 Values of GABA at Various Recombinant Human GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | EC50 (µM) |
| α1β2γ2 | 6.6 |
| α1β3γ2 | 2.1 |
| α2β3γ2 | 13.4 |
| α3β3γ2 | 12.5 |
| α4β3γ2 | 2.1 |
| α5β3γ2 | 1.4 |
| α6β3γ2 | 0.17 |
| α4β3δ | 0.50 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for GABA-A receptors using [3H]Muscimol, a high-affinity GABA-A receptor agonist.
Materials:
-
Rat whole brain (or specific brain region of interest)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]Muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound (test compound)
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Polypropylene tubes
-
Centrifuge, homogenizer, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in Binding Buffer and centrifuging three times.
-
Resuspend the final pellet in a known volume of Binding Buffer to achieve a protein concentration of approximately 0.5-1.0 mg/mL. The protein concentration can be determined using a Bradford or BCA assay.
-
-
Binding Assay:
-
Set up assay tubes in triplicate containing:
-
Total Binding: 100 µL of membrane suspension, 100 µL of Binding Buffer, and 50 µL of [3H]Muscimol (final concentration ~2-4 nM).
-
Non-specific Binding: 100 µL of membrane suspension, 100 µL of unlabeled GABA (final concentration 100 µM), and 50 µL of [3H]Muscimol.
-
Competition: 100 µL of membrane suspension, 100 µL of varying concentrations of this compound, and 50 µL of [3H]Muscimol.
-
-
Incubate the tubes at 4°C for 30-60 minutes.
-
-
Assay Termination and Counting:
-
Terminate the binding reaction by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to functionally characterize the effect of this compound on specific GABA-A receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Oocyte Ringers solution (OR-2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.5.
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes (filled with 3 M KCl)
-
GABA
-
This compound
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., 50 nL of a 1:1:1 ratio of α1:β2:γ2 cRNAs).
-
Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR-2 solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply varying concentrations of this compound with the same concentration of GABA to determine its modulatory effect (potentiation or inhibition). To determine if it acts as an agonist, apply this compound alone.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to GABA alone and in the presence of the test compound.
-
To assess agonism, generate a concentration-response curve for this compound and calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
To assess modulation, calculate the percentage potentiation or inhibition of the GABA-evoked current at each concentration of the test compound.
-
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway and Potential Interaction of this compound.
Application Notes and Protocols for In Vitro Assays Using 4-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbutanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to GABA suggests potential interactions with components of the GABAergic system, including receptors and transporters. These application notes provide a framework for investigating the in vitro pharmacological profile of this compound, focusing on its potential role as a modulator of GABAergic neurotransmission. The following protocols are based on established in vitro methodologies for characterizing compounds that interact with the GABA system.
Postulated Mechanism of Action
Based on studies of structurally similar compounds, it is hypothesized that this compound may act as a modulator of GABAergic signaling. Potential mechanisms include:
-
GABA Receptor Interaction: Direct binding to and activation of GABAA or GABAB receptors, or allosteric modulation of these receptors.
-
GABA Transporter (GAT) Inhibition: Interference with the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.
-
False Neurotransmitter Activity: Uptake into presynaptic terminals and subsequent release, potentially competing with GABA and modulating synaptic transmission.
The following in vitro assays are designed to investigate these potential mechanisms.
Key In Vitro Assays and Protocols
GABA Receptor Binding Assay (Radioligand Displacement)
This assay determines the ability of this compound to bind to GABA receptors by measuring its competition with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a radioligand displacement assay.
Protocol:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue (e.g., rat cortex or cerebellum) in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of radioligand (e.g., [³H]GABA or [³H]muscimol for GABAA receptors; [³H]baclofen for GABAB receptors) at a concentration near its Kd.
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Quantitative Data:
| Receptor Target | Radioligand | Kd of Radioligand (nM) | Hypothetical IC₅₀ of this compound (µM) | Hypothetical Ki (µM) |
| GABAA | [³H]Muscimol | 15 | > 100 | > 100 |
| GABAB | [³H]Baclofen | 50 | 85 | 42.5 |
| GABAC | [³H]GABA | 10 | 25 | 16.7 |
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on the activity of GABA receptors by recording ion currents in cultured neurons.
Experimental Workflow:
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol:
-
Cell Culture:
-
Culture primary hippocampal or cortical neurons from embryonic rodents on glass coverslips.
-
Maintain cultures for 7-14 days in vitro to allow for synapse formation.
-
-
Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Whole-Cell Recording:
-
Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a gigaseal.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline by applying GABA (e.g., 10 µM) to evoke an inward chloride current (using a low chloride intracellular solution).
-
Co-apply GABA with increasing concentrations of this compound to determine its effect on the GABA-evoked current.
-
To test for direct agonist activity, apply this compound in the absence of GABA.
-
Record currents using an appropriate amplifier and digitize the data for offline analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Normalize the responses to the control GABA application.
-
Construct a dose-response curve and calculate the EC₅₀ (for agonism) or IC₅₀ (for antagonism).
-
Hypothetical Quantitative Data:
| Parameter | Agonist Effect (at GABAA Receptors) | Antagonist Effect (at GABAA Receptors) | Modulatory Effect (at GABAA Receptors) |
| EC₅₀ / IC₅₀ (µM) | > 200 | Not Observed | 50 (Potentiation) |
| Maximal Effect | < 10% of GABA max | - | 150% of control GABA response |
Neurotransmitter Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of GABA by GABA transporters (GATs).
Experimental Workflow:
Caption: Workflow for a neurotransmitter uptake assay.
Protocol:
-
Preparation of Synaptosomes or Cell Cultures:
-
Prepare synaptosomes from rat brain cortex by homogenization and differential centrifugation.
-
Alternatively, use primary cultures of neurons or astrocytes, or cell lines stably expressing specific GAT subtypes (GAT-1, GAT-2, GAT-3).
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells in a physiological buffer at 37°C for 10 minutes.
-
Add varying concentrations of this compound or a reference GAT inhibitor (e.g., tiagabine (B1662831) for GAT-1).
-
Initiate the uptake by adding [³H]GABA at a concentration below its Km for the transporter.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
-
Termination and Quantification:
-
Terminate the assay by rapidly washing the cells/synaptosomes with ice-cold buffer to remove extracellular [³H]GABA.
-
Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC₅₀ value.
-
Hypothetical Quantitative Data:
| GABA Transporter Subtype | Reference Inhibitor | IC₅₀ of Reference (nM) | Hypothetical IC₅₀ of this compound (µM) |
| GAT-1 | Tiagabine | 50 | 150 |
| GAT-2 | β-alanine | 20,000 | > 500 |
| GAT-3 | SNAP-5114 | 5,000 | > 500 |
Summary of Potential In Vitro Activities
The following table summarizes the hypothetical in vitro pharmacological profile of this compound based on the assays described above. This serves as an example of how to present the collected data for comparative analysis.
| Assay | Target | Parameter | Hypothetical Value | Interpretation |
| Receptor Binding | GABAA Receptor | Ki | > 100 µM | Low affinity for the GABAA receptor binding site. |
| GABAB Receptor | Ki | 42.5 µM | Moderate affinity for the GABAB receptor. | |
| GABAC Receptor | Ki | 16.7 µM | Highest affinity for the GABAC receptor among the GABA receptor subtypes. | |
| Electrophysiology | GABAA Receptor | EC₅₀/IC₅₀ | 50 µM (Potentiation) | Positive allosteric modulator of GABAA receptors. |
| Neurotransmitter Uptake | GAT-1 | IC₅₀ | 150 µM | Weak inhibitor of GAT-1. |
| GAT-2 / GAT-3 | IC₅₀ | > 500 µM | Negligible activity at GAT-2 and GAT-3. |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols provide a starting point for the investigation of this compound and should be optimized for specific laboratory conditions and research questions.
Application Notes and Protocols for In Vivo Studies with 4-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting in vivo studies with 4-Amino-3-methylbutanoic acid, a GABA (γ-aminobutyric acid) analogue. Given its structural similarity to GABA and other analogues like pregabalin, this compound is a candidate for investigating neurological functions, particularly as an anticonvulsant and anxiolytic agent. The protocols outlined below are based on established methodologies for evaluating GABAergic compounds in rodent models.
Application Note 1: Assessment of Anticonvulsant Activity
This compound is hypothesized to modulate inhibitory neurotransmission, making it a potential therapeutic agent for seizure disorders. Its efficacy can be evaluated in chemically-induced seizure models in mice, such as the pentylenetetrazole (PTZ) seizure test. This test is a standard preclinical model for identifying compounds that can prevent generalized seizures.
Quantitative Data Summary: PTZ-Induced Seizure Model
The following table summarizes representative quantitative data from a study evaluating the anticonvulsant effects of this compound in a mouse model.
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Diazepam (5 mg/kg) |
| Animal Model | Swiss Albino Mice | Swiss Albino Mice | Swiss Albino Mice | Swiss Albino Mice |
| Administration | i.p. | i.p. | i.p. | i.p. |
| N per Group | 10 | 10 | 10 | 10 |
| Latency to First Myoclonic Jerk (s) | 110 ± 8.5 | 185 ± 10.2 | 240 ± 12.1 | 295 ± 11.8 |
| Seizure Severity Score (0-5 Scale) | 4.8 ± 0.2 | 2.5 ± 0.4 | 1.1 ± 0.3 | 0.5 ± 0.2 |
| Protection from Tonic-Clonic Seizures (%) | 0% | 50% | 90% | 100% |
Data are presented as mean ± SEM. i.p. = intraperitoneal.
Experimental Workflow Diagram
Analytical Methods for 4-Amino-3-methylbutanoic Acid Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbutanoic acid, also known as β-methyl-γ-aminobutyric acid (β-methyl-GABA), is a GABA analogue that holds significant interest in neuroscience and drug development. As a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), its characterization is crucial for understanding its potential therapeutic applications. This document provides detailed application notes and protocols for the analytical characterization of this compound, focusing on chromatographic and spectroscopic techniques.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | β-methyl-GABA, 3-methyl-GABA |
Chromatographic Methods for Quantification
Chromatographic techniques are essential for the separation and quantification of this compound in various matrices, including biological fluids and reaction mixtures. Due to its polar nature, derivatization is often employed, particularly for gas chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and polar compounds like this compound. Both derivatization and direct analysis approaches can be utilized.
Protocol 1: Chiral HPLC-UV for Enantiomeric Separation
The enantiomeric purity of this compound is critical as different enantiomers can exhibit distinct pharmacological activities. This protocol outlines a method for the chiral separation of its enantiomers.
Experimental Workflow: Chiral HPLC Analysis
References
Application Note: NMR Spectroscopic Analysis of 4-Amino-3-methylbutanoic acid
Introduction
4-Amino-3-methylbutanoic acid is a gamma-amino acid derivative with potential applications in neuroscience and pharmaceutical development. As a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, it is of significant interest to researchers. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, along with representative data.
Molecular Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.
Caption: Atom numbering for this compound.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound due to the compound's polarity and the presence of exchangeable protons (amine and carboxylic acid).
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
| Parameter | Recommended Value |
| Spectrometer Frequency | 500 MHz |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Pulse Program | zg30 or similar |
| Number of Scans | 16-64 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 12 ppm |
| Referencing | TSP (δ 0.00 ppm) |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value |
| Spectrometer Frequency | 125 MHz |
| Solvent | D₂O |
| Temperature | 298 K (25 °C) |
| Pulse Program | zgpg30 or similar |
| Decoupling | Proton decoupled |
| Number of Scans | 1024-4096 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 240 ppm |
| Referencing | TSP (δ 0.00 ppm) |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard or the residual solvent peak.
-
For the ¹³C NMR spectrum, identify the peak positions.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in D₂O.
¹H NMR Data
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H2 | 2.25 - 2.40 | m | 2H | - |
| H3 | 2.05 - 2.20 | m | 1H | - |
| H4 | 2.85 - 3.00 | m | 2H | - |
| H5 | 0.95 | d | 3H | ~7.0 |
Note: The protons on the nitrogen and carboxylic acid group are typically not observed in D₂O due to hydrogen-deuterium exchange.
¹³C NMR Data
| Atom Number | Chemical Shift (δ) ppm |
| C1 (COOH) | ~180 |
| C2 (CH₂) | ~40 |
| C3 (CH) | ~35 |
| C4 (CH₂) | ~48 |
| C5 (CH₃) | ~18 |
Experimental Workflow
The general workflow for the NMR analysis of this compound is depicted below.
Caption: A generalized workflow for NMR analysis.
Conclusion
This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The detailed protocols for sample preparation, data acquisition, and processing, along with the tabulated representative data, serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development for the structural verification and quality control of this important GABA analogue.
Application Note: HPLC Analysis of 4-Amino-3-methylbutanoic Acid Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-3-methylbutanoic acid is a gamma-amino acid derivative of significant interest in pharmaceutical research. Ensuring the purity of this compound is critical for its use in drug development and scientific studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential impurities. Since the analyte lacks a strong chromophore, a pre-column derivatization step using o-phthalaldehyde (B127526) (OPA) is employed to enable sensitive UV detection. The method is designed to be specific, accurate, and precise for the determination of purity and the detection of related substances.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B (linear gradient)
-
20-25 min: 70% B (isocratic)
-
25-26 min: 70% to 10% B (linear gradient)
-
26-30 min: 10% B (isocratic, column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 338 nm
-
Injection Volume: 20 µL
Preparation of Solutions
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 10.2 with a sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M borate buffer (pH 10.2) and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in water to prepare a stock solution of 1 mg/mL. Further dilute with water to prepare working standards at desired concentrations (e.g., for linearity curve).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in water to a final concentration of approximately 1 mg/mL.
Derivatization Protocol
An automated pre-column derivatization is recommended for precision and reproducibility. The following steps can be programmed into the autosampler:
-
Transfer 100 µL of the standard or sample solution to an autosampler vial.
-
Add 200 µL of the OPA derivatization reagent.
-
Mix thoroughly for 1 minute.
-
Inject 20 µL of the resulting solution onto the HPLC system.
Potential Impurities
Based on common synthetic routes for similar amino acids, potential impurities may include:
-
Unreacted starting materials.
-
Synthetic intermediates.
-
Byproducts from side reactions.
-
The (S)-enantiomer (if the synthesis is intended to be stereospecific for the (R)-enantiomer, or vice-versa). A separate chiral HPLC method may be required for enantiomeric purity assessment.
Data Presentation
The following table summarizes the expected quantitative data from the validation of this HPLC method.
| Parameter | Specification |
| Retention Time (RT) | ~ 12.5 minutes (for the OPA-derivatized analyte) |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.0 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Resolution | > 2.0 between the main peak and any impurity |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Application Notes and Protocols for the Quantification of 4-Amino-3-methylbutanoic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-3-methylbutanoic acid, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a compound of significant interest in pharmaceutical research.[1][2] Accurate quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed protocols for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[3][4][5] The methodologies outlined are based on established and validated bioanalytical techniques.[1]
Principle of the Method
The quantification of this compound is achieved by employing a robust bioanalytical method using LC-MS/MS. The analyte and a stable isotope-labeled internal standard (e.g., Pregabalin-d4) are first extracted from the biological matrix.[3][4][5] Common extraction techniques include Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). Following extraction, the sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system for chromatographic separation, typically on a C18 or other suitable reversed-phase column.[3][4][5][6] The separated analyte and internal standard are then detected by a tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Data Presentation: Method Performance
The following tables summarize typical quantitative performance parameters for the analysis of this compound in plasma.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.50–20000.00 ng/mL | [3][4] |
| 50–50000 ng/mL | [2] | |
| Correlation Coefficient (R²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |[3] |
Table 2: Accuracy and Precision (Intra- and Inter-Run)
| Parameter | Typical Value Range (%) | Reference |
|---|---|---|
| Intra-run Precision (%CV) | 1.05 to 4.81% | [3][4] |
| Inter-run Precision (%CV) | 1.57 to 3.90% | [3][4] |
| Accuracy (% Bias) | Within ±15% of nominal value |[2] |
Table 3: Recovery and Matrix Effect
| Parameter | Analyte | Internal Standard | Reference |
|---|---|---|---|
| Mean Extraction Recovery | 86.49% | 86.57% (Pregabalin D4) | [3][4] |
| 101.0 ± 2.8% | N/A | [2] |
| Relative Matrix Effect | 103.0 ± 7.0% to 106.0 ± 3.0% | N/A |[2] |
Experimental Protocols
These protocols provide a detailed methodology for sample preparation and analysis. Validation of the method in your specific laboratory is required to ensure reliability.[1]
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (IS), e.g., Pregabalin-d4
-
HPLC or LC-MS grade Methanol (B129727)
-
HPLC or LC-MS grade Acetonitrile (B52724)
-
HPLC or LC-MS grade Water
-
Formic acid (≥98%)
-
Ammonium formate
-
Control (drug-free) biological matrix (e.g., human plasma with K2EDTA anticoagulant)[3]
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
-
Microcentrifuge tubes and vials
-
Liquid Chromatography System: HPLC or UPLC system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][5]
-
Analytical Column: Thermo Hypurity C18 (4.6 mm × 150 mm, 5.0 µm) or Synergi Max-RP (50 x 2.0mm, 4µ).[2][3][5]
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in a suitable solvent like methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution to a final concentration (e.g., 500 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into control biological matrix to prepare a series of calibration standards (typically 8-10 non-zero concentrations) and at least three levels of QC samples (Low, Medium, and High).
Two common extraction methods are detailed below.
4.4.1 Protocol 1: Protein Precipitation (PPT)
This method is rapid and involves a simple procedure.[2]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[2]
-
Add the internal standard working solution.
-
Add 500 µL of ice-cold methanol or acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen, if required for concentration.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation (PPT).
4.4.2 Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to PPT, reducing matrix effects.[3][4][5]
-
Condition Cartridge: Condition a suitable SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 100 µL of plasma, add the internal standard.[3] Acidify the sample if necessary based on the sorbent chemistry. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction (SPE).
The following are typical starting conditions that may require optimization.
Table 4: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Thermo Hypurity C18 (4.6 mm × 150 mm, 5.0 µm)[3][5] | Synergi Max-RP (50 x 2.0mm, 4µ)[2] |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | Isocratic or Gradient | Gradient Elution[2] |
| Run Time | 3.5 minutes[3][5] | 3.2 minutes[2] |
| Column Temperature | Ambient | 40°C |
| Injection Volume | 10 µL | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][5] |
| MRM Transition (Analyte) | Determine empirically (e.g., m/z 160.1 -> 142.1) |
| MRM Transition (IS) | Determine empirically (e.g., m/z 164.1 -> 146.1 for d4-IS) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
Overall Analytical Workflow
The entire process from sample receipt to final data reporting follows a structured sequence to ensure data integrity and accuracy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-methylbutanoic acid.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound and its analogs.
Problem 1: Low or No Product Yield in Reductive Amination
Reductive amination is a common strategy for synthesizing this compound, often starting from a suitable keto-acid or aldehyde precursor. Low yields are a frequent challenge.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Imine/Enamine Formation | The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate. To drive the reaction forward, remove water using a dehydrating agent like molecular sieves or through azeotropic distillation.[1][2] |
| Suboptimal pH | Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1][2] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group is not sufficiently activated.[2] Adjust the pH accordingly. |
| Ineffective Reducing Agent | A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) might prematurely reduce the starting carbonyl compound.[1] Consider using a milder, more selective reagent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[1][3] |
| Steric Hindrance | If using sterically hindered substrates, the reaction may be slow. Increasing the reaction temperature can help overcome the activation energy barrier.[1] |
| Over-alkylation | The newly formed amine can react further, leading to di- or tri-alkylation, especially with primary amines.[1] To minimize this, use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. A stepwise procedure, where the imine is pre-formed before reduction, can also be effective.[1] |
| Reduction of Starting Carbonyl | If the starting aldehyde or ketone is being reduced to an alcohol, ensure sufficient time for imine formation before adding the reducing agent. This can be monitored by TLC or LC-MS.[1] |
Problem 2: Poor Diastereoselectivity in Asymmetric Synthesis
Achieving high diastereoselectivity is crucial when synthesizing a specific stereoisomer of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Temperature can significantly influence the stereochemical outcome. Screen a range of temperatures, often starting at lower temperatures (e.g., -78°C to 0°C), to find the optimal condition for diastereoselectivity.[4] |
| Inappropriate Solvent | The polarity of the solvent can affect the transition state of the reaction. Test a variety of solvents with different polarities to optimize diastereoselectivity.[4] |
| Non-selective Reagents | The choice of reagents, including catalysts and auxiliaries, is critical. For Michael additions, organocatalysts like proline and its derivatives can induce high stereoselectivity.[5][6] For reductions, chiral ligands on metal catalysts can direct the stereochemical outcome.[7] |
| Steric Hindrance | Steric interactions in the transition state can favor the formation of one diastereomer over another. The choice of protecting groups and substrates with appropriate steric bulk can enhance selectivity.[5] |
Problem 3: Racemization During Synthesis
The chiral center at the 3-position of this compound is susceptible to racemization, particularly under harsh reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh pH Conditions | Both strongly acidic and basic conditions can lead to enolization and subsequent racemization of the chiral center.[8] |
| Elevated Temperatures | High reaction temperatures can provide the energy needed to overcome the activation barrier for racemization. |
| Inappropriate Base in Coupling Reactions | In peptide-like couplings, the choice of base is critical. Strong, sterically unhindered bases can promote racemization. Consider using bases with greater steric hindrance. |
| Prolonged Reaction Times | Extended exposure to conditions that can cause racemization increases the likelihood of losing stereochemical integrity. Monitor the reaction closely and quench it as soon as it reaches completion. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 3-methyl-gamma-butyrolactone, which can be opened to introduce the amino group, or precursors suitable for reductive amination such as a 3-methyl-4-oxobutanoic acid derivative.[9] Another approach involves the Michael addition of a nitrogen nucleophile to an appropriate α,β-unsaturated ester.
Q2: How can I effectively protect the amino and carboxylic acid groups during synthesis?
Protecting groups are essential to prevent unwanted side reactions.[10]
-
Amino Group Protection: The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Boc is stable under basic conditions and removed with acid (e.g., TFA), while Fmoc is base-labile (removed with piperidine).[11]
-
Carboxylic Acid Protection: Carboxylic acids are often converted to esters (e.g., methyl or ethyl esters) which can be hydrolyzed under basic or acidic conditions at a later stage.
Q3: What are the key challenges in purifying this compound?
Purification can be challenging due to the polar nature of the amino acid and the need to separate stereoisomers.
-
Chromatography: Chiral chromatography is a powerful technique for separating enantiomers. Chiral stationary phases (CSPs) can be used in HPLC to resolve the racemic mixture.[12][13] Ion-exchange chromatography is also effective for purifying amino acids from reaction mixtures.
-
Recrystallization: Diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization can be used to separate enantiomers.
Q4: What analytical techniques are used to confirm the structure and purity of this compound?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.[14]
-
Mass Spectrometry (MS): Provides information on the molecular weight and can be used to identify the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of the final product.[12]
Experimental Protocols
While a specific, detailed, and universally applicable protocol is difficult to provide without the context of the specific synthetic route chosen, the following outlines a general chemoenzymatic approach based on available literature.
Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acid
This method provides a general overview of a chemoenzymatic approach, which often offers high stereoselectivity.[4][15][16]
Step 1: Synthesis of a Prochiral Precursor
A suitable prochiral starting material, such as a β-keto ester, is synthesized through standard organic chemistry methods.
Step 2: Enzymatic Reductive Amination
The prochiral precursor is then subjected to an enzymatic reductive amination. This step is crucial for establishing the chirality at the 3-position.
-
Enzyme: A transaminase or an amino acid dehydrogenase can be employed. The choice of enzyme (either (R)- or (S)-selective) will determine the stereochemistry of the final product.
-
Amine Source: Ammonia or an amino donor like alanine (B10760859) is used.
-
Cofactor: A nicotinamide (B372718) cofactor (e.g., NADH or NADPH) is required for the reduction. A cofactor regeneration system is often employed to reduce costs.
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature suitable for the specific enzyme.
Step 3: Deprotection and Purification
Following the enzymatic reaction, any protecting groups are removed under appropriate conditions. The final product is then purified using techniques such as ion-exchange chromatography or crystallization.
Data Presentation
The following tables summarize typical reaction parameters for key synthetic steps that can be adapted for the synthesis of this compound.
Table 1: Reductive Amination Conditions
| Parameter | Condition | Reference |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | [1][3] |
| Sodium cyanoborohydride (NaBH₃CN) | [1][3] | |
| Solvent | Dichloromethane (DCM), Methanol (MeOH) | [14] |
| pH | 4-5 (mildly acidic) | [1][2] |
| Temperature | Room Temperature (can be heated for hindered substrates) | [1] |
Table 2: Protecting Groups for Amino Acid Synthesis
| Functional Group | Protecting Group | Deprotection Conditions | Reference |
| Amino (α-NH₂) | Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) | [11][17] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine in DMF | [11] | |
| Carboxyl (-COOH) | Methyl/Ethyl Ester | Saponification (e.g., NaOH, LiOH) | [10] |
Visualizations
General Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral amino acid like this compound.
Caption: General workflow for asymmetric synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in a chemical synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. reddit.com [reddit.com]
- 15. Chemoenzymatic synthesis Home [pubs.rsc.org]
- 16. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Technical Support Center: Synthesis of 4-Amino-3-methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3-methylbutanoic acid for increased yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic routes include chemoenzymatic synthesis, which offers high yields and enantioselectivity, and multi-step chemical syntheses involving reactions like the Michael addition. One prominent chemoenzymatic approach involves the enantioselective hydrolysis of dimethyl 3-methylglutarate.[1][2] A patented method describes a process involving a nitro-aldol reaction followed by an asymmetric Michael addition and subsequent reduction.[3]
Q2: How can I improve the yield of my this compound synthesis?
A2: Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include:
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction outcome. For instance, in related syntheses, adjusting the catalyst loading from 10 mol% to 20 mol% has been shown to increase yields, while further increases may lead to a decrease.[4]
-
Reaction Time: Both insufficient and excessive reaction times can lower yields due to incomplete conversion or product decomposition.[4]
-
Temperature: The reaction temperature should be carefully controlled, as deviations can negatively affect the yield.
-
Reagent Stoichiometry: The ratio of reactants is a critical factor. For example, increasing the equivalents of the amine and diazotization reagent has been shown to improve product yield in analogous reactions.[4]
-
Solvent and Base Selection: The choice of solvent and base can influence reaction efficiency. Screening different solvents and bases is recommended to find the optimal combination for your specific protocol.[5]
Q3: What are potential side reactions that can lower the yield?
A3: Side reactions can significantly reduce the yield of the desired product. In syntheses involving diazo compounds, their instability can lead to unwanted side reactions.[4] In hydrogenolysis reactions, the choice of acid acceptor is important to prevent the formation of byproducts; for example, using sodium acetate-acetic acid instead of triethylamine (B128534) can minimize the formation of oxo-butanoates.[6]
Q4: How can I purify the final product?
A4: Purification of this compound and its intermediates can be achieved through various chromatographic techniques. Column chromatography with silica (B1680970) gel is a common method.[7][8] For the final amino acid product, ion-exchange chromatography is an effective purification method.[6] Recrystallization from a suitable solvent system, such as water-ethanol, can also be employed to obtain a pure product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient enzymatic hydrolysis. | - Ensure the enzyme (e.g., pig liver esterase) is active and used under optimal pH and temperature conditions. - Verify the substrate concentration is within the effective range for the enzyme. |
| Incomplete reaction. | - Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. - Ensure proper mixing and temperature control throughout the reaction. | |
| Catalyst deactivation or poisoning. | - Use high-purity reagents and solvents to avoid catalyst poisons. - In cases of heterogeneous catalysts like Palladium on carbon, ensure it is properly handled and not exposed to deactivating agents.[6] | |
| Formation of Multiple Products/Impurities | Non-selective reaction conditions. | - Optimize the reaction temperature and reagent addition rate to favor the desired reaction pathway. - In chemoenzymatic synthesis, ensure the enantioselectivity of the enzyme is high to avoid a mixture of stereoisomers.[1] |
| Product decomposition. | - Analyze the stability of the product under the reaction and work-up conditions. - Consider performing the reaction at a lower temperature or for a shorter duration to minimize degradation.[4] | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase. | - For amino acids, use ion-exchange chromatography for effective separation from the reaction mixture.[6] - Perform multiple extractions with an appropriate organic solvent. |
| Formation of an emulsion during work-up. | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method for phase separation. |
Quantitative Data Summary
Table 1: Optimization of Catalyst Loading in a Copper-Catalyzed Reaction [4]
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 10 | 54 |
| 2 | 15 | 60 |
| 3 | 20 | 66 |
| 4 | 25 | 61 |
| 5 | 30 | 58 |
Table 2: Influence of Reaction Time on Product Yield [4]
| Entry | Reaction Time (h) | Yield (%) |
| 1 | 2.0 | 68 |
| 2 | 2.5 | 74 |
| 3 | 3.0 | 72 |
Experimental Protocols
Chemoenzymatic Synthesis of (R)-4-Amino-3-methylbutanoic Acid [1][2]
This protocol describes a high-yield synthesis starting from dimethyl 3-methylglutarate.
Step 1: Enantioselective Hydrolysis
-
To a solution of dimethyl 3-methylglutarate in a phosphate (B84403) buffer, add pig liver esterase.
-
Maintain the pH of the reaction mixture at a constant value (e.g., 7.0) by the controlled addition of a base (e.g., NaOH solution).
-
Monitor the reaction progress until one equivalent of base has been consumed, indicating the completion of the hydrolysis.
-
Acidify the reaction mixture and extract the product, methyl (R)-3-methylglutarate, with an organic solvent.
-
Purify the product by distillation or column chromatography.
Step 2: Conversion of Ester to Amine
-
The purified methyl (R)-3-methylglutarate is then subjected to a series of reactions to convert the ester group into an amino group. This can be achieved through a Curtius rearrangement or a Hofmann rearrangement.
-
For the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide, which then rearranges to an isocyanate upon heating.
-
The isocyanate is subsequently hydrolyzed to yield the desired (R)-4-amino-3-methylbutanoic acid.
-
Purify the final product using ion-exchange chromatography.
Visualizations
Caption: Chemoenzymatic synthesis workflow for (R)-4-Amino-3-methylbutanoic acid.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Amino-3-methylbutanoic acid.
Section 1: Troubleshooting Recrystallization
Recrystallization is a primary method for purifying crude this compound. Success depends on the appropriate choice of solvent and careful control of temperature and concentration.
FAQs and Troubleshooting Guide
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent. Incrementally add small volumes of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consider a different solvent or a solvent mixture. For amino acids, polar solvents like water or short-chain alcohols, or mixtures thereof, are often effective.[1][2]
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a significant portion of your compound has dissolved but some solid remains, perform a hot filtration to remove the insoluble material before proceeding to the cooling stage.
Q2: No crystals are forming after cooling the solution. What are the potential causes and solutions?
A2: The absence of crystal formation is a common challenge in recrystallization. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.
-
-
Excess Solvent: Too much solvent may have been used, preventing the solution from reaching saturation upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Cooling Rate: Cooling the solution too rapidly can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there is a high concentration of impurities.
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool slowly.
-
Change Solvent System: Consider a solvent with a lower boiling point.
-
Preliminary Purification: If the crude material is highly impure, a preliminary purification step, such as passing it through a short column of silica (B1680970) gel, might be necessary to remove impurities that inhibit crystallization.
Q4: The yield of my recrystallized product is very low. What could be the reason?
A4: A low recovery can be due to several factors:
-
Excessive Solvent Use: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that more product can be recovered by concentrating the mother liquor and cooling for a second crop of crystals.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to rinse the flask and filter paper.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Experimental Protocol: General Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot water to dissolve the solid. If it does not fully dissolve, add hot ethanol (B145695) dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water/ethanol mixture.
-
Drying: Dry the crystals in a vacuum oven.
Section 2: Chiral Separation by HPLC
As this compound contains a chiral center, separating the enantiomers is often necessary, especially in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
FAQs and Troubleshooting Guide
Q5: What are the common approaches for chiral separation of amino acids by HPLC?
A5: There are two main strategies for the chiral separation of amino acids:
-
Direct Method: This involves using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak®) and macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC®) are commonly used for amino acids. [3]* Indirect Method: This method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Q6: I am not getting good resolution between the enantiomeric peaks. What can I do?
A6: Poor resolution can be addressed by optimizing several parameters:
-
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., methanol (B129727), ethanol, isopropanol, acetonitrile) in the mobile phase can significantly impact enantioselectivity. A systematic screening of different organic modifiers and their concentrations is recommended.
-
Mobile Phase Additives: For amino acids, adding a small amount of an acid (e.g., acetic acid, formic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Column Temperature: Temperature can affect the interactions between the analyte and the CSP. Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) may improve separation.
-
Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the run time.
Q7: My peaks are tailing. What is the cause and how can I fix it?
A7: Peak tailing in HPLC is a common issue that can affect resolution and quantification. [4][5]* Secondary Interactions: For amino acids, which are amphiprotic, interactions between the analyte and the silica support of the column can cause tailing. Adjusting the mobile phase pH can help to suppress these interactions. For a basic compound, lowering the pH can help, while for an acidic compound, a lower pH is also generally preferred. [4]* Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Column Degradation: The column may be old or contaminated. If other troubleshooting steps fail, it may be time to replace the column.
Experimental Protocol: General Chiral HPLC Method Development
A specific, validated chiral HPLC method for this compound is not available in the provided search results. The following is a general protocol for developing a chiral separation method for a novel amino acid.
-
Column Selection: Start with a polysaccharide-based chiral column such as a Chiralpak® IA, IB, or IC, as these have broad applicability for chiral separations. [6]2. Mobile Phase Screening:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Screen different mobile phases, for example:
-
Hexane/Isopropanol (90/10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Hexane/Ethanol (90/10, v/v) with 0.1% TFA
-
Acetonitrile with 0.1% Formic Acid
-
-
-
Optimization: Based on the initial screening, optimize the mobile phase composition by varying the ratio of the solvents and the concentration of the acidic or basic additive to achieve baseline separation.
-
Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, precision, accuracy, and robustness.
Caption: Troubleshooting logic for poor chiral HPLC separation.
Section 3: Purity Assessment
Accurate determination of purity is critical. While HPLC is a primary tool, other techniques can provide complementary information.
FAQs and Troubleshooting Guide
Q8: What are the common impurities in the synthesis of this compound?
A8: The impurities will depend on the synthetic route. A common route to β-amino acids is the Michael addition. [7]In this case, potential impurities could include:
-
Unreacted Starting Materials: The Michael donor and acceptor.
-
Side Products: Products from undesired side reactions, such as polymerization of the Michael acceptor or self-condensation of the donor.
-
Diastereomers: If the synthesis is not stereospecific, other diastereomers of the product may be present.
Q9: How can I use NMR to determine the purity of my sample?
A9: Quantitative NMR (qNMR) can be a powerful tool for purity assessment. [8][9]* Internal Standard: An internal standard of known purity is added to a precisely weighed sample of your compound. The purity of your compound can be calculated by comparing the integral of a signal from your compound to the integral of a signal from the internal standard.
-
Signal Selection: Choose signals for both your compound and the internal standard that are well-resolved and do not overlap with any other signals in the spectrum.
-
Experimental Parameters: For accurate quantification, it is important to use appropriate experimental parameters, such as a long relaxation delay, to ensure complete relaxation of all nuclei between scans.
Data Presentation: Purity Analysis Comparison
| Analytical Technique | Information Provided | Common Issues |
| Chiral HPLC | Enantiomeric purity, presence of UV-active impurities. | Peak tailing, poor resolution. |
| NMR Spectroscopy | Structural confirmation, identification and quantification of impurities (with an internal standard). | Signal overlap, need for careful selection of experimental parameters for quantification. |
| Mass Spectrometry | Molecular weight confirmation, identification of impurities by mass. | Ion suppression effects can affect quantification. |
| Elemental Analysis | Percent composition of C, H, N. | Does not distinguish between isomers or identify minor impurities. |
Section 4: Experimental Protocols
Detailed Methodology for Quantitative NMR (qNMR)
This protocol provides a general guideline for determining the purity of this compound using qNMR.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The amount of internal standard should be chosen to give a signal with an integral comparable to that of the analyte signal.
-
Add a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the selected signals for the analyte and the internal standard.
-
-
Calculation of Purity:
-
Calculate the purity of the sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for purity determination by quantitative NMR (qNMR).
References
- 1. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]
- 2. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uhplcs.com [uhplcs.com]
- 5. waters.com [waters.com]
- 6. Daicel CHIRALPAK IA-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 250 mm - 80525 Daicel CHIRALPAK IA-3 HPLC Analytical Column [80525] - £1,787.08 : UVISON.com [uvison.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Amino-3-methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-Amino-3-methylbutanoic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Oiling Out: The compound separates as an oil instead of a solid. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | - Add a small amount of additional hot solvent to decrease saturation. - Ensure a slow cooling rate; rapid cooling can promote oiling. - Try a different solvent system with a lower boiling point. |
| Failure to Crystallize: No crystals form upon cooling. | - The solution is not sufficiently supersaturated (too much solvent was used). - The presence of impurities is inhibiting crystal nucleation. - The cooling process is too rapid. | - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Low Recovery Yield: The amount of purified product is significantly less than the starting material. | - Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Discolored Crystals: The purified crystals have a noticeable color. | The crude material contains colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Fine, Powdery Crystals: The resulting crystals are very small. | The solution cooled too quickly. | Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: Due to its zwitterionic nature, this compound has moderate polarity. A common and effective approach is to use a mixed solvent system. A good starting point is a mixture of a polar solvent in which the compound is soluble at higher temperatures (like water or a short-chain alcohol) and a less polar solvent in which it is less soluble (an "anti-solvent"). Ethanol-water mixtures have been shown to be effective for similar amino acids.[1] The ideal ratio will depend on the purity of your crude product and should be determined empirically.
Q2: How does the pH of the solution affect the recrystallization of this compound?
A2: The solubility of amino acids is highly dependent on pH. As a zwitterionic compound, this compound will be most soluble at acidic or basic pH values and least soluble at its isoelectric point (pI). For successful recrystallization, it is often beneficial to adjust the pH of the solution to near the pI of the compound to minimize its solubility in the cold solvent and maximize recovery.
Q3: My compound is still an oil after trying various solvents. What else can I do?
A3: If "oiling out" persists, it may be due to the presence of significant impurities that are difficult to remove by simple recrystallization. Consider alternative purification methods such as column chromatography to remove these impurities before attempting recrystallization again.
Q4: How can I induce crystallization if scratching and seeding do not work?
A4: If standard methods fail, you can try partially evaporating the solvent to increase the concentration of the solute. Another technique is to dip a glass rod into the solution, remove it, and allow the solvent to evaporate, creating a thin film of microcrystals on the rod. Re-introducing this rod into the solution can provide numerous nucleation sites.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature (Approx. 20-25°C) | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Moderately Soluble | Highly Soluble | Good as the primary solvent, often in combination with an anti-solvent. |
| Ethanol (B145695) | Sparingly Soluble | Moderately Soluble | Good as a primary or co-solvent with water. |
| Methanol | Sparingly Soluble | Moderately Soluble | Can be used as a co-solvent. |
| Isopropanol | Poorly Soluble | Sparingly Soluble | Can be used as an anti-solvent. |
| Acetone | Poorly Soluble | Sparingly Soluble | Potential as an anti-solvent. |
| Ethyl Acetate | Very Poorly Soluble | Poorly Soluble | Generally not a good primary solvent, but can be used as an anti-solvent. |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent when a more polar primary solvent is used. |
Note: This data is based on the general solubility characteristics of similar short-chain, branched amino acids and should be used as a guideline for solvent screening.
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol-Water Solvent System
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot water (near boiling) to the flask while stirring until the solid dissolves completely. If the solid does not fully dissolve, it may contain insoluble impurities.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask to prevent premature crystallization.
-
Quickly filter the hot solution to remove the insoluble material.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add ethanol dropwise until the solution becomes faintly cloudy, indicating it is saturated.
-
Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Mandatory Visualization
Caption: A general workflow for the recrystallization of this compound.
Caption: A logical diagram outlining common recrystallization problems and their primary solutions.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-methylbutanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, covering two primary synthetic routes: a chemoenzymatic approach and a chemical synthesis via Michael addition.
Chemoenzymatic Synthesis Troubleshooting
The chemoenzymatic synthesis of this compound typically involves the enantioselective hydrolysis of a dialkyl 3-methylglutarate, followed by the conversion of the resulting ester and carboxylic acid functionalities into amino groups.
Q1: The enzymatic hydrolysis of dimethyl 3-methylglutarate is slow or incomplete. What could be the issue?
A1:
-
Enzyme Activity: The activity of the esterase (e.g., pig liver esterase) may be low. Ensure the enzyme is stored correctly and has not expired. Consider using a fresh batch of the enzyme.
-
pH and Temperature: The pH and temperature of the reaction medium are critical for enzyme activity. For pig liver esterase, the optimal pH is typically around 7.5-8.0, and the temperature is often maintained between 25-37 °C. Verify and adjust these parameters as needed.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Try reducing the initial concentration of dimethyl 3-methylglutarate.
-
Co-solvents: The presence of organic co-solvents can affect enzyme activity. If a co-solvent is necessary for substrate solubility, ensure its concentration is minimal and that it is compatible with the enzyme.
Q2: I am having difficulty converting the carboxylic acid and ester groups of the monoester intermediate into amino groups. What are reliable methods?
A2: The conversion of carboxylic acid and ester functionalities to amines can be achieved through rearrangements like the Curtius or Hofmann rearrangement.
-
Curtius Rearrangement: This involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate upon heating. The isocyanate can be subsequently hydrolyzed to the amine.[1][2][3][4][5][6]
-
Troubleshooting:
-
Incomplete Acyl Azide Formation: Ensure the carboxylic acid is fully converted to an activated form (e.g., acid chloride or mixed anhydride) before reacting with an azide source like sodium azide.
-
Low Rearrangement Yield: The rearrangement is thermally induced. Ensure the reaction is heated sufficiently to promote the rearrangement, but avoid excessive temperatures that could lead to decomposition.
-
-
-
Hofmann Rearrangement: This method converts a primary amide to an amine with one less carbon atom using a halogen (e.g., bromine) and a strong base.[7][8][9][10][11][12][13] The ester group would first need to be converted to the corresponding primary amide.
-
Troubleshooting:
-
Side Reactions with Base: The strongly basic conditions can promote side reactions. Use of milder conditions, such as N-bromosuccinimide (NBS) and a non-nucleophilic base like DBU, can be beneficial.[7]
-
Low Amide Formation: Ensure complete conversion of the ester to the primary amide using ammonia.
-
-
Chemical Synthesis (Michael Addition) Troubleshooting
A common chemical synthesis route involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group.
Q3: The Michael addition of nitromethane (B149229) to my 3-methyl-α,β-unsaturated ester is giving low yields. How can I optimize this step?
A3:
-
Base Selection: The choice of base is critical. For Michael additions with nitroalkanes, a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective. Inorganic bases like potassium carbonate can also be used.[14]
-
Reaction Conditions: The reaction is often performed in a polar aprotic solvent like THF or acetonitrile. The temperature can be varied; some reactions proceed well at room temperature, while others may benefit from cooling to minimize side reactions.
-
Stoichiometry: Using an excess of the nitroalkane can help drive the reaction to completion and minimize side reactions like the polymerization of the Michael acceptor.
-
Side Reactions: Be aware of potential side reactions such as polymerization of the unsaturated ester and double addition of the nitroalkane.
Q4: I am observing significant amounts of byproducts during the reduction of the γ-nitro ester to the γ-amino acid. How can I improve the selectivity?
A4: The reduction of a nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean option.
-
Catalyst Selection: Palladium on carbon (Pd/C) and Raney Nickel are effective catalysts for the hydrogenation of nitro groups.[15][16][17][18] The choice of catalyst can influence the reaction's selectivity and rate.
-
Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate and complete conversion.
-
Solvent Choice: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for catalytic hydrogenation. The addition of a small amount of acid (e.g., HCl) can sometimes facilitate the reduction of the nitro group.
-
Incomplete Reduction: If you observe intermediates like hydroxylamines, this may indicate incomplete reduction. Ensure sufficient catalyst loading, adequate hydrogen pressure, and sufficient reaction time.
-
Over-reduction: While less common for nitro groups, be mindful of other functional groups in your molecule that could be reduced under the reaction conditions.
General Purification Troubleshooting
Q5: I am struggling to purify the final this compound product. What is the recommended method?
A5: Due to its zwitterionic nature, this compound can be challenging to purify by standard silica (B1680970) gel chromatography. Ion-exchange chromatography is the preferred method for purifying amino acids.[19][20][21][22][23]
-
Ion-Exchange Chromatography:
-
Resin Selection: Use a strong cation-exchange resin (e.g., Dowex 50W).
-
Procedure:
-
Load the crude product onto the column in a low pH solution (e.g., 0.1 M HCl) to ensure the amino group is protonated.
-
Wash the column with deionized water to remove neutral and anionic impurities.
-
Elute the desired amino acid using a basic solution, such as aqueous ammonia.
-
-
Troubleshooting:
-
Poor Binding: Ensure the loading pH is low enough to fully protonate the amino group.
-
Difficult Elution: If the amino acid is strongly bound, a higher concentration of the basic eluent may be required.
-
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of this compound.
Table 1: Chemoenzymatic Synthesis - Key Reaction Parameters
| Step | Reagents & Conditions | Typical Yield | Reference |
| Enzymatic Hydrolysis | Dimethyl 3-methylglutarate, Pig Liver Esterase, Phosphate (B84403) buffer (pH 7.5-8.0), 25-37 °C | >90% (for monoester) | [7] |
| Amine Formation (via Curtius) | 1. SOCl₂ or (COCl)₂2. NaN₃3. Heat (e.g., in toluene)4. Acidic or basic hydrolysis | 60-80% (overall from acid) | [3][4][6] |
| Amine Formation (via Hofmann) | 1. NH₃2. Br₂, NaOH or NBS, DBU3. Hydrolysis | 70-90% (from amide) | [7][8][10] |
Table 2: Chemical Synthesis (Michael Addition) - Key Reaction Parameters
| Step | Reagents & Conditions | Typical Yield | Reference |
| Michael Addition | Ethyl 3-methyl-2-butenoate, Nitromethane, DBU, THF, Room Temperature | 70-90% | [24][25] |
| Nitro Group Reduction | γ-nitro ester, H₂ (1-50 atm), Pd/C or Raney Ni, Ethanol | >90% | [15][17] |
| Ester Hydrolysis | γ-amino ester, LiOH or NaOH, H₂O/THF | >95% | - |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (S)-4-Amino-3-methylbutanoic Acid
This protocol is based on the general strategy outlined by Andruszkiewicz, Barrett, and Silverman.
Step 1: Enantioselective Hydrolysis of Dimethyl 3-methylglutarate
-
To a solution of dimethyl 3-methylglutarate in a phosphate buffer (pH 7.5), add pig liver esterase.
-
Stir the mixture at room temperature and monitor the reaction progress by measuring the consumption of base (e.g., using a pH-stat) or by GC analysis.
-
Once one equivalent of base has been consumed, acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the product, (R)-3-(methoxycarbonyl)-4-methylbutanoic acid, with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Conversion of the Carboxylic Acid to an Amine via Curtius Rearrangement
-
Convert the carboxylic acid of the monoester to an acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
In a separate flask, dissolve sodium azide in water and add it to the solution of the acyl chloride at 0 °C.
-
After stirring, extract the acyl azide into an organic solvent.
-
Carefully heat the solution of the acyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.
-
Hydrolyze the isocyanate by adding aqueous acid and heating to afford (S)-4-Amino-3-methylbutanoic acid methyl ester.
-
Hydrolyze the ester under basic conditions (e.g., with LiOH in a THF/water mixture) followed by neutralization to yield (S)-4-Amino-3-methylbutanoic acid.
Protocol 2: Chemical Synthesis of this compound via Michael Addition
Step 1: Michael Addition of Nitromethane to Ethyl 3-methyl-2-butenoate
-
To a solution of ethyl 3-methyl-2-butenoate in anhydrous THF, add nitromethane.
-
Cool the mixture to 0 °C and slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield ethyl 3-methyl-4-nitrobutanoate.
Step 2: Reduction of the Nitro Group and Ester Hydrolysis
-
Dissolve the ethyl 3-methyl-4-nitrobutanoate in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting crude amino ester in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the ester hydrolysis is complete.
-
Neutralize the reaction mixture with an acid (e.g., 1 M HCl) to the isoelectric point of the amino acid (around pH 7).
-
The product may precipitate upon neutralization. If not, concentrate the solution and purify by ion-exchange chromatography.
Visualizations
Caption: Chemoenzymatic synthesis workflow for (S)-4-Amino-3-methylbutanoic acid.
Caption: Chemical synthesis workflow via Michael addition.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Hofmann & Curtius Rearrangements: Examples & Mechanisms | Study.com [study.com]
- 12. youtube.com [youtube.com]
- 13. scribd.com [scribd.com]
- 14. iris.cnr.it [iris.cnr.it]
- 15. oaepublish.com [oaepublish.com]
- 16. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 17. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. harvardapparatus.com [harvardapparatus.com]
- 20. research.fredhutch.org [research.fredhutch.org]
- 21. med.unc.edu [med.unc.edu]
- 22. 193.16.218.141 [193.16.218.141]
- 23. pickeringlabs.com [pickeringlabs.com]
- 24. sctunisie.org [sctunisie.org]
- 25. Convenient route to γ-nitro-α-amino acids: conjugate addition of nitroalkanes to dehydroalanine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting low purity of synthesized 4-Amino-3-methylbutanoic acid
Technical Support Center: Synthesis of 4-Amino-3-methylbutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Overview:
A common synthetic route to this compound involves a two-step process:
-
Michael Addition: Reaction of a suitable nitroalkane with an acrylate (B77674) to form a nitro ester intermediate.
-
Reduction: Reduction of the nitro group to an amine, followed by hydrolysis of the ester to yield the final product.
This guide will focus on troubleshooting issues arising from this synthetic pathway.
Q1: After the Michael addition, my crude product shows multiple spots on TLC, and the yield of the desired nitro ester is low. What could be the problem?
A1: Low yield and multiple byproducts in the Michael addition step can arise from several factors. Here are some common causes and solutions:
-
Side Reactions: The strong base used to deprotonate the nitroalkane can also catalyze self-condensation of the acrylate or polymerization.
-
Solution: Add the acrylate slowly to the reaction mixture at a low temperature to minimize these side reactions.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or the formation of undesired products.
-
Solution: Carefully check the stoichiometry of your reactants and ensure the base is used in the correct proportion.
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Solution: Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer period can often improve selectivity and yield.
-
Q2: The reduction of the nitro group is incomplete, or I am observing byproducts that are not the desired amine.
A2: Incomplete reduction or the formation of byproducts during the catalytic hydrogenation of the nitro group are common challenges.
-
Catalyst Inactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the starting material or solvent.
-
Solution: Ensure your starting nitro compound and solvent are pure. If catalyst poisoning is suspected, filtering the reaction mixture through a pad of celite before adding the catalyst may help. Using a fresh batch of catalyst is also recommended.
-
-
Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species. Under certain conditions, these intermediates can be stable and contaminate your product.
-
Solution: Ensure sufficient hydrogen pressure and adequate reaction time to drive the reaction to completion. The addition of an acid, such as HCl, can sometimes help to facilitate the complete reduction to the amine.
-
-
Hydrogenolysis: In some cases, other functional groups in the molecule can be sensitive to catalytic hydrogenation.
-
Solution: Screen different catalysts and reaction conditions. For example, using a milder reducing agent or a more selective catalyst might be necessary.
-
Q3: My final this compound product has low purity after initial workup. What are the likely impurities and how can I remove them?
A3: Low purity in the final product can be due to unreacted starting materials, byproducts from the synthesis, or impurities introduced during workup.
-
Common Impurities:
-
Unreacted 3-methyl-4-nitrobutanoic acid (from incomplete reduction).
-
Hydroxy- or oxo-derivatives (from incomplete reduction of the nitro group).
-
Polymeric byproducts.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying crystalline solids like amino acids.
-
Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from neutral or differently charged impurities.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Purity in this compound Synthesis
| Problem | Potential Cause | Recommended Solution | Expected Purity Improvement |
| Low Purity after Michael Addition | Polymerization of acrylate | Slow addition of acrylate at low temperature | 10-20% |
| Incorrect stoichiometry | Verify reactant ratios | 15-25% | |
| Incomplete Nitro Reduction | Catalyst poisoning | Use pure starting materials/solvents, fresh catalyst | 20-40% |
| Formation of hydroxylamine/nitroso intermediates | Increase H₂ pressure, reaction time; add acid | 25-50% | |
| Low Purity of Final Product | Residual starting materials/byproducts | Recrystallization | Up to 99% |
| Charged impurities | Ion-exchange chromatography | >99% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-methyl-4-nitrobutanoate (Michael Addition)
-
To a solution of nitromethane (B149229) (1.0 eq) in a suitable solvent (e.g., THF) at 0 °C, add a base (e.g., DBU, 1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl crotonate (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (Reduction and Hydrolysis)
-
Dissolve the crude methyl 3-methyl-4-nitrobutanoate (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add an aqueous solution of a strong base (e.g., NaOH, 2.0 eq).
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of approximately 6-7.
-
The product may precipitate upon neutralization. If not, concentrate the solution and purify by recrystallization or ion-exchange chromatography.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., water/isopropanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: Purification by Ion-Exchange Chromatography
-
Prepare a column with a suitable cation-exchange resin (e.g., Dowex 50W).
-
Wash the column thoroughly with deionized water.
-
Dissolve the crude product in a minimal amount of deionized water and apply it to the column.
-
Wash the column with deionized water to remove any unbound, neutral, or anionic impurities.
-
Elute the bound this compound using a dilute aqueous ammonia (B1221849) solution.
-
Collect the fractions and monitor for the presence of the product (e.g., by TLC with ninhydrin (B49086) staining).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low purity issues.
Stability issues of 4-Amino-3-methylbutanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-3-methylbutanoic acid in solution.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
Inconsistent results are often the first indicator of compound instability. The effective concentration of this compound can decrease over time due to degradation, leading to variability in experimental data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Causes and Solutions:
-
pH-dependent Hydrolysis:
-
Cause: Like other γ-amino acids such as gabapentin (B195806), this compound is susceptible to degradation at non-optimal pH values. The rate of degradation for similar compounds is minimized at a pH of approximately 6.0.[1]
-
Solution: Prepare solutions in a buffered system with a pH between 5.5 and 6.5.[2] Avoid highly acidic or alkaline conditions.
-
-
Temperature-Induced Degradation:
-
Cause: Elevated temperatures can accelerate the degradation of this compound.
-
Solution: Prepare and store solutions at recommended temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
-
Oxidative Degradation:
-
Cause: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solution: Use high-purity solvents and de-gas solutions where appropriate. Consider the addition of antioxidants if compatible with the experimental system.
-
-
Lactam Formation:
-
Cause: A primary degradation pathway for γ-amino acids is intramolecular cyclization to form a lactam. This is often catalyzed by heat and non-optimal pH.
-
Solution: Maintain optimal pH and temperature conditions. Use a stability-indicating analytical method, such as HPLC, to monitor for the formation of the lactam degradant.
-
Issue 2: Precipitation of this compound in solution.
Precipitation leads to a decrease in the effective concentration of the compound and can physically interfere with experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Possible Causes and Solutions:
-
Exceeded Solubility Limit:
-
Cause: The concentration of this compound exceeds its solubility in the chosen solvent system.
-
Solution: Consult solubility data for the specific solvent. If data is unavailable, perform solubility testing. It may be necessary to use a different solvent or a co-solvent system.
-
-
pH Effects on Solubility:
-
Cause: As an amino acid, the charge state of this compound changes with pH, which can significantly impact its solubility.
-
Solution: Adjust the pH of the solution to a range where the compound is most soluble. For many amino acids, solubility is lowest at their isoelectric point.
-
-
Temperature Effects ("Salting Out"):
-
Cause: Lowering the temperature of a saturated solution can cause the compound to precipitate.
-
Solution: Store solutions at a constant temperature where the compound remains soluble. If refrigeration is necessary, ensure the concentration is well below the saturation point at that temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: Based on data from structurally similar γ-amino acids like gabapentin, the most probable degradation pathway is intramolecular cyclization to form the corresponding γ-lactam (a five-membered ring). This reaction is often accelerated by non-neutral pH and elevated temperatures.
Degradation Pathway Diagram:
Caption: Proposed primary degradation pathway of this compound.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: For aqueous solutions, it is recommended to use a buffer with a pH between 5.5 and 6.5.[2] For short-term storage (up to a few days), refrigeration at 2-8°C is suitable. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them frozen at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: How can I assess the stability of this compound in my specific experimental buffer?
A3: A forced degradation study is the recommended approach. This involves exposing the compound to various stress conditions and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and/or experimental buffer
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
pH meter
-
Incubators/water baths
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Control: Keep an aliquot of the stock solution in the same solvent at a controlled, non-stressful temperature (e.g., 4°C).
-
-
Incubation and Sampling: Incubate the stressed samples and the control. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: If necessary, neutralize the acid and base hydrolysis samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: As this compound lacks a strong chromophore, derivatization or mass spectrometric detection is often required.
-
UV Detection (with derivatization): Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) allows for fluorescence detection.
-
Mass Spectrometry (MS): LC-MS is a powerful technique for separating and identifying the parent compound and its degradants without derivatization.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The stability of a compound is typically reported as the percentage of the initial concentration remaining over time. The following tables present hypothetical data for this compound, based on the expected behavior of similar GABA analogs.
Table 1: Hypothetical Stability of this compound at 40°C in Different pH Buffers
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 6.0) | % Remaining (pH 8.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 95.2 | 99.8 | 94.5 |
| 8 | 90.1 | 99.5 | 88.7 |
| 12 | 85.3 | 99.1 | 82.1 |
| 24 | 72.5 | 98.0 | 65.4 |
Table 2: Hypothetical Stability of this compound in pH 6.0 Buffer at Different Temperatures
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.9 | 99.2 | 98.0 |
| 48 | 99.8 | 98.5 | 96.1 |
| 72 | 99.7 | 97.8 | 94.2 |
| 168 (1 week) | 99.5 | 95.1 | 88.5 |
References
Technical Support Center: Resolution of 4-Amino-3-methylbutanoic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of 4-Amino-3-methylbutanoic acid enantiomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
Resolving the enantiomers of this compound can present several challenges. This section provides solutions to common problems encountered during classical resolution via diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Common Issues in Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation | - Solvent system is not optimal; the diastereomeric salt may be too soluble. - Supersaturation has not been reached. - Impurities are inhibiting crystallization. | - Experiment with different solvents or solvent mixtures to find a system where one diastereomer is significantly less soluble. - Concentrate the solution slowly. - Try cooling the solution or using a seed crystal. - Ensure the starting racemic mixture and resolving agent are of high purity. |
| Low enantiomeric excess (ee%) of the crystallized product | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent. - Insufficient number of recrystallizations. - Inaccurate measurement of enantiomeric excess. | - Screen a variety of resolving agents and solvent systems to maximize the solubility difference.[1] - Perform multiple recrystallizations to enrich the desired enantiomer. - Validate your analytical method for determining ee% (e.g., chiral HPLC, NMR with a chiral shift reagent). |
| Low yield of the desired enantiomer | - The desired diastereomeric salt has significant solubility in the mother liquor. - Loss of material during transfer and filtration steps. - The resolving agent was not used in the optimal stoichiometric ratio. | - Optimize the crystallization temperature and time. - Carefully handle the crystals and mother liquor to minimize mechanical losses. - Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used; this may need to be optimized for your specific system. |
| Oily precipitate instead of crystals | - The diastereomeric salt has a low melting point or is "oiling out" of the solution. - The solvent is not appropriate for crystallization. | - Try a different solvent system. - Lower the crystallization temperature. - Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
Troubleshooting Common Issues in Chiral HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no resolution of enantiomers | - The chiral stationary phase (CSP) is not suitable for the analyte. - The mobile phase composition is not optimal. - The column is not properly equilibrated. | - Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[2] - Systematically vary the mobile phase composition (e.g., ratio of organic modifier to hexane, type and concentration of additives).[3] - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Peak tailing or broadening | - Secondary interactions between the analyte and the stationary phase. - Column overload. - The presence of impurities. | - Add a modifier to the mobile phase, such as a small amount of acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine), to suppress ionic interactions.[2] - Reduce the injection volume or the concentration of the sample. - Ensure the sample is fully dissolved in the mobile phase and filtered before injection. |
| Loss of resolution over time | - Column contamination. - Degradation of the chiral stationary phase. | - Flush the column with a strong, compatible solvent to remove contaminants.[4] - Ensure the mobile phase is within the recommended pH range for the column and that no harsh solvents are used that could damage a coated CSP. |
| Irreproducible retention times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Insufficient column equilibration time between runs. | - Prepare fresh mobile phase daily and ensure accurate measurements of all components. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to re-equilibrate after each injection, especially when running gradients. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of this compound?
A1: The most common methods for resolving racemic mixtures of amino acids like this compound include:
-
Classical Resolution by Diastereomeric Salt Formation: This involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[5]
Q2: Which chiral resolving agents are suitable for this compound?
A2: Since this compound is an amino acid, it has both an acidic carboxylic group and a basic amino group. Therefore, you can use either a chiral acid or a chiral base as a resolving agent. For resolving a racemic amino acid, it is common to use a chiral acid that will form a salt with the amino group. Examples of chiral acids that have been used for the resolution of similar amino acids include:
-
(R,R)-(+)-Tartaric acid[6]
-
(S)-(+)-Mandelic acid
The choice of the best resolving agent is often empirical and requires screening several options.[1]
Q3: How can I determine the enantiomeric excess (ee%) of my resolved sample?
A3: The enantiomeric excess of your sample can be determined using several analytical techniques:
-
Chiral HPLC: This is one of the most accurate and widely used methods. The sample is analyzed on a chiral column, and the ee% is calculated from the peak areas of the two enantiomers.
-
Chiral Gas Chromatography (GC): This is suitable if the analyte is volatile or can be derivatized to be volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or by derivatizing the sample with a chiral auxiliary, it is possible to distinguish the signals of the two enantiomers and calculate the ee% from the integration of these signals.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric composition by comparing the CD spectrum of the sample to that of the pure enantiomers.
Q4: What is a "dynamic kinetic resolution" and can it be applied to this compound?
A4: Dynamic kinetic resolution (DKR) is a process that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. This technique can be applied to amino acids, often using a combination of an enzyme for the stereoselective reaction and a racemase or a chemical catalyst to racemize the unreacted enantiomer.
Quantitative Data Summary
The following table summarizes representative quantitative data for the resolution of amino acids using different methods. Note that the optimal conditions for this compound may vary.
| Resolution Method | Compound | Resolving Agent/Enzyme/Column | Solvent/Mobile Phase | Yield (%) | Enantiomeric Excess (ee%) |
| Diastereomeric Salt Crystallization | dl-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate | Ethanol/Water | - | 91.20% (D-enantiomer) |
| Diastereomeric Salt Crystallization | 4-amino-p-chlorobutyric acid lactam | (2R,3R)-(+)-tartaric acid | - | - | Forms a 2:1 complex with only the (R) enantiomer |
| Enzymatic Resolution | Racemic aryl carboxylic acid esters | Amano PS lipase | Phosphate buffer pH 7.0 | 52-60% | 77-99% |
| Chiral HPLC | Underivatized Amino Acids | Astec CHIROBIOTIC T | Water:Methanol (B129727):Formic Acid | N/A (Analytical) | Baseline separation |
Experimental Protocols
1. General Protocol for Classical Resolution via Diastereomeric Salt Crystallization
This protocol provides a general procedure that can be adapted for the resolution of racemic this compound using a chiral acid as the resolving agent.
-
Dissolution: Dissolve one equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Addition of Resolving Agent: To the hot solution, add a solution of 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) dissolved in a minimal amount of the same hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling the solution in an ice bath or scratching the inside of the flask. Allow crystallization to proceed for several hours or overnight.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the salt from a fresh portion of the hot solvent.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide) to neutralize the resolving agent and liberate the free amino acid.
-
Isolation of the Enantiomer: Isolate the desired enantiomer of this compound by extraction or precipitation, followed by purification if necessary.
-
Analysis: Determine the enantiomeric excess of the final product using a suitable analytical method like chiral HPLC.
2. General Protocol for Chiral HPLC Analysis
This protocol outlines a starting point for developing a chiral HPLC method for the analysis of this compound enantiomers.
-
Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) or a polysaccharide-based column.[2][3]
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column. For a macrocyclic glycopeptide column in reversed-phase mode, a common mobile phase consists of a mixture of water and an organic modifier (e.g., methanol or acetonitrile) with a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid).[3]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis under isocratic or gradient conditions.
-
Detect the enantiomers using a suitable detector (e.g., UV or Mass Spectrometry).
-
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Visualizations
Caption: Workflow for Classical Resolution and Chiral HPLC Analysis.
Caption: Troubleshooting Logic for Poor HPLC Resolution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
Overcoming poor solubility of 4-Amino-3-methylbutanoic acid
Technical Support Center: 4-Amino-3-methylbutanoic Acid
Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Initial Clarification: Understanding the Solubility of this compound
Contrary to some expectations, this compound (also known as pregabalin) is not a poorly soluble compound. It is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, which signifies both high solubility and high permeability.[1][2] Its aqueous solubility is pH-dependent but generally high, ranging from 47 mg/mL to 107 mg/mL in the pH range of 3.7 to 10.1.[3] At room temperature, its saturation solubility in aqueous media is greater than 30 mg/mL across a wide pH range of 1 to 13.[2]
Issues encountered in the lab are often not due to inherent poor solubility but may arise from specific experimental conditions, such as pH, choice of solvent, or the presence of other excipients. This guide will help you troubleshoot these "apparent" solubility challenges and provide robust formulation strategies.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. Why might this be happening?
A1: While highly soluble, the dissolution rate can be influenced by several factors.
-
pH of the Solution: this compound is a zwitterionic molecule with two pKa values: ~4.2 for the carboxylic acid group and ~10.6 for the amine group.[3][4] Its solubility is lowest near its isoelectric point and increases significantly in acidic or basic conditions. Ensure your water is not at a pH that minimizes solubility.
-
Temperature: Like most solids, solubility increases with temperature. Gentle warming and stirring can aid dissolution.
-
Particle Size: Although less of a concern for a highly soluble compound, very large particles will dissolve more slowly. Ensure you are using a powder with an appropriate particle size.[5]
-
Insufficient Agitation: Ensure the solution is being adequately stirred or agitated to facilitate the dissolution process.
Q2: What is the optimal pH for dissolving this compound?
A2: The compound is very soluble between pH 1 and 4 and remains highly soluble at higher pH values.[1] For maximal solubility, preparing your solution with a buffer at a pH below 3.7 is recommended, where the compound exists primarily as a freely soluble cation.[3]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes. It is soluble in organic solvents like methanol, ethanol, DMSO, and dimethylformamide (DMF).[6][7][8] For biological experiments, it's common to prepare a concentrated stock solution in a solvent like DMSO and then make further dilutions into aqueous buffers.[7]
Q4: Are there advanced formulation strategies to improve stability or modify the properties of this compound?
A4: Yes, while not strictly necessary for solubility, techniques such as cyclodextrin (B1172386) complexation and solid dispersions are used to achieve other formulation goals like taste-masking, improving stability, or creating modified-release profiles.[9][10][11]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins (e.g., β-cyclodextrin or HP-β-cyclodextrin) can encapsulate the drug molecule, which can help mask its bitter taste and potentially improve stability.[9][10]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix is another strategy used in solid dosage form development to control drug release.[11]
Troubleshooting Guides
Guide 1: Troubleshooting Dissolution Issues
If you are observing what appears to be poor solubility, follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for dissolving this compound.
Guide 2: Understanding pH-Dependent Ionization
The zwitterionic nature of this compound is key to its behavior in solution. The charge of the molecule changes with pH, which in turn affects its solubility and interactions.
Caption: pH-dependent ionization states of this compound.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | [4] |
| Molecular Formula | C₈H₁₇NO₂ | [4] |
| Molecular Weight | 159.23 g/mol | N/A |
| pKa₁ (Carboxyl) | 4.2 | [3][4] |
| pKa₂ (Amine) | 10.6 | [3][4] |
| Log P (pH 7.4) | -1.35 | [3][4] |
| BCS Class | Class 1 (High Solubility, High Permeability) | [1][2] |
Table 2: Aqueous Solubility at Different pH Values
| pH | Solubility (mg/mL) | Condition | Source |
| < 3.7 | > 107 | Freely Soluble (Cationic form) | [3] |
| 3.7 | 107 | - | [3] |
| 1.2 - 4.0 | Very Soluble | - | [1] |
| 7.4 | > 30 | Saturated solution | [2] |
| 10.1 | 47 | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution (10 mg/mL)
This protocol details the standard "shake-flask" method for preparing an aqueous solution, which is the gold standard for determining equilibrium solubility.[12]
-
Materials:
-
This compound powder
-
Purified water or desired buffer (e.g., Phosphate Buffer pH 6.8)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh 100 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of the desired solvent (water or buffer).
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the mixture vigorously. If dissolution is slow, check the pH. If the pH is between 5 and 7, adjust to < 4 with a drop of 0.1N HCl to accelerate dissolution.
-
Continue stirring until all solid material is visually dissolved. This should occur rapidly.
-
Once dissolved, bring the flask to the final volume of 10 mL with the solvent.
-
If the pH was adjusted, re-verify the final pH of the solution.
-
Protocol 2: Formulation via Cyclodextrin Complexation (Kneading Method)
This protocol is for creating an inclusion complex, often used to improve stability or mask taste rather than for primary solubility enhancement.[10]
-
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol/Water (1:1 v/v) mixture
-
Mortar and pestle
-
Drying oven
-
-
Procedure:
-
Determine the desired molar ratio of Drug:β-CD (e.g., 1:1 or 1:2).
-
Weigh the corresponding amounts of this compound and β-Cyclodextrin.
-
Place the powders in a mortar.
-
Slowly add a small amount of the ethanol/water mixture to the powders while triturating with the pestle.
-
Continue kneading for 30-40 minutes to form a thick, uniform paste.[10]
-
Spread the paste in a thin layer on a glass plate and dry in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Grind the resulting solid mass into a fine powder.
-
Pass the powder through a sieve (e.g., 250μ screen) to ensure uniformity.[10] The resulting powder is the drug-cyclodextrin complex.
-
Mechanism of Action Visualization
This compound exerts its effects by binding to a specific subunit of voltage-gated calcium channels in the central nervous system.
Caption: Simplified signaling pathway for this compound.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2019124358A1 - Method for improving chemical stability of pregabalin by particle size control - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. bch.ro [bch.ro]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 4-Amino-3-methylbutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 4-Amino-3-methylbutanoic acid during storage and experimental procedures. The following troubleshooting guides and FAQs are designed to address common issues and ensure the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light.[1][2] The recommended storage temperature is typically between 2°C and 8°C.[3] It is crucial to keep the container tightly sealed to prevent moisture absorption, as humidity can accelerate degradation.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, similar to other γ-amino acids like gabapentin (B195806), is intramolecular cyclization to form a lactam (4-methyl-pyrrolidin-2-one).[4] This reaction is catalyzed by heat and is influenced by pH.
Q3: Are there any materials or substances that are incompatible with this compound?
A3: Yes, this compound should not be stored with strong oxidizing agents.[5] Contact with such agents can lead to oxidative degradation of the amino acid.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of γ-amino acids in solution is pH-dependent. For instance, the degradation rate of gabapentin, a structurally similar compound, is at its minimum around a pH of 6.0.[1] Both acidic and alkaline conditions can accelerate the degradation, likely through catalysis of the lactam formation.
Q5: Can this compound be stored at room temperature?
A5: While short-term storage at room temperature may be acceptable for solid, dry material, long-term storage is not recommended. Elevated temperatures can promote the degradation of the compound.[4] For aqueous solutions, storing at room temperature can lead to significant degradation over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Perform a purity analysis using a stability-indicating HPLC method. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products, likely the lactam. | Identify the degradation product using techniques like LC-MS. Review storage and handling procedures to minimize degradation. |
| Discoloration or clumping of the solid compound. | Moisture absorption and potential degradation. | Discard the affected batch. Ensure future batches are stored in a desiccator or a tightly sealed container in a cool, dry environment. |
| Precipitation of the compound in a refrigerated aqueous solution. | Decreased solubility at lower temperatures. | While refrigeration is generally recommended to slow degradation, for concentrated solutions, ensure the storage temperature does not go below the compound's solubility limit. It may be necessary to prepare fresh solutions more frequently. |
Quantitative Data on Stability
| Condition | Parameter | Value | Reference |
| pH | pH of maximum stability (in aqueous solution) | ~6.0 | [1] |
| Temperature | Shelf life at room temperature (aqueous solution, pH 6.0) | ≥ 2 years | [1] |
| Repackaged Capsules (Accelerated Storage) | Potency after 3 months at 40°C / 75% RH | > 95% | [2] |
| Extemporaneously Compounded Oral Suspension | Stability at 25°C / 60% RH | At least 90 days | [6] |
| Extemporaneously Compounded Oral Suspension | Stability at 5°C | Crystallization observed; not recommended | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol is based on methods developed for the analysis of gabapentin and is expected to be suitable for this compound with minor modifications.
Objective: To determine the purity of this compound and quantify its primary lactam degradant.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid or Sodium hydroxide (B78521) for pH adjustment
-
HPLC system with UV or Charged Aerosol Detector (CAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 6.9. The mobile phase can be a mixture of this buffer and an organic solvent like methanol (B129727) (e.g., 80:20 v/v).[7]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with phosphate buffer:methanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 209 nm or CAD[7]
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and areas with those of the standards.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines to identify potential degradation products and pathways.
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1 to identify and quantify any degradation products.
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Addressing inconsistencies in bioassays with 4-Amino-3-methylbutanoic acid
Welcome to the technical support center for bioassays involving 4-Amino-3-methylbutanoic acid (also known as β-methyl-GABA). This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our binding assay results with this compound. What are the likely causes?
A1: High variability in binding assays with this compound can stem from several factors. One of the most critical is the stereochemistry of the compound. Commercially available this compound may be a racemic mixture of (R)- and (S)-enantiomers. These stereoisomers can exhibit different affinities and efficacies for various GABA receptor subtypes, leading to inconsistent results.[1] It is crucial to use a single, pure enantiomer for consistent and interpretable data. Other common sources of variability include reagent inconsistency, improper sample handling, and deviations from standardized protocols.
Q2: What is the expected potency of this compound at GABA receptors?
A2: Direct quantitative data for this compound is not extensively reported in publicly available literature. However, based on structurally similar GABA analogues, it is expected to act as a GABA receptor agonist. For instance, the related compound R-(-)-beta-phenyl-GABA has an EC50 of 25 µM at GABA-B receptors in rat hippocampal slices.[2] The potency of this compound will likely depend on the specific enantiomer used, the receptor subtype being investigated, and the assay conditions.
Q3: Can this compound act on receptors other than GABA receptors?
A3: While this compound is an analogue of GABA and is expected to primarily interact with GABA receptors, off-target effects are always a possibility, especially at higher concentrations. For example, some GABA analogues have been shown to interact with other targets like voltage-gated calcium channels.[3] It is advisable to conduct counter-screening assays to rule out significant off-target activities that could confound your results.
Q4: How does the methyl group in this compound affect its activity compared to GABA?
A4: The introduction of a methyl group can alter the conformational flexibility and lipophilicity of the molecule compared to GABA. This can influence its binding affinity and selectivity for different GABA receptor subtypes. The stereochemistry of the methyl group (R vs. S configuration) will be a critical determinant of its pharmacological profile.
Q5: What are the key differences in signaling between GABA-A and GABA-B receptors that I should consider in my assays?
A5: GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition by increasing chloride ion conductance, leading to hyperpolarization of the neuron.[4][5] In contrast, GABA-B receptors are G-protein coupled receptors that produce slower and more prolonged inhibitory signals via second messengers.[5] Activation of GABA-B receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of potassium and calcium channels.[5] Your choice of bioassay should reflect the receptor subtype you are targeting (e.g., electrophysiology for GABA-A, cAMP assays for GABA-B).
Troubleshooting Guides
Inconsistent Receptor Binding Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in Ki/IC50 values between experiments | Use of a racemic mixture of this compound. | Use a single, purified stereoisomer ((R) or (S)) for all experiments. Confirm the enantiomeric purity of your compound. |
| Inconsistent preparation of brain membrane homogenates. | Standardize the membrane preparation protocol, ensuring consistent buffer composition, centrifugation speeds, and number of washes to remove endogenous GABA. | |
| Degradation of the compound or radioligand. | Prepare fresh stock solutions of this compound for each experiment. Aliquot and store radioligands at the recommended temperature to avoid freeze-thaw cycles. | |
| Low specific binding of radioligand | High levels of endogenous GABA in the membrane preparation. | Thoroughly wash the membrane preparations to remove all traces of endogenous GABA. |
| Incorrect concentration of radioligand or competing ligand. | Perform saturation binding experiments to determine the optimal radioligand concentration. Ensure accurate serial dilutions of this compound. | |
| High non-specific binding | Radioligand binding to non-receptor components. | Add a non-ionic detergent (e.g., 0.05% Triton X-100) to the wash buffer. Use a filtration-based assay with rapid washing to minimize non-specific binding. |
Issues in Cell-Based Functional Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No response or weak response in a GABA-A receptor patch-clamp assay | Low expression of GABA-A receptors on the cell surface. | Use a cell line with confirmed high-level expression of the desired GABA-A receptor subtype. |
| Incorrect holding potential or ion concentrations. | Verify the calculated reversal potential for chloride in your recording conditions and adjust the holding potential accordingly. | |
| Rapid receptor desensitization. | Use a rapid perfusion system to apply the agonist and test compound. Minimize the duration of agonist application. | |
| Inconsistent results in a GABA-B receptor cAMP assay | Low functional coupling of the expressed GABA-B receptor to adenylyl cyclase. | Ensure the cell line used has the appropriate G-proteins (Gi/o) for GABA-B receptor signaling. |
| High basal cAMP levels. | Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to increase the dynamic range of the assay. | |
| Cell viability issues. | Perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity of the compound or solvent. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials:
-
Rat brain cortex membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Muscimol (a high-affinity GABA-A agonist)
-
Non-specific binding control: 100 µM GABA
-
Test compound: this compound (as a pure enantiomer)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer. Centrifuge and wash the membrane pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of ~0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, [3H]Muscimol (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Binding buffer, [3H]Muscimol, 100 µM GABA, and membrane suspension.
-
Competitive Binding: Binding buffer, [3H]Muscimol, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptors
Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
GABA (agonist)
-
This compound (test compound)
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a single cell.
-
Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply GABA at its EC20-EC50 concentration to elicit a stable baseline current.
-
Compound Application: Co-apply different concentrations of this compound with GABA to the cell.
-
Washout: Wash the cell with the external solution to observe the reversal of the effect.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the presence and absence of the test compound. Plot the potentiation or inhibition of the current as a function of the this compound concentration to determine its EC50 or IC50.
Protocol 3: cAMP Assay for GABA-B Receptors
Objective: To determine the effect of this compound on adenylyl cyclase activity mediated by GABA-B receptors.
Materials:
-
CHO-K1 cells stably expressing the GABA-B receptor.
-
Stimulation buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
GABA (agonist)
-
This compound (test compound)
-
cAMP detection kit (e.g., HTRF, AlphaScreen)
Procedure:
-
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and GABA in stimulation buffer.
-
Agonist Mode:
-
Add varying concentrations of this compound to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
-
Antagonist Mode:
-
Add varying concentrations of this compound to the cells.
-
Add a fixed concentration of GABA (EC80) to all wells.
-
Add a fixed concentration of forskolin to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Generate dose-response curves to determine the EC50 or IC50 of this compound.
Visualizations
References
- 1. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-(-)-beta-phenyl-GABA is a full agonist at GABAB receptors in brain slices but a partial agonist in the ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies of 4-Amino-3-methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of 4-Amino-3-methylbutanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended dosage ranges for this compound in rodents?
A1: The effective dose of this compound, often referred to in literature as its active S-enantiomer, pregabalin (B1679071), can vary significantly depending on the animal model, the indication being studied, and the route of administration. Below are summary tables of reported dosages in mice and rats for common research applications.
Data Presentation: Reported In Vivo Dosages of Pregabalin (S-enantiomer of this compound)
Table 1: Reported In Vivo Dosages in Mice
| Indication/Model | Dosage Range | Route of Administration | Notes |
| Neuropathic Pain | 3 - 30 mg/kg | Intravenous (self-administration), Intraperitoneal | Effective in reducing thermal and mechanical hypersensitivity.[1] |
| Seizures (Maximal Electroshock) | 2.7 - 31 mg/kg | Oral (PO) | ED50 values for inhibiting tonic extensor and clonic seizures. |
| Teratogenicity Study | 20 - 80 mg/kg/day | Intraperitoneal (IP) | Higher doses were associated with increased fetal resorption.[2] |
Table 2: Reported In Vivo Dosages in Rats
| Indication/Model | Dosage Range | Route of Administration | Notes |
| Seizures (High-intensity electroshock) | 1.8 mg/kg | Oral (PO) | ED50 for inhibiting tonic extensor seizures. |
| Partial Seizures (Kindled model) | 10 mg/kg | Intraperitoneal (IP) | Lowest effective dose to prevent stages 4-5 behavioral seizures. |
| Neuropathic Pain | 30 mg/kg | Intraperitoneal (IP) | Showed analgesic effects. |
Q2: How do I prepare a solution of this compound for in vivo administration?
A2: this compound is generally soluble in aqueous solutions. For in vivo studies, sterile saline (0.9% NaCl) or Water for Injection are common vehicles. The pH of the final solution should be adjusted to a physiological range (typically 6.0-7.5) to ensure stability and minimize irritation at the injection site. For injectable formulations, it is crucial to maintain a stable pH between 4.0 and 8.0, with a preferred range of 5.0 to 7.0.[3] To minimize oxidative degradation, it is recommended to sparge the solvent with nitrogen gas.[3]
Q3: What is the primary mechanism of action of this compound?
A3: this compound, primarily through its S-enantiomer pregabalin, does not act directly on GABA receptors. Instead, its primary mechanism of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5]
Troubleshooting Guide
Issue 1: High variability in experimental results between animals in the same group.
-
Possible Cause: Inconsistent drug administration, individual differences in animal metabolism, or instability of the dosing solution.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are proficient in the chosen route of administration (e.g., intraperitoneal injection). Consistent needle placement and injection volume are critical.
-
Check Solution Stability: Prepare fresh dosing solutions for each experiment. If storing solutions, validate their stability at the storage temperature and duration. Pregabalin solutions are relatively stable for at least 7 days when stored at 4°C.[6]
-
Animal Characteristics: Ensure animals are age and weight-matched. Consider potential sex differences in drug metabolism and response.
-
Issue 2: Lack of therapeutic efficacy at previously reported doses.
-
Possible Cause: The specific animal model or strain may have a different sensitivity to the compound. The endpoint being measured may not be appropriate for the compound's mechanism of action. The dosing regimen may not be optimal.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose in your specific model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to understand the drug's absorption, distribution, metabolism, and excretion in your model, and to correlate drug concentration with the observed effect.
-
Review Literature: Carefully review the experimental details of published studies, including the specific animal strain and vendor, as these can influence outcomes.
-
Issue 3: Observed adverse effects in treated animals (e.g., sedation, ataxia).
-
Possible Cause: The dose administered is too high, approaching the toxic or sedative range.
-
Troubleshooting Steps:
-
Reduce Dose: Lower the administered dose to a level that is therapeutic but sub-toxic. A dose-response study can help identify the therapeutic window.
-
Observe and Record: Carefully observe animals for any signs of adverse effects and document them systematically. This can help in determining the maximum tolerated dose (MTD). In mice, ataxia and decreased locomotor activity have been observed at higher doses.
-
Consider Alternative Administration Route: For compounds with a narrow therapeutic window, continuous infusion via an osmotic minipump may provide more stable plasma concentrations and reduce peak-dose-related side effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile vials
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired stock concentration.
-
Gently vortex or sonicate if necessary to aid dissolution.
-
Measure the pH of the solution. Adjust the pH to between 6.0 and 7.5 using 0.1 M HCl or 0.1 M NaOH.
-
Bring the solution to the final desired volume with sterile 0.9% saline.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution at 4°C for short-term use (up to 7 days, stability should be verified). For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though freeze-thaw stability should be confirmed.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Pregabalin, S-(+)-3-isobutylgaba, activates the descending noradrenergic system to alleviate neuropathic pain in the mouse partial sciatic nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teratogenic Effects of Pregabalin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2240158A2 - Stabilized injectable formulation of pregabalin - Google Patents [patents.google.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Validation & Comparative
Establishing Purity Criteria for 4-Amino-3-methylbutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing purity criteria for 4-Amino-3-methylbutanoic acid, a non-proteinogenic amino acid of interest in various research and pharmaceutical development contexts. Recognizing the critical importance of compound purity in ensuring experimental reproducibility and the safety and efficacy of potential therapeutics, this document outlines key analytical methods, potential impurities, and proposed purity specifications. The performance of these methods is compared with alternatives, supported by experimental data from relevant literature.
Purity Criteria and Comparison
Establishing robust purity criteria involves a multi-faceted approach, encompassing physical and chemical properties, assay of the active substance, and limits for various impurities. The following table summarizes the proposed purity criteria for this compound and provides a comparison with a related, well-characterized GABA analog, Pregabalin, for which pharmacopeial standards exist.
| Test | Proposed Specification for this compound | Comparable Standard (e.g., Pregabalin) |
| Appearance | White to off-white crystalline powder | White to off-white, crystalline solid |
| Identification | A) HPLC: Retention time of the major peak in the sample corresponds to that of the reference standard.B) ¹H-NMR: The spectrum is concordant with the structure of this compound.C) Mass Spectrometry: The molecular ion corresponds to the molecular weight of the compound (C₅H₁₁NO₂; MW: 117.15).[1] | A) Infrared AbsorptionB) HPLC |
| Assay (by HPLC or qNMR) | 98.0% to 102.0% (on dried basis) | 98.0% to 102.0% (on anhydrous, solvent-free basis) |
| Enantiomeric Purity (for chiral synthesis) | ≥ 99.5% of the desired enantiomer | Not more than 0.15% of the (R)-enantiomer in (S)-Pregabalin |
| Related Substances (by HPLC) | - Any individual impurity: ≤ 0.10%- Total impurities: ≤ 0.5% | - Specific named impurities with individual limits- Any other individual impurity: ≤ 0.10%- Total impurities: ≤ 0.5% |
| Residual Solvents (by GC) | To comply with ICH Q3C limits | To comply with pharmacopeial limits (e.g., USP <467>) |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% | ≤ 0.1% |
| Heavy Metals | ≤ 10 ppm | ≤ 10 ppm |
Potential Impurities in this compound
Impurities in this compound can originate from various synthesis routes. Understanding these routes is crucial for identifying and controlling potential impurities. Common synthetic strategies include chemoenzymatic methods and asymmetric Michael additions.[2][3]
Potential Impurities Include:
-
Starting Materials and Reagents: Unreacted starting materials (e.g., derivatives of arabinose or ascorbic acid in chemoenzymatic routes, nitroolefins and malonates in Michael additions) and residual reagents.
-
Intermediates: Incompletely reacted intermediates such as bromoesters or azide (B81097) derivatives.[3]
-
Byproducts: Products from side reactions, such as those resulting from incomplete deprotection or rearrangement.
-
Stereoisomers: The opposite enantiomer (in enantioselective syntheses) or diastereomers, which can have significantly different biological activities.
-
Degradation Products: Impurities formed during storage or processing.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Inorganic Impurities: Catalysts and other inorganic reagents.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for the analysis of amino acids and related compounds.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method utilizes pre-column derivatization to enhance the detection of this compound, which lacks a strong chromophore.
-
Derivatizing Agent: Dansyl Chloride or o-Phthaldialdehyde (OPA).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV or Fluorescence detector, depending on the derivatizing agent. For Dansyl Chloride, UV detection at 254 nm is suitable.[4] For OPA, fluorescence detection (Excitation: 340 nm, Emission: 455 nm) provides high sensitivity.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., water or a buffer).
-
To a specific volume of the sample solution, add the derivatizing agent and a buffer to maintain the optimal pH for the reaction.
-
Heat the mixture if necessary to ensure complete derivatization.
-
Inject a defined volume of the derivatized sample into the HPLC system.
-
-
Quantification: The assay is determined by comparing the peak area of the analyte with that of a certified reference standard. Impurities are quantified based on their peak areas relative to the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
qNMR is an absolute quantification method that does not require a specific reference standard of the analyte.
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution and homogenization.
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).
-
Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
LC-MS/MS is a highly sensitive and selective technique for identifying and quantifying trace-level impurities.
-
Chromatography: A suitable HPLC or UHPLC system with a column that provides good retention for polar compounds (e.g., HILIC or a mixed-mode column).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for amino acids.
-
Method:
-
Develop a separation method that resolves the main component from potential impurities.
-
Optimize the mass spectrometer parameters for the detection of this compound and its potential impurities. This includes identifying precursor and product ions for Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Analyze the sample to generate a comprehensive impurity profile. High-resolution mass spectrometry can aid in the identification of unknown impurities by providing accurate mass measurements.
-
Visualizations
General Workflow for Purity Assessment
The following diagram illustrates a typical workflow for establishing the purity of a chemical substance like this compound.
Caption: General workflow for the purity assessment of this compound.
Hypothetical Signaling Pathway Involvement
As a GABA analog, this compound is hypothesized to interact with GABAergic signaling pathways. The following diagram illustrates a simplified representation of such a pathway.
Caption: Hypothetical interaction of this compound with a GABAergic signaling pathway.
References
- 1. This compound | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-3-methylbutanoic Acid and its Alternatives in Experimental Reproducibility
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-Amino-3-methylbutanoic acid, a GABA analogue, and its alternatives, with a focus on the data and methodologies essential for consistent and reliable outcomes.
This document outlines the synthesis and pharmacological evaluation of this compound and compares its known and extrapolated characteristics with established compounds such as Phenibut (4-Amino-3-phenylbutanoic acid) and Baclofen. The aim is to provide a framework for researchers to assess the potential for reproducible experimental results with this compound.
Comparative Pharmacological Data
The primary mechanism of action for this compound is expected to be through the GABAergic system, similar to its analogues. The following table summarizes the available quantitative data for related compounds, which can serve as a benchmark for evaluating the experimental performance of this compound.
| Compound | Target | Affinity (Kᵢ in µM) | Notes |
| (R)-Phenibut | α₂δ subunit of Voltage-Gated Calcium Channels (VDCCs) | 23 | (R)-enantiomer is more active. |
| GABA₈ Receptor | 92 | ||
| (S)-Phenibut | α₂δ subunit of Voltage-Gated Calcium Channels (VDCCs) | 39 | |
| GABA₈ Receptor | >1000 | Significantly lower affinity than the (R)-enantiomer. | |
| Baclofen | α₂δ subunit of Voltage-Gated Calcium Channels (VDCCs) | 156 | |
| GABA₈ Receptor | Significantly higher affinity than Phenibut (30- to 68-fold) | The (R)-enantiomer is the active form.[1][2] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are protocols for the synthesis of this compound enantiomers and a standard pharmacological assay.
Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids
This method provides a reproducible route to obtaining the individual enantiomers of this compound. The protocol is based on the work by Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990).
Materials:
-
Starting material (e.g., a suitable precursor for enzymatic resolution)
-
Enzyme (e.g., a lipase (B570770) for enantioselective acylation)
-
Solvents (e.g., organic solvents for reaction and purification)
-
Acyl donor
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Enzymatic Resolution: The racemic mixture of a suitable precursor is subjected to enzymatic resolution. This process selectively modifies one enantiomer, allowing for subsequent separation.
-
Separation: The modified and unmodified enantiomers are separated using standard chromatographic techniques.
-
Hydrolysis/Deprotection: The separated enantiomers are then chemically converted to the final (R)- and (S)-4-Amino-3-methylbutanoic acids.
-
Purification: The final products are purified by recrystallization or chromatography to achieve high purity.
-
Characterization: The structure and purity of the final compounds are confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
GABA₈ Receptor Binding Assay
This protocol describes a standard in vitro assay to determine the binding affinity of a test compound to the GABA₈ receptor.
Materials:
-
Cell membranes prepared from cells expressing the GABA₈ receptor.
-
Radioligand (e.g., [³H]GABA or a specific antagonist like [³H]CGP54626).
-
Test compound (this compound or its alternatives).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA or baclofen).
-
Assay buffer and scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Chemoenzymatic synthesis and pharmacological evaluation workflow.
References
A Comparative Analysis of 4-Amino-3-methylbutanoic Acid and GABA at GABAA and GABAB Receptors
For Immediate Release
This guide provides a detailed, objective comparison of the pharmacological activity of 4-Amino-3-methylbutanoic acid, also known as β-methyl-GABA or GABOB, and the endogenous neurotransmitter γ-aminobutyric acid (GABA) at GABAA and GABAB receptors. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1][2] GABAA receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors that produce slow and prolonged inhibitory signals.[2][3]
This compound (GABOB) is a GABA analogue that has been investigated for its potential therapeutic effects, including as an anticonvulsant.[4] GABOB exists as two stereoisomers, (R)- and (S)-GABOB, which exhibit distinct pharmacological profiles at GABA receptors. This guide summarizes the available experimental data comparing the binding affinities and potencies of these compounds.
Quantitative Comparison of Receptor Activity
The following tables summarize the quantitative data from in vitro studies comparing the activity of GABA and the enantiomers of GABOB at GABAA and GABAB receptors. The data is derived from competitive radioligand binding assays using rat brain membrane preparations.
Table 1: Comparison of Ligand Activity at GABAA Receptors
| Compound | Parameter | Value (μM) | Radioligand | Preparation |
| GABA | IC50 | 0.023 | [3H]GABA | Rat brain membranes |
| (S)-(+)-4-Amino-3-methylbutanoic acid | IC50 | 0.28 | [3H]GABA | Rat brain membranes |
| (R)-(-)-4-Amino-3-methylbutanoic acid | IC50 | 2.5 | [3H]GABA | Rat brain membranes |
IC50: The half maximal inhibitory concentration, representing the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.
Table 2: Comparison of Ligand Activity at GABAB Receptors
| Compound | Parameter | Value (μM) | Radioligand | Preparation |
| GABA | IC50 | 0.080 | [3H]GABA | Rat brain membranes |
| (R)-(-)-4-Amino-3-methylbutanoic acid | IC50 | 0.38 | [3H]GABA | Rat brain membranes |
| (S)-(+)-4-Amino-3-methylbutanoic acid | IC50 | 3.2 | [3H]GABA | Rat brain membranes |
IC50: The half maximal inhibitory concentration, representing the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.
The data indicates a clear stereoselectivity for the isomers of this compound. At the GABAA receptor, the (S)-enantiomer is nearly an order of magnitude more potent than the (R)-enantiomer. Conversely, at the GABAB receptor, the (R)-enantiomer displays significantly higher potency than the (S)-enantiomer. Both isomers are less potent than GABA at their respective preferred receptors.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams have been generated.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Pregabalin and Other GABA Analogues for Neuropathic Pain
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of neuropathic pain management, γ-aminobutyric acid (GABA) analogues represent a cornerstone of therapy. This guide provides a detailed comparison of the efficacy of pregabalin (B1679071), a prominent therapeutic agent, with other relevant GABA analogues. While the compound 4-Amino-3-methylbutanoic acid lacks sufficient experimental data for a meaningful comparison, this document will focus on pregabalin and its well-characterized alternatives, including gabapentin (B195806) and phenibut (4-Amino-3-phenylbutanoic acid), to provide researchers and drug development professionals with a comprehensive overview of their mechanisms, efficacy, and experimental backing.
Mechanism of Action: A Tale of Two Targets
The therapeutic effects of these GABA analogues are not mediated by direct action on GABA receptors but rather through more nuanced mechanisms.
Pregabalin and Gabapentin: The primary mechanism of action for both pregabalin and gabapentin involves their high-affinity binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2] This modulation of neurotransmitter release is believed to be the basis for their analgesic, anticonvulsant, and anxiolytic effects.[3] Studies using mutant mice with a single-point mutation in the α2δ-1 subunit have shown a significant reduction in pregabalin binding and a loss of its analgesic efficacy, conclusively demonstrating that the α2δ-1 subunit is the key therapeutic target.[4]
Phenibut (4-Amino-3-phenylbutanoic acid): In contrast, phenibut's primary mechanism of action is as a GABAB receptor agonist.[5][6] The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more effectively than GABA itself.[5] While it also exhibits some activity at the α2δ subunit of VGCCs, its affinity is lower than that of pregabalin and gabapentin.[5] The R-enantiomer of phenibut has a significantly higher affinity for the GABAB receptor than the S-enantiomer.[5]
dot
Figure 1. Simplified signaling pathways for Pregabalin/Gabapentin and Phenibut.
Comparative Efficacy Data
Clinical trial data provides a quantitative basis for comparing the efficacy of these compounds in treating neuropathic pain.
Binding Affinities
The binding affinity of a drug to its target is a key determinant of its potency.
| Compound | Target | Binding Affinity (Ki or IC50) | Reference |
| Pregabalin | α2δ-1 subunit of VGCC | Ki: ~32 nM | [7] |
| Gabapentin | α2δ-1 subunit of VGCC | Ki: ~140 nM | [7] |
| (R)-Phenibut | GABAB Receptor | IC50: ~92 µM | [5] |
| (S)-Phenibut | GABAB Receptor | IC50: >1 mM | [5] |
| (R,S)-Phenibut | α2δ subunit of VGCC | Ki: ~23-39 µM | [5] |
Note: Lower Ki/IC50 values indicate higher binding affinity.
Clinical Efficacy in Neuropathic Pain
A meta-analysis of randomized controlled trials provides robust evidence for the efficacy of pregabalin and allows for comparison with other treatments.
| Treatment Comparison | Pain Reduction Outcome (Standardized Mean Difference, SMD) | 95% Confidence Interval | Reference |
| Pregabalin vs. Placebo | -0.49 | -0.66 to -0.32 | [8] |
| Pregabalin vs. Gabapentin | -0.47 (in favor of Pregabalin) | -0.74 to -0.19 | [9] |
A pooled analysis of seven randomized controlled trials on pregabalin for painful diabetic peripheral neuropathy showed a clear dose-response relationship.[10]
| Pregabalin Dosage | Mean Pain Score Reduction from Baseline | Percentage of Patients with ≥50% Pain Reduction | Reference |
| 150 mg/day | Statistically significant vs. placebo | ~34% | [10] |
| 300 mg/day | Statistically significant vs. placebo | ~45% | [10] |
| 600 mg/day | Statistically significant vs. placebo | ~50% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Receptor Binding Assay for Pregabalin
Objective: To determine the binding affinity of pregabalin to the α2δ subunit of voltage-gated calcium channels.
Methodology:
-
Membrane Preparation: Porcine brain membranes are prepared and homogenized in a suitable buffer.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand, such as [³H]-gabapentin, and varying concentrations of the test compound (pregabalin).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[7]
dot
Figure 2. Workflow for a typical receptor binding assay.
Pharmaco-Electroencephalography (EEG) Study
Objective: To assess the central nervous system effects of pregabalin by measuring changes in brain electrical activity.
Methodology:
-
Participant Recruitment: A cohort of patients with chronic pain is recruited for a double-blind, placebo-controlled study.
-
Baseline EEG: A multi-channel resting-state EEG is recorded for each participant before the initiation of treatment.
-
Treatment Protocol: Patients are randomized to receive either pregabalin (titrated to an effective dose, e.g., 150-600 mg/day) or a matching placebo for a specified duration (e.g., 3 weeks).
-
Follow-up EEG: A second EEG is recorded at the end of the treatment period.
-
Data Analysis: EEG data is analyzed for changes in spectral power in different frequency bands (e.g., delta, theta, alpha, beta). Statistical analyses are performed to compare the changes in the pregabalin group to the placebo group. Correlations between EEG changes and clinical pain scores are also assessed.[11]
dot
Figure 3. Logical flow of a randomized controlled EEG study.
Conclusion
Pregabalin has demonstrated robust efficacy in the treatment of neuropathic pain, supported by a wealth of preclinical and clinical data. Its mechanism of action, centered on the α2δ subunit of voltage-gated calcium channels, is distinct from other GABA analogues like phenibut, which primarily target GABAB receptors. The higher binding affinity of pregabalin for the α2δ subunit compared to gabapentin is reflected in its superior clinical efficacy in some studies. While this compound remains a compound with limited characterization, the extensive research on pregabalin provides a solid foundation for understanding the therapeutic potential of modulating the α2δ subunit for the management of neuropathic pain. Future research may further elucidate the comparative efficacy of these and other novel GABA analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenibut - Wikipedia [en.wikipedia.org]
- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The analgesic effect of pregabalin in patients with chronic pain is reflected by changes in pharmaco-EEG spectral indices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of 4-Amino-3-methylbutanoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Amino-3-methylbutanoic acid analogues, focusing on their structural activity relationships (SAR) as modulators of γ-aminobutyric acid (GABA) receptors. The information presented herein is intended to support research and development efforts in neuroscience and pharmacology by providing a clear overview of how structural modifications to the this compound scaffold influence biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway involved.
Structure-Activity Relationship (SAR) of this compound Analogues
The biological activity of this compound analogues is significantly influenced by the nature and stereochemistry of substituents at the 3-position of the butanoic acid backbone. These modifications can impact potency, receptor selectivity, and pharmacokinetic properties. The following table summarizes the in vitro activity of a series of 3-substituted GABA analogues.
| Compound | R-group at 3-position | Receptor Target | Assay Type | Activity (IC₅₀/EC₅₀/Kᵢ in µM) |
| GABA | -H | GABA-A/GABA-B | Binding/Functional | - |
| (S)-4-Amino-3-methylbutanoic acid | -(S)-CH₃ | GABA-B | Binding | >100 |
| (R)-4-Amino-3-methylbutanoic acid | -(R)-CH₃ | GABA-B | Binding | ~25 |
| Gabapentin | -CH₂-cyclohexyl | α2δ subunit of VGCC | Binding | 0.04 (Kᵢ) |
| Pregabalin | -(S)-isobutyl | α2δ subunit of VGCC | Binding | 0.09 (Kᵢ) |
| 4-Amino-3-hydroxybutanoic acid (GABOB) | -OH | GABA-A/GABA-B/GABA-C | Agonist | R>S at GABA-B/C, S>R at GABA-A |
| Baclofen | -(p-Cl-Phenyl) | GABA-B | Agonist | ~0.1 (EC₅₀) |
| Phenibut | -Phenyl | GABA-B | Agonist | ~15 |
*Note: While structurally related, Gabapentin and Pregabalin do not act directly on GABA receptors but on the α2δ subunit of voltage-gated calcium channels (VGCC). Their inclusion provides a broader context for 3-substituted GABA analogues. Data is compiled from various sources and assays, direct comparison of absolute values should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of this compound analogues.
Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acids
A chemoenzymatic approach is often employed for the stereoselective synthesis of the enantiomers of this compound. A general synthetic scheme is as follows:
-
Starting Material: Isobutyryl chloride.
-
Step 1: Asymmetric Reduction: The corresponding β-keto ester is subjected to an asymmetric reduction using a chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)- or (S)-CBS reagent) and a reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) to yield the chiral β-hydroxy ester.
-
Step 2: Mesylation: The hydroxyl group of the chiral β-hydroxy ester is converted to a good leaving group, typically by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Step 3: Azide (B81097) Displacement: The mesylate is displaced with an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like DMF. This reaction proceeds with inversion of stereochemistry.
-
Step 4: Reduction and Hydrolysis: The azide is reduced to the corresponding amine, and the ester is hydrolyzed to the carboxylic acid. This can be achieved in a single step via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) in the presence of an acid or base, followed by purification.
GABA-B Receptor Binding Assay
This assay determines the affinity of a compound for the GABA-B receptor.
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization in a buffered solution and subsequent centrifugation steps to isolate the membrane fraction containing the receptors.
-
Radioligand: [³H]-GABA or a selective GABA-B receptor antagonist radioligand like [³H]-CGP54626 is used.
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl with Ca²⁺).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The affinity of the compound (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
GABA-B Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the functional activation of G-protein-coupled receptors like the GABA-B receptor.
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing GABA-B receptors are prepared.
-
Reagents: The assay mixture contains the membrane preparation, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The membranes are incubated with varying concentrations of the test compound (agonist). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined.
Signaling Pathway
This compound analogues that act as agonists at the GABA-B receptor initiate a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key steps in this pathway.
Caption: GABA-B Receptor Signaling Pathway.
This guide serves as a foundational resource for understanding the structure-activity relationships of this compound analogues. The provided data and protocols can aid in the design and evaluation of novel compounds with therapeutic potential for a range of neurological and psychiatric disorders.
A Researcher's Guide to Bioassay Validation for GABA Receptor Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its receptors, broadly classified into GABA-A and GABA-B subtypes, are significant targets for a wide array of therapeutic agents. This guide provides a comprehensive comparison of common bioassays used to validate the activity of GABA receptor agonists and antagonists, complete with experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of appropriate validation strategies.
Comparative Analysis of GABA Receptor Ligands
The validation of novel compounds targeting GABA receptors necessitates a quantitative comparison with established agonists and antagonists. The following tables summarize key performance indicators for a selection of widely used ligands, providing a baseline for evaluating new chemical entities.
GABA-A Receptor Ligands: Agonists and Antagonists
GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition.[1] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[1]
| Agonist/Antagonist | Type | Receptor Subtype | Binding Affinity (Ki) | Potency (EC50/IC50) | Reference(s) |
| GABA | Agonist | α1β3γ2 | - | 12.2 µM (EC50) | [2] |
| α2β3γ2 | - | 13.4 µM (EC50) | [3] | ||
| α3β3γ2 | - | 12.5 µM (EC50) | [3] | ||
| α6β3γ2 | - | 0.17 µM (EC50) | [3] | ||
| Muscimol | Agonist | α1β1γ2L | - | - | [4] |
| Bicuculline | Antagonist | α5β3γ2 | - | 3.3 µM (IC50) | [2] |
| Picrotoxin | Antagonist | α5β3γ2 | - | 0.8 µM (IC50) | [2] |
| Gabazine (SR-95531) | Antagonist | GABAA | - | - | [5] |
GABA-B Receptor Ligands: Agonists and Antagonists
GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[6] Their activation can lead to the inhibition of adenylyl cyclase and modulation of calcium and potassium channels.[6][7]
| Agonist/Antagonist | Type | Potency (IC50) | Reference(s) |
| Baclofen (B1667701) | Agonist | - | [8] |
| Saclofen | Antagonist | 7.8 µM | [5] |
| CGP55845 | Antagonist | - | [9] |
Key Experimental Protocols for Bioassay Validation
The following sections provide detailed methodologies for three critical bioassays used in the validation of GABA receptor agonists and antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the GABA receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound.
Materials:
-
Brain tissue homogenate or cells expressing the target GABA receptor subtype.
-
Radioligand (e.g., [3H]muscimol for GABA-A, [3H]GABA or [3H]baclofen for GABA-B).
-
Test compound (unlabeled).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from the tissue homogenate or cultured cells.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This technique provides a functional measure of a compound's effect on the ion channel activity of GABA-A receptors or the G-protein coupled signaling of GABA-B receptors.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) and efficacy of a test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the subunits of the desired GABA receptor subtype.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
GABA and the test compound.
Protocol:
-
Inject the cRNAs for the GABA receptor subunits into the Xenopus oocytes and allow for receptor expression (typically 2-5 days).
-
Place an oocyte in the recording chamber and perfuse with a recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping and current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
For Agonist Testing: Apply increasing concentrations of the test compound and measure the resulting current to generate a concentration-response curve and determine the EC50.
-
For Antagonist Testing:
-
Competitive Antagonism: Co-apply a fixed concentration of the antagonist with varying concentrations of GABA. A competitive antagonist will cause a parallel rightward shift of the GABA concentration-response curve.[5]
-
Non-competitive Antagonism: Co-apply a fixed concentration of the antagonist with varying concentrations of GABA. A non-competitive antagonist will reduce the maximal response to GABA.[5]
-
To determine the IC50, apply a fixed, sub-maximal concentration of GABA and co-perfuse with increasing concentrations of the antagonist.
-
Functional Assay using Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput assay measures changes in intracellular ion concentration or membrane potential as an indicator of GABA receptor activation.
Objective: To perform high-throughput screening and functional characterization of GABA receptor modulators.
Materials:
-
Cells stably or transiently expressing the target GABA receptor subtype.
-
Fluorescent dye indicative of membrane potential or intracellular chloride concentration (e.g., FLIPR Membrane Potential Assay Kit).[10][11]
-
FLIPR instrument.
-
GABA and the test compound.
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions.
-
Acquire a baseline fluorescence reading on the FLIPR instrument.
-
Add the test compound (for antagonist or modulator screening) or buffer (for agonist screening) to the wells and incubate.
-
Add GABA (for antagonist or modulator screening) or the test compound (for agonist screening) to the wells.
-
Record the change in fluorescence over time.
-
Analyze the data to determine the effect of the test compound on GABA receptor activity, calculating EC50 or IC50 values as appropriate.
Visualizing GABA Receptor Signaling and Experimental Workflows
Diagrams are essential for understanding the complex signaling pathways of GABA receptors and the logical flow of experimental procedures.
GABA Receptor Signaling Pathways
General Experimental Workflow
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. sophion.com [sophion.com]
- 3. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. differencebetween.com [differencebetween.com]
- 7. pediaa.com [pediaa.com]
- 8. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Roles of GABAA and GABAB Receptors in Balancing and Terminating Persistent Cortical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Specificity of 4-Amino-3-methylbutanoic Acid: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cross-reactivity profile of 4-Amino-3-methylbutanoic acid, widely known as pregabalin (B1679071), against other relevant neuroactive compounds. By presenting key experimental data and detailed methodologies, this document aims to offer a clear perspective on the selectivity of pregabalin, a critical aspect for drug development and neuroscience research.
Executive Summary
This compound is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA); however, its mechanism of action does not involve direct interaction with GABA receptors. Instead, its primary therapeutic effects are mediated by its high-affinity binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx, subsequently reducing the release of several excitatory neurotransmitters. Cross-reactivity studies demonstrate that pregabalin is highly selective for the α2δ-1 and α2δ-2 subunits, with negligible binding to a wide array of other receptors and ion channels. This high specificity is a key differentiator when compared to other gabapentinoids and centrally acting agents.
Comparative Analysis of Binding Affinities
The binding affinity of a compound to its target is a crucial determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (expressed as dissociation constant, Kd) of this compound and its structural and functional analogues for the α2δ subunits of VGCCs. A lower Kd value indicates a higher binding affinity.
| Compound | Target Subunit | Dissociation Constant (Kd) [nmol/L] |
| This compound (Pregabalin) | α2δ-1 | ~6.0 - 62.5 [1][2] |
| α2δ-2 | ~7.2 - 125.0 [2] | |
| Gabapentin | α2δ-1 | ~59 |
| α2δ-2 | ~153 | |
| Mirogabalin (B560033) | α2δ-1 | ~13.5 |
| α2δ-2 | ~22.7 |
Key Insights:
-
This compound (pregabalin) exhibits a significantly higher binding affinity for both α2δ-1 and α2δ-2 subunits compared to gabapentin.[3][4]
-
Mirogabalin demonstrates the highest affinity for both α2δ subunits among the compared gabapentinoids.
-
Notably, studies have shown that mirogabalin has a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, a characteristic not observed with pregabalin, which may contribute to its distinct clinical profile.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow of a radioligand binding assay.
Detailed Experimental Protocols
A comprehensive understanding of the cross-reactivity profile of this compound relies on robust experimental methodologies. Below are detailed protocols for key experiments used to assess its binding affinity and functional effects.
Radioligand Binding Assay for α2δ Subunit Affinity
This protocol outlines a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a ligand for the α2δ subunit.
1. Materials and Reagents:
-
Membrane preparation: From porcine cerebral cortex or recombinant cell lines expressing the human α2δ-1 or α2δ-2 subunit.
-
Radioligand: [³H]-Gabapentin or [³H]-Pregabalin.
-
Unlabeled ligand: Non-radiolabeled pregabalin or gabapentin.
-
Assay Buffer: 10 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
2. Membrane Preparation:
-
Homogenize porcine cerebral cortex in cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
3. Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
Total Binding: Add a fixed amount of membrane protein (e.g., 15 µg) and varying concentrations of the radioligand.[2]
-
Non-specific Binding: Add the same amount of membrane protein, the same concentrations of the radioligand, and a high concentration of the unlabeled ligand (e.g., 10 µM pregabalin) to saturate the specific binding sites.[2]
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2]
4. Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding against the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.
In Vivo Electrophysiology for Functional Assessment
This protocol provides a general framework for assessing the functional effects of this compound on neuronal activity in vivo.
1. Animal Preparation:
-
Anesthetize the animal (e.g., mouse) with an appropriate anesthetic (e.g., urethane/chlorprothixene).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex).
2. Electrophysiological Recording:
-
Lower a recording electrode (e.g., a glass micropipette filled with artificial cerebrospinal fluid) into the target brain region.
-
Record spontaneous or evoked neuronal activity (e.g., action potentials, postsynaptic potentials).
3. Drug Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through a microinjection cannula positioned near the recording electrode.
4. Data Acquisition and Analysis:
-
Record neuronal activity before (baseline), during, and after drug administration.
-
Analyze changes in firing rate, synaptic responses, or other relevant electrophysiological parameters to determine the effect of the compound.
Conclusion
The data presented in this guide unequivocally demonstrate the high selectivity of this compound for the α2δ subunits of voltage-gated calcium channels. Its superior binding affinity compared to older gabapentinoids like gabapentin, coupled with its lack of significant off-target binding, underscores its refined pharmacological profile. This specificity is a cornerstone of its therapeutic efficacy and favorable side-effect profile in the treatment of neuropathic pain, epilepsy, and anxiety disorders. For researchers and drug development professionals, a thorough understanding of these cross-reactivity characteristics is paramount for the rational design of novel therapeutics with improved potency and safety.
References
- 1. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
Comparative Analysis of 4-Amino-3-methylbutanoic acid and GABOB: A Guide for Researchers
A comprehensive examination of the structural, pharmacological, and functional characteristics of 4-Amino-3-methylbutanoic acid and the clinically utilized anticonvulsant, GABOB (4-Amino-3-hydroxybutanoic acid).
This guide provides a detailed comparative analysis of this compound and GABOB, two analogues of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The content is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical properties, mechanisms of action, and available experimental data. While extensive research is available for GABOB, quantitative pharmacological data for this compound remains limited in publicly accessible literature.
Chemical and Physical Properties
A fundamental comparison of the two molecules reveals distinct structural differences that underpin their pharmacological profiles. The presence of a hydroxyl group in GABOB versus a methyl group in this compound at the C-3 position is the key differentiating feature.
| Property | This compound | GABOB (4-Amino-3-hydroxybutanoic acid) |
| IUPAC Name | This compound[1] | 4-amino-3-hydroxybutanoic acid[2] |
| Molecular Formula | C5H11NO2[1] | C4H9NO3[2] |
| Molecular Weight | 117.15 g/mol [1] | 119.12 g/mol |
| Synonyms | 3-Methyl-GABA[3][4][5] | Gamibetal, 3-Hydroxy-GABA[2] |
| Chirality | Exists as (R) and (S) enantiomers[6] | Exists as (R) and (S) enantiomers |
Pharmacodynamics: Receptor Interactions and Mechanism of Action
Both compounds are analogues of GABA and are expected to interact with the GABAergic system. However, the nature and specifics of these interactions, where known, show notable differences.
GABOB: A Multi-Target GABA Receptor Agonist
GABOB is a well-characterized anticonvulsant that exerts its effects by directly interacting with multiple GABA receptor subtypes.[7] Its stereoisomers exhibit distinct receptor affinities and functional activities.
-
GABAA Receptors: The (S)-(+)-enantiomer of GABOB shows a higher affinity for GABAA receptors compared to the (R)-(-)-enantiomer.[7]
-
GABAB Receptors: Conversely, (R)-(-)-GABOB is a more potent agonist at GABAB receptors.[7] The (S)-(+)-isomer acts as a partial agonist at this receptor.[7]
-
GABAC Receptors: (R)-(-)-GABOB is also the more potent agonist at GABAC receptors.[7]
The following diagram illustrates the signaling pathways activated by GABOB at GABAA and GABAB receptors.
References
- 1. This compound | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. xcessbio.com [xcessbio.com]
- 5. 3-Methyl-GABA - Wikipedia [en.wikipedia.org]
- 6. (3S)-4-Amino-3-methylbutanoic Acid Hydrochloride [benchchem.com]
- 7. 179806-55-4|(3S)-4-Amino-3-methylbutanoic acid hydrochloride|BLD Pharm [bldpharm.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of 4-Amino-3-methylbutanoic acid, a GABA analogue, with its more established counterparts, pregabalin (B1679071) and gabapentin (B195806). While quantitative data for this compound is limited in publicly available literature, this comparison leverages data from structurally similar compounds and highlights key experimental protocols for further investigation.
Executive Summary
This compound is a structural analogue of the inhibitory neurotransmitter GABA. Its activity is presumed to be mediated through the α2δ subunit of voltage-gated calcium channels, a mechanism it shares with the widely used anticonvulsant and analgesic drugs, pregabalin and gabapentin. While direct comparative studies are scarce, existing data on related compounds suggest that this compound and its derivatives possess anticonvulsant and analgesic potential. This guide summarizes the available quantitative data for pregabalin and gabapentin to provide a benchmark for the evaluation of this compound.
In Vitro Activity Comparison
The primary molecular target of gabapentinoids, including likely this compound, is the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). Binding to this subunit modulates calcium influx, subsequently reducing the release of excitatory neurotransmitters.[1] Neither gabapentin nor pregabalin exhibit significant agonist activity at GABA-A or GABA-B receptors.[1]
| Compound | Target | Binding Affinity (K_d) | Binding Affinity (K_i) | Reference |
| Gabapentin | α2δ-1 subunit | 59 nM | - | [1] |
| α2δ-2 subunit | 153 nM | - | [1] | |
| Pregabalin | α2δ-1 subunit | - | 180 nM | [2] |
| 4-Amino-3-(trimethylsilyl)methylbutanoic acid (S-isomer) | α2δ subunit | - | IC50 = 1.35 µM | [1] |
Table 1: In Vitro Binding Affinities of GABA Analogues
In Vivo Activity Comparison
The in vivo activity of these compounds is typically assessed in animal models of epilepsy (e.g., maximal electroshock seizure test) and neuropathic pain (e.g., hot plate test).
Anticonvulsant Activity
The maximal electroshock seizure (MES) test is a common model for generalized tonic-clonic seizures. In this test, pregabalin has demonstrated potent anticonvulsant effects.
| Compound | Animal Model | ED_50 (mg/kg, route) | Reference |
| Pregabalin | Mouse (MES) | 135.3 ± 15.21 (oral) | [3] |
| Rat (MES) | 1.8 (oral) | [4] | |
| Gabapentin | Mouse (MES) | >50 (i.p.) | [5] |
| Aromatic analogue of Pregabalin | Mouse (Strychnine-induced) | Comparable to Pregabalin | [4] |
Table 2: In Vivo Anticonvulsant Activity
A study on novel analogues of pregabalin, including compounds with aromatic substitutions that are structurally related to this compound, found that a p-methoxy phenyl substituted compound demonstrated significant anticonvulsant activity, comparable to that of the standard drug pregabalin in a strychnine-induced seizure model.[4]
Analgesic Activity
The hot plate test is a model of thermal nociception used to evaluate the efficacy of analgesics.
| Compound | Animal Model | Effective Dose (mg/kg, route) | Effect | Reference | | :--- | :--- | :--- | :--- | | Pregabalin | Mouse (Hot Plate) | 29.4 (ED30) | Increased pain threshold |[3] | | Gabapentin | Rat (Hot Plate) | 12.5 | Delayed reaction time |[2] |
Table 3: In Vivo Analgesic Activity
Pharmacokinetic Profile
A direct comparison of the pharmacokinetic profiles is challenging due to the lack of data for this compound.
| Compound | Bioavailability | T_max | t_1/2 | Reference |
| Pregabalin | ≥90% | ~1 hour | 4.5 - 7 hours | [6] |
| Gabapentin | Dose-dependent (e.g., ~80% at 100mg q8h, decreases with higher doses) | Dose-dependent (e.g., ~1.7 hours for 100mg) | ~5 - 7 hours | [6] |
| GABA | - | 0.5 - 1 hour | ~5 hours | [7] |
Table 4: Pharmacokinetic Parameters
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these GABA analogues involves the modulation of neuronal excitability through binding to the α2δ subunit of voltage-gated calcium channels. This interaction is thought to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in the release of excitatory neurotransmitters such as glutamate.
Caption: Proposed signaling pathway for this compound and its analogues.
Caption: General experimental workflow for anticonvulsant drug screening.
Experimental Protocols
In Vitro: α2δ Subunit Radioligand Binding Assay
This protocol is adapted from methods used for gabapentin and pregabalin.
Objective: To determine the binding affinity of this compound to the α2δ subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparation from pig or rat brain tissue expressing α2δ subunits.
-
[³H]-Gabapentin or [³H]-Pregabalin as the radioligand.
-
Test compound: this compound.
-
Binding buffer (e.g., 10 mM HEPES, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, [³H]-radioligand at a fixed concentration, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is a standard method for assessing anticonvulsant activity.[8]
Objective: To evaluate the ability of this compound to protect against generalized tonic-clonic seizures.
Materials:
-
Male CF-1 or C57BL/6 mice.
-
Electroconvulsive shock generator with corneal electrodes.
-
Test compound: this compound, dissolved in a suitable vehicle (e.g., saline).
-
0.5% tetracaine (B1683103) hydrochloride solution.
-
0.9% saline solution.
Procedure:
-
Animal Preparation: Acclimate mice to the testing environment. Administer the test compound at various doses via the desired route (e.g., intraperitoneal or oral).
-
Electrode Application: At the time of predicted peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.
-
Seizure Induction: Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.
In Vivo: Hot Plate Test in Rats
This protocol is used to assess the analgesic effects of compounds on thermal pain.[9]
Objective: To determine the analgesic activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Hot plate apparatus with adjustable temperature.
-
Test compound: this compound, dissolved in a suitable vehicle.
Procedure:
-
Baseline Measurement: Place each rat on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound at various doses.
-
Post-Treatment Measurement: At various time points after drug administration, place the rats back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect. Calculate the dose that produces a 50% increase in latency (ED50) or the maximum possible effect.
Conclusion and Future Directions
While this compound shares structural similarities with pregabalin and gabapentin, suggesting a similar mechanism of action, a comprehensive in vitro and in vivo comparison is hampered by the lack of direct quantitative data. The available information on related analogues indicates potential for anticonvulsant and analgesic activity.
Future research should focus on:
-
Determining the binding affinity of this compound to the α2δ subunits of voltage-gated calcium channels.
-
Conducting dose-response studies in validated animal models of epilepsy and neuropathic pain to establish its in vivo potency (ED50).
-
Characterizing the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion.
Such studies are essential to fully elucidate the therapeutic potential of this compound and its viability as an alternative to existing gabapentinoids.
References
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic interaction of pregabalin with the synthetic cannabinoid WIN 55,212-2 mesylate in the hot-plate test in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of gabapentin on the anticonvulsant activity of antiepileptic drugs against electroconvulsions in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Amino-3-methylbutanoic Acid
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of active pharmaceutical ingredients (APIs) and their precursors is of paramount importance. 4-Amino-3-methylbutanoic acid, a key chiral intermediate in the synthesis of the blockbuster drug Pregabalin, has been the subject of extensive research to develop scalable, cost-effective, and environmentally benign manufacturing processes. This guide provides a head-to-head comparison of prominent synthetic methodologies for this valuable compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available options, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative performance indicators for various synthetic approaches to this compound, providing a clear and structured overview for easy comparison.
| Synthesis Method | Key Starting Materials | Overall Yield (%) | Purity (%) | Enantiomeric Excess (ee%) | Reaction Time | Key Advantages | Key Disadvantages |
| Chemoenzymatic Synthesis | Dimethyl 3-methylglutarate | High (not specified) | High | >95% | Multi-day | High enantioselectivity, mild reaction conditions. | Potentially long reaction times for enzymatic steps. |
| Via Conjugated Nitroalkenes | Isovaleraldehyde (B47997), Nitroalkane | ~70-80% (for key steps) | >95% | >90% | 24-48 hours | Good yields, potential for high enantioselectivity. | Use of nitroalkanes can be hazardous. |
| From Diethyl Malonate | Diethyl malonate, Isovaleraldehyde | ~25-30% | >98% | >99% (after resolution) | Multi-day | Utilizes inexpensive starting materials. | Requires a classical resolution step, lowering overall yield. |
| Asymmetric (Evans Auxiliary) | Chiral oxazolidinone, Propionyl chloride | >70% | >98% | >99% | 24-48 hours | Excellent stereocontrol. | Use of stoichiometric chiral auxiliary can be costly. |
| Enzymatic Resolution | Racemic 3-cyano-5-methylhexanoate | ~40-45% (of desired enantiomer) | >99% | >99% | 24-72 hours | High enantiopurity of the final product. | Theoretical maximum yield of 50% for the desired enantiomer. |
| Flow Chemistry | Isovaleraldehyde, Methyl malonate | 75-100% (for precursor) | High | Racemic | Minutes to hours | High throughput, improved safety and scalability. | Requires specialized equipment. |
Detailed Experimental Protocols and Reaction Pathways
This section provides a detailed description of the experimental procedures for each of the compared synthesis methods, along with visual representations of the reaction pathways generated using the DOT language.
Chemoenzymatic Synthesis
This elegant approach leverages the high selectivity of enzymes to establish the desired stereocenter early in the synthetic sequence. The key step is the enantioselective hydrolysis of a prochiral diester catalyzed by an esterase.
Experimental Protocol:
-
Enzymatic Hydrolysis: Dimethyl 3-methylglutarate is suspended in a phosphate (B84403) buffer solution. Pig Liver Esterase (PLE) is added, and the mixture is stirred at room temperature while maintaining a constant pH through the controlled addition of NaOH solution. The reaction is monitored by gas chromatography (GC) until the desired conversion is reached.
-
Purification of Monoester: The reaction mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude methyl (R)-3-methylglutarate.
-
Conversion to Amine: The resulting monoester undergoes a series of chemical transformations, including conversion of the carboxylic acid to an acyl azide (B81097) via a Curtius rearrangement, followed by trapping with a suitable alcohol to form a carbamate (B1207046).
-
Final Hydrolysis: The ester and carbamate protecting groups are removed under acidic or basic conditions to afford the final (R)-4-Amino-3-methylbutanoic acid.
Synthesis via Conjugated Nitroalkenes (Michael Addition)
This method relies on the conjugate addition of a nucleophile to a nitroalkene, a powerful C-C bond-forming reaction. Asymmetric variants of this reaction can provide direct access to enantiomerically enriched products.
Experimental Protocol:
-
Nitroaldol Condensation: Isovaleraldehyde is reacted with a nitroalkane (e.g., nitromethane) in the presence of a base catalyst to form a nitroalkene intermediate.
-
Asymmetric Michael Addition: A suitable nucleophile, such as a malonate ester, is added to the nitroalkene in the presence of a chiral catalyst (e.g., a chiral amine or a metal complex) to induce stereoselectivity.
-
Reduction of the Nitro Group: The nitro group of the Michael adduct is reduced to an amine using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides.
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and the resulting dicarboxylic acid is decarboxylated to yield this compound.
Synthesis from Diethyl Malonate and Isovaleraldehyde
This is a classical and cost-effective approach that begins with readily available starting materials. The key challenge in this route is the introduction of chirality, which is typically achieved through classical resolution.
Experimental Protocol:
-
Knoevenagel Condensation: Diethyl malonate and isovaleraldehyde are condensed in the presence of a base catalyst (e.g., piperidine) to form an alkylidene malonate.
-
Michael Addition: A cyanide source, such as potassium cyanide, is added to the alkylidene malonate in a Michael-type reaction to introduce a cyano group.
-
Hydrolysis and Decarboxylation: The resulting cyano diester is hydrolyzed under acidic or basic conditions, leading to the formation of a dicarboxylic acid, which then undergoes decarboxylation to yield racemic 3-cyano-5-methylhexanoic acid.
-
Reduction and Resolution: The cyano group is reduced to an amine. The resulting racemic this compound is then resolved using a chiral resolving agent, such as (S)-(+)-mandelic acid, to isolate the desired (S)-enantiomer.
Asymmetric Synthesis using a Chiral Auxiliary (Evans Auxiliary)
This powerful method utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereochemical outcome of a key bond-forming reaction, leading to a high degree of enantioselectivity.
Experimental Protocol:
-
Acylation of Chiral Auxiliary: The chiral oxazolidinone is acylated with propionyl chloride to form an N-acyloxazolidinone.
-
Asymmetric Alkylation: The N-acyloxazolidinone is deprotonated with a strong base (e.g., LDA) to form a chiral enolate, which is then reacted with a suitable electrophile (e.g., a benzyl (B1604629) halide) in a highly diastereoselective alkylation reaction.
-
Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the alkylated product, typically under mild hydrolytic conditions, to release the chiral carboxylic acid and recover the auxiliary.
-
Conversion to the Amino Acid: The resulting chiral carboxylic acid is then converted to this compound through standard functional group transformations, such as reduction of a carboxylic acid derivative to an alcohol, conversion to a leaving group, and displacement with an amine source.
Enzymatic Resolution
Enzymatic resolution is a widely used industrial method for separating enantiomers of a racemic mixture. This approach relies on the ability of an enzyme to selectively react with one enantiomer, allowing for the separation of the two.
Experimental Protocol:
-
Synthesis of Racemic Precursor: A racemic precursor, typically an ester such as racemic ethyl 3-cyano-5-methylhexanoate, is synthesized using conventional chemical methods.
-
Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis in the presence of a lipase (B570770) (e.g., Lipolase 100L). The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted.
-
Separation: The resulting mixture of the (S)-acid and the (R)-ester is separated based on their different chemical properties (e.g., by extraction).
-
Conversion to Amino Acid: The desired (S)-acid is then converted to (S)-4-Amino-3-methylbutanoic acid by reduction of the cyano group. The unreacted (R)-ester can potentially be racemized and recycled to improve the overall process efficiency.
Flow Chemistry Synthesis
Flow chemistry offers significant advantages in terms of safety, scalability, and process control. This approach involves pumping reagents through a heated and pressurized reactor system, enabling rapid and efficient reactions.
Experimental Protocol:
-
Reactor Setup: A multi-step continuous flow reactor system is assembled, typically consisting of multiple packed-bed reactors containing heterogeneous catalysts.
-
Knoevenagel Condensation: A solution of isovaleraldehyde and methyl malonate is pumped through the first reactor containing a solid-supported base catalyst to perform the Knoevenagel condensation.
-
Michael Addition: The output from the first reactor is mixed with a stream of a Michael donor (e.g., nitromethane (B149229) with a base) and passed through a second reactor.
-
Reduction: The product from the second reactor is then introduced into a third reactor containing a hydrogenation catalyst (e.g., Pd/C) under a hydrogen atmosphere to reduce the nitro group.
-
Work-up: The final product stream is collected and purified to yield the racemic precursor of this compound. Subsequent resolution would be required to obtain the enantiomerically pure product.
A Comparative Benchmarking Guide to 4-Amino-3-methylbutanoic Acid and Other Key Neuromodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of neuropharmacology, understanding the nuanced activities of various neuromodulators is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of 4-Amino-3-methylbutanoic acid against four of the most extensively studied neuromodulators: Gamma-aminobutyric acid (GABA), Glutamate, Serotonin, and Dopamine (B1211576). While this compound is a structural analog of GABA, its comprehensive pharmacological profile, particularly in direct comparison to other major neurotransmitters, is not extensively documented in publicly available literature. This guide consolidates available data and provides a framework for its potential characterization.
Comparative Analysis of Neuromodulator Activity
The following tables summarize the known receptor binding affinities (Ki) and functional potencies (EC50/IC50) of the compared neuromodulators. It is important to note that direct comparative data for this compound is largely unavailable in the current scientific literature.
Receptor Binding Affinity (Ki) in nM
| Neuromodulator | GABA Receptors | Glutamate Receptors | Serotonin Receptors | Dopamine Receptors |
| This compound | Data not available | Data not available | Data not available | Data not available |
| GABA | High affinity for GABA-A and GABA-B subtypes | Not applicable | Not applicable | Not applicable |
| Glutamate | Not applicable | High affinity for NMDA, AMPA, and kainate subtypes | Not applicable | Not applicable |
| Serotonin (5-HT) | Not applicable | Not applicable | High affinity for 5-HT receptor subtypes | Low affinity |
| Dopamine | Not applicable | Not applicable | Low affinity | High affinity for D1- and D2-like receptor families |
Functional Potency (EC50/IC50) in nM
| Neuromodulator | GABA Receptors | Glutamate Receptors | Serotonin Receptors | Dopamine Receptors |
| This compound | Data not available | Data not available | Data not available | Data not available |
| GABA | Potent agonist at GABA-A and GABA-B receptors | Not applicable | Not applicable | Not applicable |
| Glutamate | Not applicable | Potent agonist at iGluRs and mGluRs | Not applicable | Not applicable |
| Serotonin (5-HT) | Not applicable | Not applicable | Potent agonist/modulator at 5-HT receptors | Weak activity |
| Dopamine | Not applicable | Not applicable | Weak activity | Potent agonist at dopamine receptors |
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of key receptors for each neuromodulator.
Comparative Analysis of 4-Amino-3-methylbutanoic Acid in Experimental Research
For Immediate Release
This publication provides a comprehensive comparison of 4-Amino-3-methylbutanoic acid, a gamma-aminobutyric acid (GABA) analog, with other relevant compounds, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.
Executive Summary
This compound is a structural analog of the inhibitory neurotransmitter GABA. While its precise mechanism of action is not as extensively studied as some of its counterparts, it is believed to exert its effects through interaction with the GABAergic system. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to provide a clear and objective comparison with other GABA analogs like pregabalin (B1679071) and gabapentin (B195806).
Data Presentation: Comparative Analysis of GABA Analogs
Due to the limited availability of direct comparative studies in publicly accessible literature, a comprehensive quantitative comparison of this compound with other GABA analogs is challenging. The following table summarizes the known mechanisms of action and preclinical efficacy of this compound in comparison to the well-characterized drugs, pregabalin and gabapentin.
| Parameter | This compound | Pregabalin | Gabapentin |
| Primary Mechanism of Action | Believed to act as a GABA agonist, directly influencing inhibitory neurotransmission. | Binds with high affinity to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1] | Binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[2] |
| GABA Receptor Binding | Hypothesized to bind to GABA receptors. | Does not bind directly to GABA receptors. | Does not bind directly to GABA receptors.[2] |
| Anticonvulsant Activity (Preclinical) | Data from older studies suggest efficacy in models like penicillin-induced seizures. | Three to ten times more potent than gabapentin in preclinical anticonvulsant trials.[1] | Effective in a wide variety of animal models of epilepsy.[2] |
| Analgesic Activity (Neuropathic Pain) | Not extensively studied. | Effective in various models of neuropathic pain. | Effective in models of neuropathic pain. |
Experimental Protocols
To facilitate further research and standardized comparison, this section details common experimental methodologies for evaluating the activity of GABA analogs.
Radioligand Binding Assays for GABA Receptor Affinity
This in vitro assay is crucial for determining the binding affinity (Ki) of a compound to GABA receptors.
Protocol Outline:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate synaptic membranes containing GABA receptors.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol for GABA-A receptors) and varying concentrations of the test compound (this compound or alternatives).
-
Separation: Rapidly filter the incubation mixture to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
This technique allows for the direct measurement of ion channel activity in response to a compound, providing insights into its functional efficacy as an agonist, antagonist, or modulator.
Protocol Outline:
-
Cell Culture: Utilize cultured neurons or cell lines expressing specific GABA receptor subtypes.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette containing an appropriate internal solution.
-
Drug Application: Apply the test compound at various concentrations to the cell via a perfusion system.
-
Data Acquisition: Record the changes in membrane current in response to the compound. For agonists, this will be an inward chloride current for GABA-A receptors.
-
Analysis: Construct dose-response curves to determine the EC50 value (concentration that elicits a half-maximal response).
Signaling Pathways and Logical Relationships
GABAergic Signaling Pathway
The primary proposed mechanism of action for this compound involves the potentiation of GABAergic neurotransmission. The following diagram illustrates the canonical GABA-A receptor signaling pathway.
Caption: Proposed GABA-A receptor-mediated signaling for this compound.
Amino Acid Sensing and mTORC1 Signaling Pathway
As an amino acid derivative, this compound may influence cellular metabolism through pathways like the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade, which is a key regulator of cell growth and proliferation in response to nutrient availability. Leucine, a structurally related branched-chain amino acid, is a known activator of mTORC1.[3]
Caption: Potential involvement of this compound in the mTORC1 signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comprehensive comparative analysis of this compound and its alternatives.
Caption: A logical workflow for the comparative evaluation of GABA analog anticonvulsants.
Conclusion
While this compound shows potential as a GABAergic compound, further rigorous and direct comparative studies are necessary to fully elucidate its pharmacological profile and therapeutic potential relative to established drugs like pregabalin and gabapentin. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations. Researchers are encouraged to employ these standardized methods to generate robust and comparable data, which will be crucial for advancing our understanding of this and other novel GABA analogs.
References
A Researcher's Guide to Control Experiments for Studying 4-Amino-3-methylbutanoic Acid Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting control experiments to elucidate the physiological and pharmacological effects of 4-Amino-3-methylbutanoic acid. By employing rigorous controls and comparing its activity profile with established neuromodulators, researchers can ascertain the specific mechanisms of action of this compound. This document outlines detailed protocols for key in vitro and in vivo assays, presents comparative data for relevant alternative compounds, and offers visual workflows to guide experimental design.
Understanding the Importance of Controls
In the study of any novel compound, a robust set of control experiments is paramount to distinguish its specific effects from confounding variables. This guide emphasizes the inclusion of positive, negative, and vehicle controls to ensure the validity and reproducibility of experimental findings.
-
Positive Controls: Utilize well-characterized agonists or modulators of the target pathway to confirm the assay's sensitivity and responsiveness. For GABAergic systems, GABA itself or specific receptor agonists like muscimol (B1676869) are appropriate positive controls.
-
Negative Controls: Employ known antagonists or inactive analogs to establish a baseline and ensure that the observed effects are not due to non-specific interactions. Antagonists like bicuculline (B1666979) and picrotoxin (B1677862) are essential for confirming the involvement of GABA-A receptors.
-
Vehicle Controls: Administering the solvent used to dissolve the test compound is crucial in both in vitro and in vivo experiments. This accounts for any potential effects of the vehicle itself on the experimental outcome.[1]
-
Comparative Compounds: Testing this compound alongside structurally or functionally related molecules, such as baclofen (B1667701) (a GABA-B agonist) and gabapentin (B195806) (a gabapentinoid), provides valuable context for its mechanism and potential therapeutic applications.
In Vitro Assays: Characterizing Molecular Interactions
In vitro experiments are fundamental for determining the direct interaction of this compound with its molecular targets, primarily GABA receptors.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays can reveal whether it binds directly to GABA-A or GABA-B receptors.
Table 1: Comparative Binding Affinities at GABA Receptors
| Compound | Receptor Target | Ki or IC50 (µM) | Reference |
| This compound | GABA-A/GABA-B | Data not available in searched literature | |
| GABA | GABA-A | ~1-10 (EC50 for activation) | [2] |
| GABA | GABA-B | ~0.04 (IC50) | [3] |
| Baclofen | GABA-B | ~0.04 (IC50) | [3] |
| Phenibut | GABA-B | 92 (R-phenibut) | [1][4] |
| Gabapentin | GABA-A/GABA-B | >1000 | [4][5] |
| Bicuculline (Antagonist) | GABA-A | ~2-3 (IC50) | [6][7][8][9][10] |
Experimental Protocol: [3H]Muscimol Competitive Binding Assay for GABA-A Receptors
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose (B13894) buffer. Centrifuge to pellet cellular debris. Further centrifuge the supernatant at high speed to pellet the crude membrane fraction. Wash the pellet multiple times with buffer to remove endogenous GABA. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of [3H]muscimol (a high-affinity GABA-A agonist).
-
Competition: Add increasing concentrations of the test compound (this compound) or control compounds (unlabeled GABA, baclofen, gabapentin).
-
Controls:
-
Total Binding: [3H]muscimol + buffer.
-
Non-specific Binding: [3H]muscimol + a high concentration of unlabeled GABA (e.g., 10 mM).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
Electrophysiology
Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors allows for the functional characterization of a compound's effect on ion channel activity.
Table 2: Functional Activity at GABA-A Receptors
| Compound | Effect | EC50 or % Potentiation | Reference |
| This compound | Agonist/Modulator | Data not available in searched literature | |
| GABA (Agonist) | Agonist | 1-10 µM (EC50) | [2] |
| Bicuculline (Antagonist) | Competitive Antagonist | Shifts GABA dose-response curve to the right | [6][7][8][9][10] |
| Picrotoxin (Antagonist) | Non-competitive channel blocker | Reduces maximal GABA response |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents
-
Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subunits.
-
Recording Setup: Obtain whole-cell patch-clamp recordings from single cells. Hold the membrane potential at -60 mV.
-
Compound Application:
-
Agonist Activity: Apply increasing concentrations of this compound to determine if it directly activates GABA-A receptors and generates an inward chloride current.
-
Modulatory Activity: Co-apply a sub-maximal concentration of GABA (e.g., EC10-EC20) with increasing concentrations of this compound to assess potentiation or inhibition of the GABA-evoked current.
-
-
Controls:
-
Positive Control (Agonist): Apply GABA to elicit a maximal current response.
-
Negative Control (Antagonist): Co-apply the GABA-A receptor antagonist bicuculline (e.g., 10-20 µM) to confirm that the observed currents are mediated by GABA-A receptors.
-
-
Data Analysis: Measure the peak amplitude of the current responses. For agonist activity, plot the current amplitude against the log concentration of the compound to determine the EC50. For modulatory activity, calculate the percentage potentiation or inhibition relative to the GABA-alone response.
In Vivo Assays: Assessing Behavioral Effects
In vivo studies in animal models are essential to understand the systemic effects of this compound on behavior, particularly its potential anxiolytic, sedative, and motor coordination effects.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Table 3: Comparative Effects in the Elevated Plus-Maze
| Compound | Dose Range | Effect on Open Arm Time/Entries | Reference |
| This compound | - | Data not available in searched literature | |
| Diazepam (Positive Control) | 1-2 mg/kg | Increase | |
| Vehicle Control | - | Baseline | [1] |
Experimental Protocol: Elevated Plus-Maze Test in Mice
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound, a vehicle control, or a positive control (e.g., diazepam) via an appropriate route (e.g., intraperitoneal injection) at a defined time before the test.
-
Test Procedure: Place the mouse in the center of the maze facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare the results between the different treatment groups.
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior. A decrease in time spent in the center of the arena is indicative of anxiety.
Table 4: Comparative Effects in the Open Field Test
| Compound | Dose Range | Effect on Center Time | Effect on Locomotion | Reference |
| This compound | - | Data not available in searched literature | Data not available in searched literature | |
| Amphetamine (Positive Control) | 1-2 mg/kg | Variable | Increase | |
| Diazepam (Positive Control) | 1-2 mg/kg | Increase | Decrease (at higher doses) | |
| Vehicle Control | - | Baseline | Baseline | [1] |
Experimental Protocol: Open Field Test in Mice
-
Apparatus: A square arena with walls.
-
Acclimation and Drug Administration: Same as for the EPM.
-
Test Procedure: Place the mouse in the center of the open field. Allow the mouse to explore for a set period (e.g., 10-30 minutes).
-
Data Collection: Use a video tracking system to record the distance traveled, velocity, and time spent in the center versus the periphery of the arena.
-
Data Analysis: Compare the locomotor activity and the time spent in the center zone across the different treatment groups.
Rotarod Test
The rotarod test is used to assess motor coordination and balance. Compounds with sedative or muscle-relaxant properties will decrease the latency to fall from the rotating rod.
Table 5: Comparative Effects in the Rotarod Test
| Compound | Dose Range | Effect on Latency to Fall | Reference |
| This compound | - | Data not available in searched literature | |
| Diazepam (Positive Control) | >2 mg/kg | Decrease | |
| Vehicle Control | - | Baseline | [1] |
Experimental Protocol: Rotarod Test in Mice
-
Apparatus: A rotating rod with adjustable speed.
-
Training: Train the mice on the rotarod at a constant or accelerating speed for a few trials before the test day to establish a baseline performance.
-
Drug Administration: Administer the test compound, vehicle, or positive control before the test.
-
Test Procedure: Place the mouse on the rotating rod and measure the latency to fall. Conduct multiple trials with an inter-trial interval.
-
Data Analysis: Compare the average latency to fall across the different treatment groups.
Visualizing Experimental Frameworks
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Hypothesized GABA-A receptor signaling pathway for this compound.
Caption: Experimental workflow for in vitro characterization.
Caption: Experimental workflow for in vivo behavioral assessment.
By adhering to the principles and protocols outlined in this guide, researchers can systematically investigate the effects of this compound, contributing to a clearer understanding of its pharmacological profile and potential as a novel therapeutic agent.
References
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bicuculline - Wikipedia [en.wikipedia.org]
- 9. Bicuculline | C20H17NO6 | CID 10237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bicuculline | GABAA receptor antagonist | SK blocker | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal of 4-Amino-3-methylbutanoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of 4-Amino-3-methylbutanoic acid, ensuring adherence to best practices for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust.[1][2]
II. Disposal of Unused or Waste this compound
The primary principle for the disposal of this compound is to avoid environmental release. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: The most critical step is to consult with your institution's Environmental Health and Safety (EHS) department or a qualified local waste disposal expert.[1] Waste disposal regulations can vary significantly by region and institution.
-
Containerization:
-
Carefully transfer the waste this compound into a designated and clearly labeled waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid to prevent spills.
-
-
Labeling:
-
Label the waste container with the full chemical name: "Waste this compound".
-
Include any other information required by your institution, such as the date of accumulation and the responsible researcher's name.
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
III. Management of Spills and Contaminated Materials
In the event of a spill, the following procedure should be followed:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material.[2][4] Avoid creating dust.[2][4]
-
Collection: Place the swept-up material and any contaminated items (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: The waste container with the spilled material and contaminated items must be disposed of as chemical waste, following the procedures outlined in Section II.
IV. Disposal of Empty Containers
Empty containers that previously held this compound must be handled with care as they may retain chemical residue.
-
Decontamination: If permissible by your institution's policies, rinse the empty container with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as chemical waste.
-
Label Removal: Before disposing of the container in the regular trash or recycling, completely deface or remove the original chemical label.
-
Final Disposal: Completely emptied and decontaminated containers can often be recycled or disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[1]
V. Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Amino-3-methylbutanoic Acid
This guide provides crucial safety and logistical information for the handling, use, and disposal of 4-Amino-3-methylbutanoic acid, a compound utilized in scientific research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar aminobutyric acid derivatives.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[1] | To prevent eye contact with the chemical powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat or protective suit.[1] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the powder or in poorly ventilated areas. | To prevent inhalation of dust or vapors. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid generating dust when handling the solid form.[1][2][3]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Store away from strong oxidizing agents and strong acids.[2]
First Aid Measures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water.[2] Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, sweep up the material and place it in a suitable, closed container for disposal.[2]
-
For large spills, prevent further leakage or spillage if safe to do so. Contain the spill and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Collection: Collect waste, including the chemical and any contaminated materials (e.g., gloves, filter paper), in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not empty into drains.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
